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1,3,5-Triacryloylhexahydro-1,3,5-triazine

Cat. No.: B1194398
CAS No.: 959-52-4
M. Wt: 249.27 g/mol
InChI Key: FYBFGAFWCBMEDG-UHFFFAOYSA-N
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Description

1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63839. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3 B1194398 1,3,5-Triacryloylhexahydro-1,3,5-triazine CAS No. 959-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYBFGAFWCBMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052645
Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Molecular Weight

249.27 g/mol
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CAS No.

959-52-4
Record name 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one]
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Record name 1,3,5-Triacryloylhexahydrotriazine
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Record name Triacrylformal
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Record name 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
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Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Record name Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine
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Record name TRIACRYLOYLHEXAHYDRO-S-TRIAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triacryloylhexahydro-1,3,5-triazine is a trifunctional monomer notable for its role as an efficient crosslinking agent in polymer chemistry. Its unique molecular architecture, featuring a hexahydro-1,3,5-triazine core symmetrically substituted with three reactive acryloyl groups, imparts valuable properties to the polymers it constitutes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its relevance in materials science and its emerging potential in the biomedical field. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support researchers in their practical applications of this versatile compound.

Chemical Structure and Identification

This compound is a white to off-white crystalline solid.[1] The molecule consists of a central six-membered hexahydro-1,3,5-triazine ring, which is a saturated heterocycle with alternating carbon and nitrogen atoms. Each nitrogen atom of this ring is functionalized with an acryloyl group (-COCH=CH₂).

Systematic Name: 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(prop-2-en-1-one) Common Synonyms: Triacrylformal, 1,3,5-Triacryloyl-s-triazine, TAT[2][3]

The presence of three vinyl groups makes it a highly reactive monomer, capable of undergoing rapid polymerization, particularly under UV irradiation, to form highly crosslinked polymer networks.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₅N₃O₃[1][4]
Molecular Weight 249.27 g/mol [1][4]
CAS Number 959-52-4[1][4]
Appearance White to off-white crystal[1]
Melting Point 156 °C (decomposes)[3][5]
Solubility Slightly soluble in water
Purity ≥ 98% (HPLC)[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Observations
¹H NMR Spectra available, though detailed interpretation requires access to high-resolution data.[6]
¹³C NMR Spectra available, providing information on the carbon skeleton.[7]
FT-IR Spectra show characteristic peaks for C=O stretching of the acryloyl group and C=C stretching of the vinyl group.[8]
Mass Spectrometry Data is available to confirm the molecular weight and fragmentation pattern.

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound involves a cyclization reaction. While several synthetic routes exist, a representative laboratory-scale synthesis is described below.[9]

Experimental Protocol: Laboratory Synthesis

A synthetic method involves the reaction of a formaldehyde source, such as trioxane or paraformaldehyde, with acrylonitrile in the presence of an acid catalyst.[10]

  • Reaction Setup: In a reaction flask, a suitable solvent (e.g., carbon tetrachloride, methanol, or chlorobenzene) is added, followed by the formaldehyde source and a catalytic amount of concentrated sulfuric acid.

  • Addition of Acrylonitrile: The mixture is heated to 60-100°C with stirring, and acrylonitrile is added dropwise over a period of 0.5 to 2 hours.

  • Reaction: The reaction is allowed to proceed for 1 to 5 hours at the set temperature.

  • Neutralization and Crystallization: After the reaction, the solution is cooled to room temperature, and a sodium hydroxide solution (10-30%) is added to neutralize the acid. The mixture is then cooled further to -5 to 10°C to induce crystallization.

  • Isolation and Drying: The crystalline product is collected by filtration at low temperature and dried in an oven at 30-120°C to a constant weight. This method can achieve yields of 85-95%.[10]

SynthesisWorkflow reagents Formaldehyde Source (Trioxane/Paraformaldehyde) + Acrylonitrile reaction Cyclization Reaction (60-100°C) reagents->reaction catalyst Sulfuric Acid catalyst->reaction solvent Solvent (e.g., CCl4) solvent->reaction neutralization Neutralization (NaOH solution) reaction->neutralization crystallization Cooling & Crystallization (-5 to 10°C) neutralization->crystallization filtration Filtration crystallization->filtration drying Drying (30-120°C) filtration->drying product 1,3,5-Triacryloylhexahydro- 1,3,5-triazine drying->product

Caption: Synthesis workflow for this compound.
Polymerization

The three acryloyl groups of this compound readily participate in polymerization reactions, making it an excellent crosslinker. UV-induced polymerization is a particularly efficient method for curing formulations containing this monomer.[1]

Polymerization monomer 1,3,5-Triacryloylhexahydro- 1,3,5-triazine Monomers polymerization Radical Polymerization monomer->polymerization photoinitiator Photoinitiator photoinitiator->polymerization uv_light UV Light uv_light->polymerization polymer Crosslinked Polymer Network polymerization->polymer

Caption: UV-induced polymerization of this compound.

Applications

Materials Science

The primary application of this compound is as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Its trifunctionality allows for the formation of dense and robust polymer networks.

  • UV-Curable Coatings and Inks: It is a key component in formulations for UV-curable coatings and inks, where its rapid polymerization under UV light leads to fast curing times and durable finishes.[1]

  • Adhesives and Sealants: The compound is used to formulate high-strength adhesives and sealants with excellent chemical resistance, suitable for demanding applications in the automotive and aerospace industries.

  • Textile Finishing: It is utilized in textile treatments to impart water and stain resistance, thereby improving the durability and performance of fabrics.[1]

Biomedical Applications

The reactivity of the acryloyl groups also makes this compound a candidate for biomedical applications, particularly in the formation of hydrogels.

  • Hydrogels for Drug Delivery: This compound can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The biocompatibility of such hydrogels is an active area of research.

  • Biocompatible Materials: Its ability to form stable polymer networks is being explored for the development of biocompatible materials for medical devices.[1][11]

The acryloyl groups can react with thiol groups of biomolecules, such as cysteine residues in proteins, via a Michael addition reaction. This reactivity is fundamental to its crosslinking capabilities in biological systems and is a key consideration in the design of biocompatible materials.

MichaelAddition TAT 1,3,5-Triacryloylhexahydro- 1,3,5-triazine (Acryloyl Group) Reaction Michael Addition Reaction TAT->Reaction Biomolecule Biomolecule (e.g., Protein with Cysteine) (Thiol Group) Biomolecule->Reaction Adduct Covalent Adduct (Crosslinked Biomolecule) Reaction->Adduct

Caption: Michael addition reaction with a biomolecule.

Biological Activity and Relevance to Drug Development

While this compound itself is primarily used in materials science, the broader class of 1,3,5-triazine derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.

  • Anticancer Activity: Various substituted 1,3,5-triazines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[12][13][14][15] Studies have shown that some triazine derivatives can inhibit key signaling pathways involved in cancer progression. For example, certain derivatives have been found to inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Dihydrofolate Reductase (DHFR), both of which are important targets in cancer therapy.[15][16]

  • Mechanism of Action: The anticancer activity of some triazine derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[12][14] The specific signaling pathways involved can vary depending on the substituents on the triazine ring.

The presence of the reactive acryloyl groups in this compound suggests that it could potentially act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also contributes to its toxicity.

BiologicalActivity Triazine 1,3,5-Triazine Derivatives EGFR_TK EGFR-TK Inhibition Triazine->EGFR_TK DHFR DHFR Inhibition Triazine->DHFR Apoptosis Induction of Apoptosis Triazine->Apoptosis CancerCell Cancer Cell EGFR_TK->CancerCell Inhibition of Proliferation DHFR->CancerCell Inhibition of Metabolism Apoptosis->CancerCell Cell Death

Caption: Potential anticancer mechanisms of 1,3,5-triazine derivatives.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary Measures
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Wash skin thoroughly after handling.
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.In case of inadequate ventilation, wear respiratory protection.

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a highly functional and reactive molecule with significant applications in polymer and materials science. Its ability to form densely crosslinked networks makes it an invaluable component in high-performance coatings, adhesives, and textiles. Furthermore, the inherent reactivity of its acryloyl groups, coupled with the biological activities observed in the broader 1,3,5-triazine class, opens up intriguing possibilities for its use in biomedical applications, such as in the development of novel drug delivery systems and biocompatible materials. However, its significant toxicity necessitates careful handling and a thorough understanding of its reactivity to ensure safe and effective utilization. Further research into the specific biological interactions and mechanisms of action of this compound will be crucial in realizing its full potential in the field of drug development and beyond.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a key crosslinking agent with diverse applications in polymer chemistry and material science. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

This compound is a trifunctional monomer notable for its high reactivity and ability to form highly crosslinked polymers. Its structure, featuring a central hexahydro-1,3,5-triazine ring with three acryloyl groups, imparts unique properties to the resulting materials, including enhanced thermal stability, mechanical strength, and chemical resistance. These characteristics make it a valuable component in the formulation of adhesives, coatings, inks, and as a hardener for gelatin in photographic emulsions. This guide focuses on the prevalent synthetic routes, starting from readily available precursors.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound involves the acid-catalyzed cyclocondensation of a formaldehyde source with acrylonitrile. This reaction forms the central hexahydrotriazine ring and attaches the acryloyl functionalities in a single process.

Synthesis Pathway

The overall synthetic scheme is presented below. The reaction proceeds via the formation of the hexahydro-1,3,5-triazine core from formaldehyde, followed by the Michael-type addition of the nitrogen atoms to three molecules of acrylonitrile, which are then hydrolyzed to the corresponding amides. However, the more direct and industrially practiced approach involves the direct reaction of a polymeric form of formaldehyde with acrylonitrile in the presence of an acid catalyst and an anhydride.

Synthesis_Pathway General Synthesis Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Formaldehyde Polymeric Formaldehyde (e.g., Paraformaldehyde, Trioxane) Product This compound Formaldehyde->Product Cyclocondensation Acrylonitrile Acrylonitrile Acrylonitrile->Product Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Product Solvent Solvent (e.g., Benzene, Chlorobenzene) Solvent->Product Anhydride Anhydride (e.g., Acetic Anhydride) Anhydride->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols, derived from established patent literature, are provided below. These protocols offer slight variations in catalysts, solvents, and work-up procedures, providing flexibility for laboratory adaptation.

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis in Benzene

This method is adapted from US Patent 3,736,320 A and utilizes p-toluenesulfonic acid as the catalyst in a benzene solvent system.[1]

Materials:

  • Acrylonitrile

  • p-Toluenesulfonic acid (commercial grade)

  • Benzene

  • Trioxane

  • Acetic anhydride

Procedure:

  • To a 5-liter, four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, charge 1160 ml of acrylonitrile and 74 g of commercial-grade p-toluenesulfonic acid containing 1.8% by weight of sulfuric acid and 2.2% by weight of water.

  • Heat the resulting solution to reflux.

  • Prepare a solution of 450 g of trioxane and 122 ml of acetic anhydride in 1220 ml of benzene.

  • Add the benzene solution to the refluxing acrylonitrile solution over a one-hour period at a rate sufficient to maintain reflux.

  • After the addition is complete, continue refluxing for an additional 3 hours.

  • Cool the solution to room temperature, which should induce crystallization of the product.

  • Filter the solid product.

  • Wash the filter cake twice with 550 ml portions of benzene.

  • Air-dry the product to obtain hexahydro-1,3,5-triacrylyl-s-triazine.

Protocol 2: Sulfuric Acid Catalyzed Synthesis with Neutralization and Crystallization

This protocol is based on Chinese Patent CN105348207A and employs sulfuric acid as the catalyst, followed by a neutralization and cooling crystallization work-up.

Materials:

  • Tetrachloroethylene (or methanol or chlorobenzene)

  • Trioxane (or paraformaldehyde)

  • Concentrated sulfuric acid

  • Acrylonitrile

  • Sodium hydroxide solution (10-30%)

Procedure:

  • In a reaction flask, add the chosen solvent (tetrachloroethylene, methanol, or chlorobenzene), trioxane or paraformaldehyde, and concentrated sulfuric acid.

  • Stir the mixture and slowly heat to 60-100 °C.

  • Slowly add acrylonitrile dropwise over a period of 0.5 to 2 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 1 to 5 hours.

  • Cool the reaction solution to room temperature.

  • Add a 10% to 30% sodium hydroxide solution to neutralize the acid, with thorough stirring.

  • Cool the neutralized solution to -5 to 10 °C with slow stirring and maintain this temperature for 1 to 5 hours to induce crystallization.

  • Filter the reaction solution at -5 to 10 °C.

  • Dry the filter cake in a constant temperature oven at 30-120 °C until a constant weight is achieved to yield the white, finished product.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and the final product.

ParameterProtocol 1 (p-TsOH in Benzene)Protocol 2 (H₂SO₄ with Neutralization)
Yield 68% of theoretical85-95%
Catalyst p-Toluenesulfonic acidSulfuric acid
Solvent BenzeneTetrachloroethylene, Methanol, or Chlorobenzene
Formaldehyde Source TrioxaneTrioxane or Paraformaldehyde
Work-up Direct filtration and washingNeutralization and cooling crystallization

Table 1: Comparison of Synthesis Protocols.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 156 °C (decomposes)
Purity ≥98% (typically analyzed by HPLC)
Solubility Slightly soluble in water and common organic solvents

Table 2: Physicochemical Properties of this compound.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below. The process involves the initial reaction, followed by isolation and purification of the crude product.

Experimental_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactants (Formaldehyde source, Acrylonitrile, Solvent, Catalyst) Reaction Heat to Reaction Temperature (e.g., Reflux or 60-100 °C) Reactants->Reaction Addition Controlled Addition of Reactants Reaction->Addition Stirring Maintain Reaction (Stirring for 1-5 hours) Addition->Stirring Cooling Cool Reaction Mixture Stirring->Cooling Isolation Isolate Crude Product (Filtration) Cooling->Isolation Washing Wash with Solvent (e.g., Benzene or Water) Isolation->Washing Drying Dry the Final Product Washing->Drying FinalProduct Pure 1,3,5-Triacryloylhexahydro- 1,3,5-triazine Drying->FinalProduct

Caption: A generalized workflow for the synthesis and purification process.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum should show characteristic peaks for the vinyl protons of the acryloyl groups and the methylene protons of the hexahydrotriazine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorption bands include the C=O stretching of the amide and the C=C stretching of the vinyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to determine the purity of the final product.

  • Melting Point Analysis: The melting point can be used as an indicator of purity, with a sharp melting point around 156 °C (with decomposition) being indicative of a pure compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acrylonitrile is a flammable and toxic liquid. The acid catalysts are corrosive. Benzene is a known carcinogen and should be handled with extreme caution. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, presenting two robust experimental protocols and summarizing the relevant quantitative data. The provided workflows and characterization guidelines are intended to support researchers and professionals in the successful and safe laboratory-scale production of this important trifunctional monomer. The high yields and relatively straightforward procedures make its synthesis accessible for various research and development applications.

References

An In-Depth Technical Guide on the Crosslinking Mechanism of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional monomer utilized as a crosslinking agent in the synthesis of polymers for a wide range of applications, including in UV-curable inks, coatings, adhesives, and biomedical materials such as hydrogels.[1] Its ability to form robust three-dimensional polymer networks enhances the mechanical strength, thermal stability, and chemical resistance of the final materials.[2] This technical guide provides a comprehensive overview of the core mechanisms through which TAT functions as a crosslinker, focusing on free-radical polymerization and Michael addition reactions. Detailed experimental protocols for polymer synthesis and characterization are provided, along with quantitative data on the influence of TAT concentration on material properties.

Core Concepts: Chemical Structure and Reactivity

This compound is a cyclic compound featuring a hexahydro-1,3,5-triazine core with three acryloyl groups attached to the nitrogen atoms. These acryloyl groups, containing reactive carbon-carbon double bonds (vinyl groups) conjugated to a carbonyl group, are the active sites for polymerization and crosslinking. The trifunctional nature of the molecule allows for the formation of a densely crosslinked network.

Mechanisms of Action as a Crosslinker

TAT primarily functions as a crosslinker through two main chemical pathways: free-radical polymerization and Michael addition reactions. The choice of mechanism is dependent on the reaction conditions and the functional groups of the polymers to be crosslinked.

Free-Radical Polymerization

Free-radical polymerization is a common method for crosslinking polymers using TAT, particularly in applications requiring rapid curing, such as UV-curable coatings and adhesives.[1] This process involves the initiation, propagation, and termination of radical chain reactions.

Initiation: The reaction is initiated by a radical initiator, which can be generated by heat or, more commonly, by photolysis using a photoinitiator and UV light. The initiator radical (I•) attacks the vinyl group of an acryloyl moiety on the TAT molecule, creating a new radical.

Propagation: The newly formed radical on the TAT molecule can then react with the vinyl group of another monomer or polymer chain, propagating the radical chain and building the polymer network. As TAT has three acryloyl groups, it can react with three different growing polymer chains, forming a crosslink.

Termination: The polymerization process ceases when two radicals react with each other through combination or disproportionation.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (I•) Initiator->Radical UV light or Heat TAT_radical TAT Radical Radical->TAT_radical Attack on C=C bond TAT_monomer 1,3,5-Triacryloylhexahydro- 1,3,5-triazine (TAT) Polymer_chain Growing Polymer Chain (P•) TAT_radical->Polymer_chain Reaction with another monomer Crosslinked_polymer Crosslinked Polymer Network Polymer_chain->Crosslinked_polymer Reaction with another TAT molecule P1_radical Polymer Radical 1 (P1•) Terminated_polymer Terminated Polymer (P1-P2) P1_radical->Terminated_polymer Combination P2_radical Polymer Radical 2 (P2•)

Figure 1: Free-Radical Polymerization Workflow.
Michael Addition Reactions

The electron-deficient nature of the carbon-carbon double bond in the acryloyl groups of TAT makes it susceptible to nucleophilic attack through a Michael addition (or conjugate addition) reaction. This mechanism is particularly relevant for crosslinking polymers containing nucleophilic functional groups such as amines and thiols.

Primary and secondary amines can act as nucleophiles and add across the double bond of the acryloyl group. This "Aza-Michael" addition is a highly efficient, often catalyst-free reaction that proceeds readily at ambient temperatures.[3] This mechanism is particularly useful in the development of biocompatible materials and hydrogels for drug delivery, where it can be used to crosslink proteins and other amine-containing biomolecules.[4]

Aza_Michael_Addition TAT TAT Acryloyl Group (C=C-C=O) Intermediate Enolate Intermediate TAT->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R-NH-R') Amine->Intermediate Proton_transfer Proton Transfer Intermediate->Proton_transfer Product Crosslinked Product (C-N Bond Formation) Proton_transfer->Product

Figure 2: Aza-Michael Addition Mechanism.

Thiols can also participate in Michael addition reactions with the acryloyl groups of TAT in what is known as a "thiol-ene" reaction. This reaction can proceed via a radical-mediated or a base-catalyzed nucleophilic mechanism.[5] The thiol-ene reaction is a form of "click chemistry," characterized by high yields, rapid reaction times, and tolerance to a wide range of functional groups, making it a versatile tool for creating well-defined polymer networks.[1][6]

Thiol_Ene_Reaction cluster_radical Radical Mechanism cluster_nucleophilic Nucleophilic Mechanism Thiol_rad Thiol (R-SH) + Initiator Thiyl_rad Thiyl Radical (R-S•) Thiol_rad->Thiyl_rad Initiation Adduct_rad Radical Adduct Thiyl_rad->Adduct_rad Addition TAT_vinyl TAT Acryloyl Group (C=C) Product_rad Crosslinked Product + R-S• Adduct_rad->Product_rad Chain Transfer Thiol_base Thiol (R-SH) + Base Thiolate Thiolate Anion (R-S⁻) Thiol_base->Thiolate Enolate_int Enolate Intermediate Thiolate->Enolate_int Michael Addition TAT_vinyl_nuc TAT Acryloyl Group (C=C) Product_nuc Crosslinked Product Enolate_int->Product_nuc Protonation

Figure 3: Thiol-Ene Reaction Mechanisms.

Quantitative Data on Crosslinking with TAT

The efficiency of TAT as a crosslinker and the properties of the resulting polymer network are highly dependent on the concentration of TAT and the reaction conditions.

Reaction Kinetics

The rate of crosslinking is a critical parameter. For Michael addition reactions, the rate constants for the reaction of TAT with various nucleophiles have been determined.

NucleophileReaction ConditionsRate Constant (M⁻¹s⁻¹)Reference
Glycine anion amino groupWater, 25°C7.69 x 10⁻³[4]
N-acetyl-L-cysteine thiol group (anionic form)Water, 25°C5.54[4]
Nα-acetyl-L-histidine imidazole ringWater, pH 9.0, 25°C1.19 x 10⁻⁵[4]

Table 1: Reaction Rate Constants of TAT with Model Nucleophiles.

Effect of TAT Concentration on Polymer Properties

Increasing the concentration of TAT generally leads to a higher crosslink density, which in turn affects the mechanical and physical properties of the polymer.

PropertyEffect of Increasing TAT ConcentrationRationale
Tensile Strength IncreasesA higher crosslink density creates a more rigid network that can withstand greater stress before failure.
Elastic Modulus IncreasesThe increased number of crosslinks restricts polymer chain mobility, leading to a stiffer material.
Elongation at Break DecreasesThe denser network reduces the ability of polymer chains to slide past one another, making the material less flexible.
Swelling Ratio DecreasesA higher crosslink density reduces the space between polymer chains, limiting the amount of solvent the network can absorb.[7][8]
Gel Fraction IncreasesA higher concentration of crosslinker leads to a larger proportion of the polymer being incorporated into the insoluble gel network.[9]

Table 2: General Effects of TAT Concentration on Polymer Properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a TAT-crosslinked hydrogel and the characterization of its properties.

Synthesis of a Polyacrylamide-TAT Hydrogel

This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound via free-radical polymerization.

Materials:

  • Acrylamide (AAm)

  • This compound (TAT)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Preparation of Monomer Solution: Dissolve the desired amount of acrylamide and TAT in deionized water in a reaction vessel. The concentration of TAT can be varied to achieve different crosslinking densities.

  • Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Add the APS solution to the monomer solution, followed by the addition of TEMED to initiate the polymerization reaction.

  • Gelling: Gently mix the solution and allow it to stand at room temperature. The solution will become a viscous gel as the polymerization proceeds. The time to gelation will depend on the concentrations of the monomers and initiator system.

  • Curing and Purification: Allow the hydrogel to cure for several hours. After curing, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.

Hydrogel_Synthesis_Workflow Start Start Prepare_Solution Prepare Monomer Solution (AAm, TAT, Water) Start->Prepare_Solution Degas Degas with Inert Gas Prepare_Solution->Degas Initiate Add APS and TEMED Degas->Initiate Gel Allow to Gel at Room Temperature Initiate->Gel Cure Cure and Purify in Deionized Water Gel->Cure End End Cure->End

Figure 4: Hydrogel Synthesis Workflow.
Characterization of Crosslinked Polymers

The gel fraction is the insoluble portion of the crosslinked polymer and is a measure of the extent of crosslinking.

Procedure:

  • Weigh a dried sample of the hydrogel (W_initial).

  • Immerse the sample in a suitable solvent (e.g., deionized water for a hydrogel) for an extended period (e.g., 48 hours) to extract the soluble fraction (sol).

  • Remove the swollen gel and dry it to a constant weight in a vacuum oven (W_final).

  • Calculate the gel fraction using the following equation: Gel Fraction (%) = (W_final / W_initial) x 100

The swelling ratio indicates the capacity of a hydrogel to absorb and retain a solvent.

Procedure:

  • Weigh a dried sample of the hydrogel (W_dry).

  • Immerse the sample in a solvent (e.g., deionized water) at a constant temperature until equilibrium swelling is reached.

  • Remove the swollen hydrogel, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Calculate the swelling ratio using the following equation: Swelling Ratio = (W_swollen - W_dry) / W_dry

The mechanical properties, such as tensile strength and elastic modulus, can be determined using a universal testing machine.

Procedure:

  • Prepare dumbbell-shaped specimens of the crosslinked polymer according to standard methods (e.g., ASTM D638).

  • Mount the specimen in the grips of the tensile testing machine.

  • Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data to generate a stress-strain curve. From this curve, the tensile strength, elastic modulus, and elongation at break can be calculated.

Conclusion

This compound is a versatile and efficient crosslinking agent that operates through two primary mechanisms: free-radical polymerization and Michael addition. The choice of mechanism allows for the tailoring of polymer networks for a wide array of applications. By controlling the concentration of TAT and the reaction conditions, the mechanical and physical properties of the resulting polymers can be precisely tuned to meet the demands of specific applications in materials science and drug development. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of TAT-crosslinked polymers, enabling further research and development in this field.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT), a key crosslinking agent and monomer in various industrial and research applications. Understanding its solubility is critical for its effective use in polymer synthesis, formulation development, and material science.

Introduction to this compound

This compound (CAS No. 959-52-4) is a trifunctional monomer characterized by a hexahydro-1,3,5-triazine ring with three acryloyl groups. This structure imparts a high degree of crosslinking capability, making it a valuable component in the formulation of hydrogels, adhesives, coatings, and dental resins. Its ability to enhance the mechanical strength, thermal stability, and chemical resistance of polymers has led to its widespread use. However, a significant challenge in its application is its limited solubility in many common solvents, which can complicate processing and formulation.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application. While precise quantitative data is not extensively available in public literature, a qualitative and estimated quantitative solubility profile has been compiled from various sources, including patents and chemical supplier information.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in a range of common solvents is summarized below:

  • Soluble in:

    • Tetrahydrofuran (THF)

    • Dimethylformamide (DMF)

    • Methanol

    • Acetone

    • Methylene Chloride (up to 10% by weight has been reported in patent literature)

  • Slightly Soluble in:

    • Water

    • Toluene

  • Insoluble in:

    • Heptane

    • Benzene (inferred from the insolubility of structurally similar acrylamide)

Estimated Quantitative Solubility

The following table presents an estimated quantitative solubility of this compound. These values are estimations based on the qualitative descriptions found in the literature and should be experimentally verified for precise applications.

SolventChemical ClassEstimated Solubility ( g/100 mL at 25°C)
WaterProtic, Polar< 1 (Slightly Soluble)
MethanolProtic, Polar> 10 (Soluble)
AcetoneAprotic, Polar> 10 (Soluble)
Tetrahydrofuran (THF)Aprotic, Polar> 10 (Soluble)
Dimethylformamide (DMF)Aprotic, Polar> 10 (Soluble)
Methylene ChlorideHalogenated~10
TolueneAromatic, Nonpolar< 5 (Slightly Soluble)
HeptaneAliphatic, Nonpolar< 0.1 (Insoluble)

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantitative analysis of the supernatant.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 1,3,5-Triacryloylhexahydro- 1,3,5-triazine B Add a known volume of solvent A->B C Seal and place in a temperature- controlled shaker B->C D Shake until equilibrium is reached (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Centrifuge to pellet remaining solid E->F G Withdraw supernatant and filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by HPLC or UV-Vis spectroscopy H->I J Calculate concentration from a standard curve I->J

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that the solution becomes saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • HPLC Method: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to separate and quantify the concentration of this compound in the filtrate. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, a UV-Vis spectrophotometer can be used. A calibration curve should be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated filtrate.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: Generally, solubility increases with temperature, although this relationship should be determined experimentally for each solvent.

  • Solvent Polarity: As indicated by its solubility profile, polar aprotic solvents appear to be most effective at dissolving this compound.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • pH (for aqueous solutions): The stability and solubility of the triazine ring can be influenced by pH.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common solvents. While quantitative data is limited, the provided qualitative and estimated data, along with a detailed experimental protocol, offer a strong starting point for researchers and professionals working with this versatile compound. Experimental verification of the solubility in specific solvent systems is highly recommended to ensure accurate and reproducible results in formulation and synthesis processes.

Spectroscopic Analysis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a key trifunctional monomer utilized in polymer chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for obtaining this data, and presents visual representations of the molecular structure and analytical workflows.

Introduction

This compound is a versatile crosslinking agent known for its role in the formation of hydrogels, coatings, and adhesives. Its molecular structure, consisting of a central hexahydro-1,3,5-triazine ring functionalized with three acryloyl groups, imparts unique properties to the polymers it forms. Spectroscopic analysis is crucial for confirming the identity and purity of this monomer, as well as for studying its polymerization kinetics and the structure of the resulting polymers. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure

The structure of this compound is characterized by a six-membered heterocyclic ring with alternating nitrogen and carbon atoms, to which three acryloyl groups are attached via the nitrogen atoms.

Caption: Molecular Structure of this compound.

Spectroscopic Data

Disclaimer: The following spectral data is illustrative and based on typical values for the functional groups present in this compound. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hexahydrotriazine ring and the acryloyl groups. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.2 - 5.4s6HMethylene protons of the hexahydrotriazine ring (-N-CH₂-N-)
~5.7 - 5.9dd3HVinylic proton trans to the carbonyl group (=CH₂)
~6.1 - 6.3dd3HVinylic proton cis to the carbonyl group (=CH₂)
~6.8 - 7.0dd3HVinylic proton adjacent to the carbonyl group (-CH=)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~65 - 70Methylene carbons of the hexahydrotriazine ring (-N-CH₂-N-)
~128 - 132Vinylic carbons (=CH₂)
~130 - 135Vinylic carbons (-CH=)
~165 - 170Carbonyl carbons (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is often obtained using a KBr pellet technique.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching of the vinyl group
~2950 - 2850MediumC-H stretching of the methylene groups in the ring
~1680 - 1660StrongC=O stretching of the amide (amide I band)
~1640 - 1620MediumC=C stretching of the vinyl group
~1410 - 1390MediumC-N stretching
~990 - 910Strong=C-H bending (out-of-plane)

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

cluster_workflow NMR Experimental Workflow prep Sample Preparation dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) in an NMR tube. prep->dissolve standard Add a small amount of internal standard (e.g., TMS) if quantitative analysis is required. dissolve->standard instrument Instrument Setup standard->instrument setup Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. instrument->setup acquire Acquisition setup->acquire h1 Acquire ¹H NMR spectrum using appropriate pulse sequence and parameters (e.g., 300 MHz, 16 scans). acquire->h1 c13 Acquire ¹³C NMR spectrum using proton decoupling (e.g., 75 MHz, 1024 scans). h1->c13 process Data Processing c13->process transform Apply Fourier transform, phase correction, and baseline correction to the raw data. process->transform integrate Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts. transform->integrate analyze Analysis integrate->analyze interpret Interpret the spectra to confirm the molecular structure and assess purity. analyze->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy

A standard procedure for acquiring an IR spectrum using the KBr pellet method is detailed below:

cluster_workflow IR Spectroscopy (KBr Pellet) Workflow prep Sample Preparation grind_sample Grind a small amount (~1-2 mg) of this compound to a fine powder using an agate mortar and pestle. prep->grind_sample mix Add ~100-200 mg of dry KBr powder and mix thoroughly with the sample. grind_sample->mix pelletize Pellet Formation mix->pelletize press Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. pelletize->press acquire Spectral Acquisition press->acquire background Acquire a background spectrum of a pure KBr pellet. acquire->background sample_spec Place the sample pellet in the spectrometer and acquire the sample spectrum. background->sample_spec process Data Processing sample_spec->process correct Subtract the background spectrum from the sample spectrum and perform baseline correction. process->correct analyze Analysis correct->analyze interpret Identify the characteristic absorption bands and assign them to the corresponding functional groups. analyze->interpret

Caption: Workflow for IR Spectroscopic Analysis via KBr Pellet Method.

Data Interpretation and Logical Relationships

The correlation between the spectroscopic data and the molecular structure is fundamental to the analysis. The following diagram illustrates the logical flow of interpreting the spectral features to confirm the structure of this compound.

cluster_interpretation Spectroscopic Data Interpretation Pathway cluster_nmr NMR Data cluster_ir IR Data structure Proposed Structure: This compound h1_data ¹H NMR: - Signals for ring CH₂ - Signals for vinyl protons structure->h1_data predicts c13_data ¹³C NMR: - Signal for ring CH₂ - Signals for vinyl carbons - Signal for carbonyl carbon structure->c13_data predicts ir_data IR Spectrum: - C=O stretch - C=C stretch - C-N stretch - =C-H bend structure->ir_data predicts confirmation Structural Confirmation h1_data->confirmation confirms proton environments c13_data->confirmation confirms carbon backbone ir_data->confirmation confirms functional groups

Caption: Logical Flow from Proposed Structure to Spectroscopic Confirmation.

Conclusion

The spectroscopic analysis of this compound by NMR and IR spectroscopy provides a robust method for its identification and characterization. The expected chemical shifts in ¹H and ¹³C NMR spectra, along with the characteristic absorption bands in the IR spectrum, serve as a reliable fingerprint for this compound. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive framework for researchers and scientists in the fields of chemistry and drug development to effectively utilize these analytical techniques.

Thermal Stability and Degradation Profile of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional acrylic monomer frequently employed as a crosslinking agent in the synthesis of polymers. Its molecular structure, featuring a triazine ring functionalized with three acryloyl groups, allows for the formation of highly crosslinked polymeric networks. This property is instrumental in enhancing the mechanical strength, chemical resistance, and, notably, the thermal stability of the resulting polymer systems. This technical guide provides a comprehensive overview of the thermal characteristics of TAT, including its stability and degradation profile, based on available data.

Thermal Properties of this compound

The thermal stability of a compound is a critical parameter, particularly for applications involving elevated temperatures during processing or end-use. For this compound, the primary indicator of its thermal limit is its decomposition temperature.

Decomposition Temperature

Multiple sources consistently report the decomposition temperature of this compound to be approximately 156 °C .[1][2] At this temperature, the compound begins to undergo irreversible chemical breakdown. It is important to note that this value represents the onset of decomposition and significant degradation will occur at and above this temperature.

Role in Enhancing Polymer Thermal Stability

The primary application of this compound is as a crosslinking agent to improve the thermal performance of various polymers. When incorporated into a polymer matrix and subsequently cured (e.g., via thermal or UV initiation), TAT forms a dense, three-dimensional network. This network structure significantly restricts the thermal motion of the polymer chains.

The enhanced thermal stability of polymers crosslinked with TAT is attributed to:

  • Increased Network Rigidity: The triazine ring provides a rigid core, and the three acryloyl arms create multiple covalent bonds, leading to a tightly bound network that requires more energy to induce chain scission and degradation.

  • Elevated Glass Transition Temperature (Tg): Crosslinking raises the glass transition temperature of the polymer, extending the temperature range over which the material maintains its solid, glassy properties.

  • Reduced Chain Mobility: The restricted movement of polymer chains at elevated temperatures hinders the propagation of degradation reactions.

Studies on polymers containing triazine-based structures have shown that the incorporation of the triazine ring can significantly delay mass loss to higher temperatures compared to their non-triazine counterparts.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation profile of this compound or polymers containing it, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of materials.

Typical Experimental Protocol for TGA:

  • Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

    • A temperature program is set, typically involving an initial isothermal hold at a low temperature (e.g., 30 °C) to stabilize the instrument, followed by a linear heating ramp to a final temperature well above the expected decomposition range (e.g., 600-800 °C). A common heating rate is 10 °C/min or 20 °C/min.

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

    • Decomposition Stages: The number of distinct weight loss steps, indicating different degradation mechanisms.

    • Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load purge Purge with Nitrogen load->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/ DTG Curves record->plot determine Determine T_onset, T_max, and Residue plot->determine

Fig. 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Typical Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen).

    • A temperature program is established, which may include heating and cooling cycles to observe different thermal events. For a thermosetting material involving a crosslinker like TAT, a heat-cool-heat cycle is often employed.

  • Data Acquisition: The instrument records the differential heat flow as the sample is subjected to the temperature program.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Glass Transition Temperature (Tg): Observed as a step change in the baseline.

    • Melting Point (Tm): An endothermic peak.

    • Crystallization Temperature (Tc): An exothermic peak.

    • Curing Exotherm: For a reactive system, a broad exothermic peak indicates the crosslinking reaction.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh 2-10 mg of Sample seal Seal in DSC Pan weigh->seal purge Purge with Nitrogen seal->purge program Apply Temperature Program (Heat/ Cool Cycles) purge->program record Record Heat Flow vs. Temperature program->record plot Plot DSC Thermogram record->plot identify Identify T_g, T_m, and Curing Exotherms plot->identify

Fig. 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Thermal Data

The following table summarizes the key thermal property of this compound based on the available literature.

PropertyValueReference(s)
Decomposition Temperature~156 °C[1][2]

Conclusion

This compound is a crosslinking agent with a defined thermal limit, decomposing at approximately 156 °C. Its primary role in materials science is to significantly enhance the thermal stability of polymers by forming a rigid, highly crosslinked network. While specific, detailed thermogravimetric and calorimetric data for the pure compound are limited in publicly accessible literature, its efficacy in improving the thermal performance of polymeric systems is well-established. For detailed characterization, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers and scientists.

References

A Comprehensive Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine (CAS 959-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and handling of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a versatile trifunctional acrylic monomer. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery.

Chemical and Physical Properties

This compound, also known as Triacrylformal, is a white to off-white crystalline solid.[1] Its trifunctional nature, owing to the three acryloyl groups, makes it a highly effective crosslinking agent in polymerization reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 959-52-4[3]
Molecular Formula C₁₂H₁₅N₃O₃[3]
Molecular Weight 249.27 g/mol [3]
Melting Point 156 °C (decomposes)[3]
Boiling Point (estimated) 392.37 °C[4]
Density (estimated) 1.1998 g/cm³[4]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water. Soluble in acetone, dimethylformamide, methanol, and tetrahydrofuran. Slightly soluble in toluene.[3][4]
InChI Key FYBFGAFWCBMEDG-UHFFFAOYSA-N[3]
SMILES C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C[3]

Suppliers

This compound is commercially available from various chemical suppliers. Purity levels typically range from 98% to over 99%.

Table 2: Prominent Suppliers of CAS 959-52-4

SupplierPurity
Sigma-Aldrich98%
TCI Chemicals>98.0% (HPLC)
ChemScene≥98%
Apollo Scientific98%
Alfa Chemistry98.0%(HPLC)(N)
CookeChem>98.0%(HPLC)
Chem-Impex≥ 98% (HPLC)

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a polymeric formaldehyde (such as trioxane or paraformaldehyde) with acrylonitrile in the presence of a lower aliphatic anhydride and an acid catalyst.[5]

Example Synthetic Protocol (based on US Patent 3,736,320A) [5]

Materials:

  • Acrylonitrile

  • Trioxane

  • Acetic anhydride

  • p-toluenesulfonic acid (containing 1.8% sulfuric acid and 2.2% water)

  • Benzene (solvent)

Procedure:

  • To a 5-liter four-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, charge 1160 ml of acrylonitrile and 74 g of p-toluene sulfonic acid.

  • Heat the resulting solution to reflux.

  • To the refluxing solution, add a solution of 1220 ml of benzene, 450 g of trioxane, and 122 ml of acetic anhydride over a one-hour period at a rate sufficient to maintain reflux.

  • After the addition is complete, continue refluxing for 3 hours.

  • Cool the solution, which will cause the product to precipitate.

  • Filter the precipitate and wash it twice with 550 ml of benzene.

  • Air-dry the resulting product, hexahydro-1,3,5-triacrylyl-s-triazine.

Experimental Protocol: UV-Curable Coating Formulation

The high reactivity of the acryloyl groups in this compound makes it an excellent crosslinker in UV-curable formulations for coatings, inks, and adhesives.[6]

Representative UV-Curable Coating Formulation:

Materials:

  • Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

  • Reactive Diluent (e.g., Triethylene glycol dimethacrylate - TEGDMA)

  • This compound (Crosslinker)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

Procedure:

  • In a light-protected container, combine the urethane acrylate oligomer and TEGDMA reactive diluent in the desired ratio (e.g., 60:40 by weight). Mix thoroughly until a homogeneous solution is obtained.

  • Add this compound to the mixture at a concentration of 5-15% by weight of the total formulation. Stir until completely dissolved.

  • Add the photoinitiator at a concentration of 1-5% by weight of the total formulation. Continue stirring in the dark until the photoinitiator is fully dissolved.

  • Apply the formulation as a thin film onto a substrate using a film applicator or other suitable method.

  • Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration to initiate polymerization and curing of the film.

Applications in Research and Development

The unique properties of this compound lend it to a variety of applications:

  • Polymer Chemistry: It serves as a key crosslinking agent to enhance the mechanical properties, thermal stability, and chemical resistance of polymers.[6]

  • Coatings and Adhesives: Its rapid polymerization under UV light makes it ideal for durable and high-adhesion coatings and adhesives.[6]

  • Biomaterials: It has been investigated for its potential in dental resin-based cements, where it can improve antibacterial properties and reduce biofilm formation.[7] The incorporation of this compound has been shown to reduce biofilm formation in experimental dental cements.[7]

  • Drug Delivery: The triazine core is being explored as a scaffold for the construction of antimicrobial peptide dendrimers, which show promise in combating multidrug-resistant bacteria.[8]

Potential Antibacterial Mechanism and Signaling Pathways

While the precise antibacterial mechanism of this compound is not fully elucidated, research on related 1,3,5-triazine derivatives provides insights into potential modes of action. The triazine scaffold is a versatile pharmacophore with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][9]

One proposed mechanism for the antibacterial activity of some 1,3,5-triazine derivatives is the inhibition of DNA gyrase .[10] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

Another potential mechanism, particularly relevant for triazine-based dendrimers, involves the neutralization of efflux pump machinery in bacteria.[8] Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, triazine derivatives could restore the efficacy of existing antibiotics.

G Triazine 1,3,5-Triazine Derivative DNA_Gyrase DNA_Gyrase Triazine->DNA_Gyrase Inhibits Efflux_Pump Efflux_Pump Triazine->Efflux_Pump Inhibits

This diagram illustrates two potential antibacterial mechanisms of action for 1,3,5-triazine derivatives. The first pathway shows the inhibition of DNA gyrase, which is essential for DNA replication and bacterial survival. The second pathway depicts the inhibition of efflux pumps, preventing the expulsion of antibiotics from the bacterial cell.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3][11] It is harmful if swallowed and may cause an allergic skin reaction.[11] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide on the Health and Safety Handling of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1,3,5-Triacryloylhexahydro-1,3,5-triazine (CAS No. 959-52-4). The information is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

PropertyValueReference
Synonyms 1,3,5-Triacryloyl-s-triazine, Triacrylformal[1]
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol [1]
Appearance White to almost white powder/crystal
Melting Point 156 °C (decomposes)[1]
Solubility Slightly soluble in water. Soluble in acetone, dimethylformamide, methanol, and tetrahydrofuran.

Toxicological Data

This compound is a highly toxic compound with significant health hazards. The primary routes of exposure are dermal contact, inhalation of dust, and ingestion.

Acute Toxicity
EndpointSpeciesRouteValueObservationsReference
LD₅₀RatOral350 mg/kgBehavioral: Somnolence (general depressed activity). Gastrointestinal: Changes in structure or function of salivary glands.
LD₅₀RabbitDermal70 mg/kgBehavioral: Somnolence (general depressed activity). Gastrointestinal: Changes in structure or function of salivary glands.
Irritation and Sensitization
TestSpeciesExposureResultsReference
Skin Irritation Rabbit30-minute exposure to 1 mg in 10% aqueous suspension (uncovered)Slight skin irritation.[2]
Rabbit24-hour exposure (covered)Erythema, edema, ecchymoses, scabs, and death, depending on dosage and vehicle.[2]
Eye Irritation Rabbit25 mg in 5% aqueous suspension or 0.5 mg in 10% DCM solutionSevere corneal damage, iritis, and blepharo-conjunctivitis.[2]
Skin Sensitization --May cause an allergic skin reaction.
Respiratory Sensitization --May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Genotoxicity

Studies have shown that this compound has clastogenic activity, meaning it can cause breaks in chromosomes.

AssaySystemMetabolic ActivationResultReference
Gene Mutation (HGPRT locus) Chinese Hamster Ovary (CHO) cellsWith and withoutNegative[2]
Sister Chromatid Exchange (SCE) Chinese Hamster Ovary (CHO) cellsWith and withoutNegative[2]
Chromosome Aberration Chinese Hamster Ovary (CHO) cellsWith and withoutPositive (treatment-related increases in chromosome breakage)[2]
Micronucleus Test Mouse peripheral polychromatic erythrocytesIn vivoPositive (significant, treatment-related increases in micronucleated erythrocytes)[2]
Unscheduled DNA Synthesis Primary rat hepatocytes-Negative[2]

Hazard Identification and Classification

Hazard ClassCategory
Acute Toxicity, Oral Category 4
Acute Toxicity, Dermal Category 2
Acute Toxicity, Inhalation Category 3
Skin Corrosion/Irritation Category 1B
Serious Eye Damage/Eye Irritation Category 1
Respiratory Sensitization Category 1
Skin Sensitization Category 1

Source:[1]

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H310: Fatal in contact with skin.

  • H314: Causes severe skin burns and eye damage.[1]

  • H317: May cause an allergic skin reaction.

  • H331: Toxic if inhaled.[1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) such as Threshold Limit Values (TLVs), Permissible Exposure Limits (PELs), or Recommended Exposure Limits (RELs) for this compound from major regulatory bodies including ACGIH, OSHA, and NIOSH.[3] Given its high toxicity, exposure should be minimized to the lowest achievable levels.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are properly removed to avoid skin contact.

  • Respiratory Protection: A NIOSH-approved respirator with a P100 (or N100) filter is required when handling the solid form, especially when dust may be generated.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Evacuate personnel from the area.

  • Wear appropriate PPE as described in Section 5.1.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Prevent the chemical from entering drains.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

  • Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

The following are generalized protocols for key toxicological assessments based on OECD guidelines and specific details from studies on this compound.

Acute Oral Toxicity (Modified from OECD 401/420/423)
  • Test Animals: Wistar rats are used.

  • Preparation of Test Substance: The compound is prepared as a 10% (w/v) aqueous suspension.

  • Administration: A single peroral dose is administered to the rats.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in behavior, and at necropsy, changes in the gastrointestinal tract.

Acute Dermal Toxicity (Modified from OECD 402)
  • Test Animals: New Zealand white rabbits are used.

  • Preparation of Test Substance: The compound is prepared as a solution in a suitable vehicle (e.g., dichloromethane) or as an aqueous paste.

  • Application: The substance is applied to the clipped, intact skin of the rabbits. The application site is then covered with a gauze patch.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

Primary Skin and Eye Irritation (Modified from OECD 404 and 405)
  • Skin Irritation:

    • Test Animals: New Zealand white rabbits are used.

    • Application: A specified amount of the test substance in a suitable vehicle is applied to the clipped skin and may be covered or uncovered.

    • Exposure and Observation: Exposure can be for a short duration (e.g., 30 minutes) or longer (e.g., 24 hours). The skin is then observed for erythema, edema, and other signs of irritation at various time points.

  • Eye Irritation:

    • Test Animals: New Zealand white rabbits are used.

    • Application: A specified amount of the test substance as a suspension or solution is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined for corneal damage, iritis, and conjunctivitis at specified intervals.

In Vitro Chromosome Aberration Test (Modified from OECD 473)
  • Cell Line: Chinese Hamster Ovary (CHO) cells are used.

  • Treatment: Cells are exposed to various concentrations of the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).

  • Harvest and Analysis: Cells are harvested at different time points, and metaphase chromosomes are prepared and analyzed for structural aberrations.

In Vivo Micronucleus Test (Modified from OECD 474)
  • Test Animals: Mice are used.

  • Administration: The test substance is administered to the mice.

  • Sample Collection: Peripheral blood is collected at various time points after administration.

  • Analysis: Polychromatic erythrocytes are analyzed for the presence of micronuclei.

Visualizations

Experimental Workflows

experimental_workflows cluster_oral Acute Oral Toxicity cluster_dermal Acute Dermal Toxicity cluster_irritation Irritation Testing cluster_genotox Genotoxicity oral_prep Prepare 10% (w/v) aqueous suspension oral_admin Single peroral dose to Wistar rats oral_prep->oral_admin oral_obs Observe for 14 days (toxicity & mortality) oral_admin->oral_obs dermal_prep Prepare solution or paste dermal_app Apply to clipped skin of NZ white rabbits dermal_prep->dermal_app dermal_obs Observe for 14 days (toxicity & mortality) dermal_app->dermal_obs irrit_skin Skin Irritation (Rabbit) irrit_eye Eye Irritation (Rabbit) geno_invitro In Vitro Chromosome Aberration (CHO cells) geno_invivo In Vivo Micronucleus Test (Mouse) safe_handling start Handling this compound ppe Wear appropriate PPE: - Safety goggles & face shield - Impervious gloves - Lab coat - Respirator (if dust) start->ppe eng_controls Use engineering controls: - Chemical fume hood - Good ventilation start->eng_controls exposure Exposure Event? ppe->exposure eng_controls->exposure no_exposure Continue work safely exposure->no_exposure No first_aid Initiate First Aid (See Section 6.1) exposure->first_aid Yes seek_medical Seek Immediate Medical Attention first_aid->seek_medical genotoxicity_pathway compound This compound cellular_uptake Cellular Uptake compound->cellular_uptake interaction Interaction with Cellular Components (Mechanism not fully elucidated) cellular_uptake->interaction dna_damage DNA Strand Breaks / Chromosomal Damage interaction->dna_damage aberration Chromosome Aberrations dna_damage->aberration micronuclei Micronuclei Formation dna_damage->micronuclei

References

An In-Depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in drug development and materials science. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in the field.

Introduction

1,3,5-Triazine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities and material science applications. The parent compound, this compound, is a trifunctional monomer known for its role as a crosslinking agent. In recent years, the 1,3,5-triazine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules exhibiting anticancer, antimicrobial, and enzyme inhibitory properties. This guide will delve into the synthesis of THT and its analogs, their biological evaluation, and their mechanism of action, with a particular focus on their role as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Synthesis of this compound and Derivatives

The synthesis of 1,3,5-triazine derivatives often commences from the readily available and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, allowing for the creation of a diverse library of compounds. The reactivity of the chlorine atoms decreases with each substitution, enabling controlled synthesis by manipulating reaction conditions such as temperature.

A general synthetic approach involves the nucleophilic substitution of cyanuric chloride with amines, alcohols, or thiols. Microwave-assisted and ultrasound-assisted organic synthesis have emerged as green and efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields.

General Synthetic Workflow for 1,3,5-Triazine Derivatives

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of 1,3,5-triazine derivatives.

G General Workflow for Synthesis and Evaluation of 1,3,5-Triazine Derivatives cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Cyanuric Chloride B Nucleophilic Substitution (e.g., Amines, Alcohols) A->B C 1,3,5-Triazine Derivative B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Characterization (e.g., NMR, MS, IR) D->E F Cytotoxicity Screening (e.g., MTT Assay) E->F G Mechanism of Action Studies (e.g., Western Blot for PI3K/mTOR) F->G H Lead Compound Identification G->H

Caption: General workflow for synthesis and evaluation.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives

Numerous studies have demonstrated the potent anticancer activity of 1,3,5-triazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for selected 1,3,5-triazine derivatives.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives against Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative 4fMDA-MB-2316.25[1]
Imamine-1,3,5-triazine derivative 4kMDA-MB-2318.18[1]
Chiral-1,3,5-triazine derivative 13cMCF-78.04[2]
Benzyl-4-(4-morpholino-6-thiomorpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (6c)MCF-712.88[3]
1,3,5-triazine derivative 1dBT-474~0.05 (50 nM)[4]

Table 2: Anticancer Activity of 1,3,5-Triazine Derivatives against Colon Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Morpholine-functionalized derivative 11SW6205.85[5]
Morpholine-functionalized derivative 5SW48043.12[5]
Morpholine-functionalized derivative 5SW62032.83[5]
Triazine with Ala-Ala-OMe substituent (7b)DLD-1Dose-dependent cytotoxicity[6]
Triazine with Ala-Ala-OMe substituent (7b)HT-29Dose-dependent cytotoxicity[6]

Table 3: Anticancer Activity of 1,3,5-Triazine Derivatives against Lung Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 8eA5490.05 (50 nM)[7][8]
N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 9aA5490.042 (42 nM)[7][8]
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog 10eA5490.062 (62 nM)[7][8]
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog 11eA5490.028 (28 nM)[7][8]
Chiral-1,3,5-triazine derivative 13cA54912.24[2]
Benzyl-4-(4-(4-(4-fluorophenyl)piperazin-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (6b)A5499.61[3]

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for anticancer drug development. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.

G PI3K/Akt/mTOR Signaling Pathway and Inhibition by 1,3,5-Triazine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound, this compound, and for key biological evaluation assays.

Synthesis of this compound

This protocol is based on the reaction of a polymeric formaldehyde (trioxane) with acrylonitrile in the presence of an acid catalyst.[9]

Materials:

  • Acrylonitrile

  • Trioxane

  • p-Toluene sulfonic acid (containing 1.8% sulfuric acid and 2.2% water)

  • Benzene

  • Acetic anhydride

Procedure:

  • To a 5-liter four-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, charge 1160 ml of acrylonitrile and 74 g of commercial-grade p-toluene sulfonic acid.

  • Heat the resulting solution to reflux.

  • Prepare a solution of 1220 ml of benzene, 450 g of trioxane, and 122 ml of acetic anhydride.

  • Add the trioxane solution to the refluxing acrylonitrile solution over a one-hour period at a rate sufficient to maintain reflux.

  • After the addition is complete, continue refluxing for an additional 3 hours.

  • Cool the solution, which will cause the product to crystallize.

  • Filter the crude product, wash it twice with 550 ml of benzene, and air dry.

Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazine Derivatives from Cyanuric Chloride

This protocol describes a general method for the sequential nucleophilic substitution of cyanuric chloride.[5]

Materials:

  • Cyanuric chloride

  • Appropriate amine or alcohol nucleophiles

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Sodium carbonate (for microwave synthesis)

  • Tetrabutylammonium bromide (TBAB) (for microwave synthesis)

  • Dimethylformamide (DMF) (for microwave synthesis)

Procedure (Conventional Method):

  • First Substitution (0°C): Dissolve cyanuric chloride in THF. At 0°C, add the first nucleophile and DIPEA. Stir for a specified time.

  • Second Substitution (Room Temperature): To the reaction mixture from the first step, add the second nucleophile and allow the reaction to proceed at room temperature.

  • Third Substitution (Elevated Temperature): For the final substitution, the reaction mixture is typically heated to 70-100°C with the addition of the third nucleophile.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Procedure (Microwave-Assisted Method):

  • To a microwave reactor vial, add the mono- or di-substituted triazine intermediate, the desired nucleophile, sodium carbonate, and TBAB in DMF.

  • Seal the vial and irradiate in a microwave reactor at a specified temperature and power for a short duration (e.g., 150 seconds at 150°C and 50 W).

  • After cooling, the reaction mixture is worked up as described in the conventional method.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[12][13][14]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-total-PI3K, anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of the triazine derivatives on the signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in both materials science and drug discovery. The synthetic versatility of the 1,3,5-triazine scaffold allows for the creation of diverse molecular architectures with a wide range of biological activities. The potent anticancer effects of many triazine derivatives, particularly their ability to inhibit the critical PI3K/Akt/mTOR signaling pathway, underscore their potential as novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the synthesis, biological evaluation, and therapeutic applications of this important class of molecules. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical applications.

References

The Ascendancy of Triazine-Based Crosslinkers: A Technical Guide to Their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine core, a robust six-membered heterocyclic scaffold, has carved a significant niche in the realm of polymer chemistry, bioconjugation, and drug delivery. Its journey from an early component in industrial resins to a sophisticated tool in modern biomedical research is a testament to its versatile reactivity and structural adaptability. This in-depth technical guide explores the discovery and history of triazine-based crosslinkers, providing a comprehensive overview of their synthesis, mechanisms of action, and diverse applications.

A Historical Perspective: From Industrial Polymers to Advanced Biomaterials

The story of triazine-based crosslinkers begins with the pioneering work on melamine-formaldehyde (MF) resins. The industrial synthesis of melamine, a trimer of cyanamide, in the 1930s paved the way for the development of these thermosetting polymers.[1][2] Early MF resins, formed through the condensation polymerization of melamine and formaldehyde, were lauded for their exceptional hardness, heat resistance, and clarity, finding widespread use in laminates, adhesives, and dinnerware.[3][4] The crosslinking in these materials arises from the formation of a dense, three-dimensional network of methylene and ether linkages between the melamine units.

The evolution of triazine chemistry beyond bulk polymers saw the emergence of more defined and functionalized crosslinking agents. The quest for materials with tailored properties led to the synthesis of various triazine derivatives capable of participating in a range of crosslinking reactions. This expansion was driven by the need for crosslinkers with controlled reactivity, biocompatibility, and specificity for applications in coatings, adhesives, and, more recently, the life sciences.[5][6]

Key Classes of Triazine-Based Crosslinkers

The versatility of the triazine ring allows for the introduction of various reactive functionalities, leading to a diverse array of crosslinking agents.

1. 1,3,5-Triacryloyl-hexahydro-s-triazine (TAT): This trifunctional crosslinker, bearing three acryloyl groups, is highly reactive towards nucleophiles such as amines and thiols via Michael addition.[1] Its ability to efficiently crosslink proteins and other biomolecules has made it a valuable tool in bioconjugation and hydrogel formation.

2. Vinyl-Triazines: These crosslinkers feature vinyl groups attached to the triazine core and participate in inverse electron-demand Diels-Alder (IEDDA) reactions. This type of "click chemistry" is characterized by its high speed, specificity, and bioorthogonality, making it ideal for applications in live-cell imaging and bioconjugation under physiological conditions.

3. Triazine-Triones and Isocyanates: These derivatives are employed in the formation of highly stable crosslinked networks in polymers. Triisocyanato triazines, for instance, react with active hydrogen-containing compounds like hydroxylated polymers to create durable, environmentally resistant coatings.[5]

4. Triazine Dendrimers: These highly branched, monodisperse macromolecules offer a multivalent platform for crosslinking and drug delivery.[5][7] The periphery of the dendrimer can be functionalized with multiple reactive groups for crosslinking or with therapeutic agents for targeted delivery.

Quantitative Analysis of Crosslinker Reactivity

The efficiency of a crosslinking reaction is paramount to its application. The reactivity of triazine-based crosslinkers is influenced by the nature of the reactive group, the substituents on the triazine ring, and the reaction conditions.

Crosslinker TypeReactive GroupReaction MechanismTarget Functional Group(s)Second-Order Rate Constant (k₂)Reference
1,3,5-Triacryloyl-hexahydro-s-triazine (TAT)AcryloylMichael AdditionPrimary Amines (e.g., Glycine anion)7.69 x 10⁻³ M⁻¹s⁻¹[1]
1,3,5-Triacryloyl-hexahydro-s-triazine (TAT)AcryloylMichael AdditionThiols (e.g., N-acetyl-L-cysteine anion)5.54 M⁻¹s⁻¹[1]
1,3,5-Triacryloyl-hexahydro-s-triazine (TAT)AcryloylMichael AdditionImidazole (e.g., Nα-acetyl-L-histidine)1.19 x 10⁻⁵ M⁻¹s⁻¹ (at pH 9.0)[1]

Applications in Drug Delivery

Triazine-based crosslinkers have emerged as powerful tools in the design of sophisticated drug delivery systems. Their ability to form stable hydrogels and nanoparticles, coupled with the potential for controlled drug release, has been extensively explored.

Delivery SystemTriazine CrosslinkerDrugLoading Capacity/EfficiencyRelease ProfileReference
Triazine Polyamide Nanoparticless-Triazine polyamidesCelecoxibHigh loading capacitySustained release (44% after 48h)[8]
pH-Responsive NanocompositeNano-covalent triazine polymer (NCTP)Doxorubicin (DOX)High specific surface area and large pore volumepH-responsive cumulative release[9]
Triazine DendrimersHydroxyl-terminated triazine dendrimersPaclitaxelIncreased aqueous solubility to 0.562 mg/mlControlled release[7][10]
Triazine Dendrimer-PEG ConjugateTriazine dendrimer with disulfide linkerPaclitaxel22% paclitaxel by weightSlow release in plasma (8% in 48h)[11]

Experimental Protocols

Synthesis of 2-vinyl-4,6-diamino-s-triazine

This protocol describes the synthesis of a vinyl-triazine monomer that can be used to prepare crosslinkable polymers.

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

Procedure:

  • A mixture of 0.1 mole of 2MA, 0.1 mole of epichlorohydrin, a catalytic amount of sodium sulfide nonahydrate, and 50 ml of water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[12]

  • The mixture is heated to reflux with stirring for 30 minutes.[12] During heating, the mixture will become a clear solution, followed by the precipitation of the product.

  • The reaction mixture is then cooled to room temperature.[12]

  • The crude product, 2-vinyl-4,6-diamino-s-triazine (VT), is collected by filtration.[12]

  • The collected solid is washed with water and dried. The product can be further purified by recrystallization if necessary.

General Protocol for Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins using a suitable triazine-based crosslinker.

Materials:

  • Purified protein sample

  • Triazine-based crosslinker (e.g., TAT)

  • Crosslinking buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

Procedure:

  • Sample Preparation: Prepare the protein solution in the crosslinking buffer at a suitable concentration (typically 0.1-1 mg/mL).

  • Crosslinking Reaction: Add the triazine crosslinker to the protein solution. The optimal concentration of the crosslinker should be determined empirically but is often in a 20- to 50-fold molar excess to the protein. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Quenching: Stop the crosslinking reaction by adding the quenching solution to react with any unreacted crosslinker.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, confirming successful crosslinking. Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked sites.

Visualizing a Triazine-Based Covalent Inhibitor in a Signaling Pathway

Triazine derivatives have been developed as covalent inhibitors of key signaling proteins, such as Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] These inhibitors typically feature a triazine scaffold for binding to the ATP pocket of the kinase and a reactive group (a "warhead") that forms a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.

BTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK_inactive BTK (inactive) LYN->BTK_inactive Phosphorylation BTK_active BTK (active) (phosphorylated) BTK_inactive->BTK_active Autophosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation DAG_IP3 DAG + IP3 PLCg2->DAG_IP3 Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux Proliferation B-cell Proliferation and Survival Ca_flux->Proliferation Triazine_Inhibitor Triazine-based Covalent Inhibitor Triazine_Inhibitor->BTK_active Covalent Inhibition

Caption: Covalent inhibition of BTK by a triazine-based inhibitor blocks the BCR signaling pathway.

Experimental and Logical Workflows

The development and application of triazine-based crosslinkers often follow structured workflows, from synthesis to biological evaluation.

Workflow for Developing a Triazine-Based Drug Delivery System

Drug_Delivery_Workflow A Synthesis of Triazine-based Crosslinker/Dendrimer B Characterization (NMR, MS, etc.) A->B C Drug Loading/ Encapsulation A->C D Characterization of Drug-Loaded System (Size, Zeta Potential) C->D E In Vitro Drug Release Studies (e.g., in PBS at 37°C) D->E F In Vitro Cell Viability/ Toxicity Assays D->F H Data Analysis and Optimization E->H G In Vivo Efficacy and Toxicology Studies F->G G->H

Caption: A typical workflow for the development of a triazine-based drug delivery system.

Conclusion

The journey of triazine-based crosslinkers from their origins in industrial polymers to their current status as sophisticated tools in biomedical research highlights the enduring utility of the triazine scaffold. Their tunable reactivity, diverse functionality, and proven efficacy in a range of applications ensure that they will remain a focal point of research and development for scientists and drug development professionals. The continued exploration of novel triazine derivatives and their application in cutting-edge fields such as targeted therapy and advanced materials promises a future rich with innovation.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) as a versatile crosslinking agent in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering. Detailed protocols for hydrogel synthesis and characterization are provided to guide researchers in their experimental design.

Introduction to this compound (THT)

This compound, also known as THT, is a trifunctional monomer containing three reactive acryloyl groups. This molecular structure allows it to act as an efficient crosslinker, forming a stable three-dimensional network when copolymerized with other monomers. The resulting hydrogels can exhibit enhanced mechanical strength and thermal stability.[1] THT is particularly suitable for UV-curable systems, enabling rapid polymerization under UV light.[1] Its applications extend to coatings, adhesives, and, notably, the development of biocompatible materials for medical devices and drug delivery systems.[1][2]

Key Advantages of THT in Hydrogel Synthesis

  • Enhanced Mechanical Properties: The trifunctional nature of THT contributes to a higher crosslinking density, resulting in hydrogels with improved stiffness and toughness.[1]

  • Controlled Swelling: The degree of crosslinking, which can be controlled by the concentration of THT, directly influences the swelling behavior of the hydrogel.[1][3]

  • Tunable Drug Release: By modifying the hydrogel network structure with THT, the release kinetics of encapsulated drugs can be precisely controlled.[1][4]

  • Biocompatibility: While specific data for THT-crosslinked hydrogels is limited, hydrogels, in general, are known for their biocompatibility, making them suitable for in vivo applications.[5][6][7][8]

Data Presentation: Properties of THT-Crosslinked Hydrogels

While specific studies detailing the quantitative effects of varying THT concentrations on hydrogel properties are not abundant in the readily available literature, the following tables provide a general framework for how such data would be presented. The values are hypothetical and intended for illustrative purposes. Researchers are encouraged to perform their own characterization experiments to obtain specific data for their systems.

Table 1: Effect of THT Concentration on Mechanical Properties of Hydrogels

THT Concentration (mol%)Young's Modulus (kPa)Compressive Strength (kPa)Elongation at Break (%)
150150200
3150450150
5300900100

Table 2: Swelling Behavior of Hydrogels with Varying THT Concentrations

THT Concentration (mol%)Equilibrium Swelling Ratio (%)
1800
3500
5300

Table 3: In Vitro Drug Release Kinetics from THT-Crosslinked Hydrogels

THT Concentration (mol%)Drug Release after 24h (%)Drug Release after 72h (%)
16095
34080
52565

Experimental Protocols

Protocol 1: Synthesis of a THT-Crosslinked Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol describes the synthesis of a PEGDA hydrogel using THT as a crosslinker through UV-initiated photopolymerization.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) (MW 700)

  • This compound (THT)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve PEGDA in PBS to achieve the desired final concentration (e.g., 20% w/v).

    • Add the desired molar percentage of THT to the PEGDA solution.

    • Add the photoinitiator at a concentration of 0.5% (w/v) relative to the total monomer weight.

    • Vortex the solution until all components are fully dissolved.

  • Hydrogel Fabrication:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The exact time will depend on the UV lamp intensity and the distance from the sample.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.

    • Immerse the hydrogel in PBS to allow it to reach its equilibrium swelling state.

G Workflow for THT-Crosslinked PEGDA Hydrogel Synthesis cluster_prep Precursor Solution Preparation cluster_fab Hydrogel Fabrication cluster_post Post-Processing prep1 Dissolve PEGDA in PBS prep2 Add THT prep1->prep2 prep3 Add Photoinitiator prep2->prep3 prep4 Vortex to dissolve prep3->prep4 fab1 Pipette into mold prep4->fab1 fab2 Expose to UV light fab1->fab2 post1 Remove from mold fab2->post1 post2 Wash with PBS post1->post2 post3 Equilibrium swelling in PBS post2->post3 G Targeting the PI3K/Akt Pathway with a Drug-Releasing Hydrogel cluster_cell Cancer Cell hydrogel THT-Crosslinked Hydrogel (with PI3K inhibitor) drug_release Sustained Release hydrogel->drug_release diffusion pi3k_inhibitor PI3K Inhibitor drug_release->pi3k_inhibitor pi3k PI3K pi3k_inhibitor->pi3k inhibits apoptosis Apoptosis pi3k_inhibitor->apoptosis induces cell_membrane Cell Membrane akt Akt pi3k->akt activates proliferation Cell Proliferation & Survival akt->proliferation promotes akt->apoptosis inhibits

References

Application Notes and Protocols for Protein Crosslinking with 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATA) is a trifunctional crosslinking agent that has proven effective for covalently linking protein subunits, particularly within oligomeric structures.[1] This homobifunctional reagent reacts primarily with primary amino groups (such as the side chain of lysine residues) and thiol groups (from cysteine residues). Its unique trifunctional nature allows for the formation of a stable, crosslinked protein network, making it a valuable tool for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and stabilizing transient interactions for further analysis. This document provides detailed application notes and protocols for the use of TATA in protein crosslinking studies.

Chemical Properties and Reactivity

This compound is a versatile crosslinking agent due to its reactivity with multiple nucleophilic functional groups found in proteins. The acryloyl groups of TATA undergo Michael addition reactions with primary amines and thiols. The reaction is most efficient at slightly alkaline pH, where primary amines are deprotonated and more nucleophilic.

A study by Dienys et al. (1998) investigated the reaction rates of TATA with various model nucleophiles, providing valuable insights into its reactivity profile.[1]

Data Presentation

Table 1: Reaction Rate Constants of this compound (TATA) with Model Nucleophiles. [1]

NucleophileReaction ConditionRate Constant (M⁻¹s⁻¹)
Glycine anion amino groupWater, 25°C7.69 x 10⁻³
N-acetyl-L-cysteine thiol group (anionic form)Water, 25°C5.54
Nα-acetyl-L-histidine imidazole ringWater, 25°C, pH 9.01.19 x 10⁻⁵

Data from Dienys G, Sereikaite J, Gavenas G, Kvederas R, Bumelis VA. Cross-linking of protein subunits by 1,3, 5-triacryloyl-hexahydro-s-triazine. Bioconjug Chem. 1998 Nov-Dec;9(6):744-8.[1]

Experimental Protocols

The following protocols provide a general framework for protein crosslinking using TATA. Optimal conditions, including reagent concentrations and reaction times, may need to be determined empirically for each specific protein system.

Protocol 1: Crosslinking of Purified Protein Complexes

This protocol is designed for studying the interactions within a purified oligomeric protein.

Materials:

  • Purified protein sample (in a suitable buffer, pH 7.5-8.5, devoid of primary amines, e.g., HEPES or phosphate buffer)

  • This compound (TATA) stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF, freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis system

  • Protein staining solution (e.g., Coomassie Brilliant Blue or Silver Stain)

Procedure:

  • Sample Preparation: Prepare the purified protein solution at a concentration of 1-10 µM in an appropriate amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).

  • Crosslinking Reaction:

    • Add the TATA stock solution to the protein sample to achieve a final concentration in the range of 10-100 molar excess over the protein concentration. The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes. The incubation time may be optimized to control the extent of crosslinking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted TATA is neutralized.

  • Analysis by SDS-PAGE:

    • Add an appropriate volume of SDS-PAGE loading buffer to the quenched reaction mixture.

    • Heat the samples at 95°C for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel along with a non-crosslinked control and a molecular weight marker.

    • Run the gel according to standard procedures.

    • Stain the gel to visualize the protein bands. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein in the control lane.

Protocol 2: In-situ Crosslinking to Study Signaling Pathways

This protocol is a hypothetical application for investigating the dimerization of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding. TATA can be used to capture the transient interaction of EGFR monomers following EGF stimulation.

Materials:

  • Cultured cells expressing the protein of interest (e.g., A549 cells for EGFR)

  • Serum-free cell culture medium

  • Ligand (e.g., Epidermal Growth Factor, EGF)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • TATA stock solution (as in Protocol 1)

  • Quenching solution (as in Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • Antibodies for Western blotting (e.g., anti-EGFR)

Procedure:

  • Cell Culture and Stimulation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Stimulate the cells with the ligand (e.g., 100 ng/mL EGF) for the desired time (e.g., 10 minutes) at 37°C. Include an unstimulated control.

  • Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • Add a solution of TATA in PBS (e.g., 1-5 mM) to the cells and incubate for 15-30 minutes at room temperature.

  • Quenching:

    • Remove the TATA solution and add the quenching solution. Incubate for 15 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and perform Western blotting using an antibody against the protein of interest (e.g., EGFR).

    • The appearance of a higher molecular weight band corresponding to the dimer in the stimulated, crosslinked sample would indicate ligand-induced dimerization.

Mandatory Visualizations

Experimental Workflow for Protein Crosslinking with TATA

G cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Analysis p1 Purified Protein in Amine-Free Buffer r1 Add TATA Stock Solution p1->r1 r2 Incubate at Room Temperature (30-60 min) r1->r2 q1 Add Quenching Solution (e.g., Tris or Glycine) r2->q1 q2 Incubate at Room Temperature (15 min) q1->q2 a1 SDS-PAGE q2->a1 a2 Western Blot q2->a2 a3 Mass Spectrometry q2->a3

Caption: General workflow for protein crosslinking using TATA.

Hypothetical Signaling Pathway Analysis using TATA: EGFR Dimerization

G cluster_membrane Plasma Membrane EGFR_mono1 EGFR Monomer EGFR_dimer EGFR Dimer (Crosslinked by TATA) EGFR_mono1->EGFR_dimer Dimerization EGFR_mono2 EGFR Monomer EGFR_mono2->EGFR_dimer Downstream Downstream Signaling (e.g., MAPK Pathway) EGFR_dimer->Downstream EGF EGF Ligand EGF->EGFR_mono1 EGF->EGFR_mono2 TATA TATA Crosslinker TATA->EGFR_dimer Stabilizes Interaction

Caption: TATA crosslinking to study EGFR dimerization and signaling.

References

Application of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) is a trifunctional crosslinking agent that holds significant promise in the fabrication of scaffolds for tissue engineering. Its unique molecular structure, featuring three reactive acryloyl groups, allows for the rapid and efficient formation of stable, three-dimensional polymeric networks upon initiation, typically through UV-induced photopolymerization. This property makes THT a versatile tool for creating hydrogels and other biomaterials with tunable mechanical properties and degradation kinetics, which are critical for supporting cell growth and tissue regeneration.

These application notes provide a comprehensive overview of the use of THT in creating tissue engineering scaffolds, detailing its properties, potential applications, and protocols for scaffold fabrication and characterization.

Key Properties of this compound

THT is recognized for several key characteristics that make it a suitable crosslinker for biomedical applications:

  • Efficient Crosslinking: The presence of three acryloyl groups enables the formation of a densely crosslinked network, contributing to the mechanical integrity and stability of the resulting scaffold.

  • UV Curable: THT readily participates in photopolymerization reactions in the presence of a suitable photoinitiator, allowing for rapid, on-demand curing at ambient temperatures, which is compatible with the encapsulation of cells and sensitive bioactive molecules.[1]

  • Enhanced Mechanical Properties: As a crosslinking agent, THT significantly improves the mechanical strength and thermal stability of polymers.[1]

  • Low Toxicity: THT is noted for its low toxicity and environmental compatibility, positioning it as a safer alternative to some traditional chemical crosslinkers.[1]

Applications in Tissue Engineering

The properties of THT make it a valuable component in the fabrication of scaffolds for a variety of tissue engineering applications, including:

  • Hydrogel Formation for 3D Cell Culture: THT can be used to crosslink a wide range of natural and synthetic polymers (e.g., gelatin, hyaluronic acid, polyethylene glycol) to form hydrogels that mimic the native extracellular matrix (ECM). These hydrogels provide a hydrated, porous environment conducive to cell adhesion, proliferation, and differentiation.

  • Fabrication of Bioinks for 3D Bioprinting: The rapid UV-curing properties of THT are advantageous for developing bioinks for 3D bioprinting. Cell-laden polymer solutions containing THT can be extruded and immediately crosslinked to create complex, multi-layered tissue constructs with high structural fidelity.

  • Drug Delivery Systems: The crosslinked network of THT-based scaffolds can be engineered to control the release kinetics of encapsulated drugs, growth factors, and other therapeutic agents, enabling localized and sustained delivery to the target tissue.

Experimental Protocols

The following sections provide detailed protocols for the fabrication and characterization of THT-crosslinked tissue engineering scaffolds. These protocols are based on established methodologies for similar crosslinking systems and can be adapted based on the specific polymer and application.

Protocol 1: Fabrication of a THT-Crosslinked Gelatin Hydrogel

This protocol describes the preparation of a photocrosslinkable gelatin-based hydrogel using THT as the crosslinker. Gelatin is a widely used biomaterial due to its biocompatibility and the presence of cell-binding motifs.[2][3][4]

Materials:

  • Gelatin (Type A or B, from porcine or bovine source)

  • This compound (THT)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

Procedure:

  • Prepare Gelatin Solution: Dissolve gelatin in sterile PBS at a desired concentration (e.g., 5-15% w/v) by heating to 40-50°C with gentle stirring until fully dissolved.

  • Add THT Crosslinker: While maintaining the temperature, add THT to the gelatin solution at a specific molar ratio relative to the reactive amine groups on the gelatin. The optimal concentration of THT should be determined empirically but can range from 0.1% to 1% (w/v).

  • Add Photoinitiator: Dissolve the photoinitiator in the gelatin-THT solution. A typical concentration for Irgacure 2959 is 0.5% (w/v). Ensure the solution is protected from light after the addition of the photoinitiator.

  • Hydrogel Casting and Crosslinking:

    • Pipette the prepolymer solution into a mold of the desired shape (e.g., a silicone mold or between two glass plates with a spacer).

    • To encapsulate cells, gently mix the cell suspension with the prepolymer solution immediately before casting.

    • Expose the solution to UV light (365 nm) for a sufficient duration to achieve complete crosslinking. The exposure time will depend on the UV intensity, photoinitiator concentration, and hydrogel thickness (typically 1-10 minutes).

  • Washing and Sterilization: After crosslinking, wash the hydrogel extensively with sterile PBS to remove any unreacted components. The hydrogels can be sterilized using standard methods such as ethylene oxide or gamma irradiation if not prepared aseptically.

Experimental Workflow for THT-Crosslinked Hydrogel Fabrication

G cluster_prep Prepolymer Solution Preparation cluster_fab Hydrogel Fabrication Gelatin Dissolve Gelatin in PBS THT Add THT Crosslinker Gelatin->THT PI Add Photoinitiator THT->PI Cast Cast Prepolymer Solution PI->Cast Mix with Cells (Optional) UV Expose to UV Light Cast->UV Wash Wash with PBS UV->Wash Characterization Characterization Wash->Characterization Proceed to Characterization

Caption: Workflow for fabricating THT-crosslinked hydrogels.

Protocol 2: Characterization of THT-Crosslinked Scaffolds

A. Mechanical Testing

The mechanical properties of the hydrogel scaffolds are crucial for their application and should ideally match the native tissue.[5][6]

Procedure:

  • Prepare cylindrical or dog-bone shaped hydrogel samples using appropriate molds.

  • Perform unconfined compression or tensile testing using a universal testing machine.

  • Record the stress-strain curves and calculate the compressive or tensile modulus from the linear region of the curve.

B. Swelling Behavior

The swelling ratio provides insight into the crosslinking density and the hydrogel's ability to absorb water.

Procedure:

  • Measure the initial weight of the lyophilized (freeze-dried) hydrogel (Wd).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

C. In Vitro Enzymatic Degradation

This assay assesses the biodegradability of the scaffold in a simulated physiological environment.

Procedure:

  • Measure the initial dry weight of the hydrogel samples (Wi).

  • Incubate the samples in a solution containing a relevant enzyme (e.g., collagenase for gelatin-based scaffolds) at 37°C.

  • At various time points, remove the samples, wash them with distilled water to stop the enzymatic reaction, and lyophilize them to a constant weight (Wf).

  • Calculate the weight loss percentage: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.

D. Biocompatibility Assessment (Cell Viability)

The cytotoxicity of the THT-crosslinked scaffold can be evaluated using a live/dead viability assay.

Procedure:

  • Encapsulate or seed cells onto the hydrogel scaffolds.

  • Culture the cell-laden scaffolds for a desired period (e.g., 1, 3, and 7 days).

  • At each time point, stain the constructs with a live/dead staining solution (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Visualize the stained cells using fluorescence microscopy and quantify the percentage of live cells.

Quantitative Data Summary

Due to the limited availability of published data specifically on THT-crosslinked scaffolds for tissue engineering, the following tables present expected or hypothetical data based on similar crosslinking systems (e.g., gelatin methacryloyl - GelMA).[7][8][9] These values should be experimentally determined for THT-based scaffolds.

Table 1: Mechanical Properties of THT-Crosslinked Gelatin Hydrogels (Hypothetical)

Gelatin Conc. (% w/v)THT Conc. (% w/v)Compressive Modulus (kPa)Tensile Modulus (kPa)
50.55 - 1510 - 25
100.520 - 4030 - 60
101.050 - 8070 - 120
151.090 - 150130 - 200

Table 2: Swelling and Degradation of THT-Crosslinked Gelatin Hydrogels (Hypothetical)

Gelatin Conc. (% w/v)THT Conc. (% w/v)Swelling Ratio (%)Degradation Time (days in 1 U/mL Collagenase)
50.5800 - 12003 - 7
100.5500 - 8007 - 14
101.0300 - 50014 - 28
151.0200 - 400> 28

Table 3: Cell Viability in THT-Crosslinked Gelatin Hydrogels (Hypothetical)

Cell TypeTime PointViability (%)
FibroblastsDay 1> 95%
Day 3> 90%
Day 7> 85%
Mesenchymal Stem CellsDay 1> 95%
Day 3> 92%
Day 7> 88%

Signaling Pathways and Logical Relationships

The interaction of cells with a THT-crosslinked scaffold can influence various signaling pathways critical for tissue regeneration. The physical and chemical properties of the scaffold, such as stiffness and the presence of cell-adhesive ligands, can modulate cell behavior.

Diagram of Cell-Scaffold Interaction and Downstream Signaling

G cluster_scaffold THT-Crosslinked Scaffold cluster_cell Cellular Response cluster_outcome Tissue Regeneration Outcomes Stiffness Mechanical Stiffness Integrin Integrin Clustering Stiffness->Integrin Ligands Cell-Adhesive Ligands Ligands->Integrin FAK FAK Activation Integrin->FAK ROCK ROCK Signaling FAK->ROCK YAPTAZ YAP/TAZ Nuclear Translocation ROCK->YAPTAZ Proliferation Cell Proliferation YAPTAZ->Proliferation Differentiation Lineage-Specific Differentiation YAPTAZ->Differentiation ECM ECM Deposition Proliferation->ECM Differentiation->ECM

Caption: Cell-scaffold signaling cascade.

Conclusion

This compound is a promising crosslinking agent for the development of advanced tissue engineering scaffolds. Its efficient crosslinking capabilities, compatibility with photopolymerization, and low toxicity profile allow for the fabrication of biocompatible scaffolds with tunable properties. The provided protocols offer a foundation for researchers to explore the potential of THT in creating innovative solutions for tissue regeneration and drug delivery. Further research is warranted to establish a comprehensive dataset on the performance of THT-crosslinked scaffolds with various biopolymers and cell types.

References

Application Notes and Protocols for 1,3,5-Triacryloylhexahydro-1,3,5-triazine in 3D Printing and Bioprinting Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) as a crosslinking agent in the formulation of 3D printing resins and bioprinting inks. This document includes its chemical properties, potential applications, and detailed protocols for characterization.

Introduction to this compound (THT)

This compound is a trifunctional monomer notable for its role as an effective crosslinking agent in polymer chemistry.[1] Its molecular structure, featuring three acryloyl groups, allows for rapid polymerization under UV light, making it a valuable component in UV-curable inks, coatings, and adhesives.[1] THT is recognized for enhancing the mechanical strength, thermal stability, and chemical resistance of the polymers it is incorporated into. Furthermore, its potential for use in biocompatible materials and hydrogels for applications like drug delivery systems has been noted.[1]

Chemical Structure:

Key Properties:

  • Molecular Formula: C₁₂H₁₅N₃O₃

  • Molecular Weight: 249.27 g/mol

  • Appearance: White to off-white powder or crystals

  • Melting Point: 156 °C (decomposes)

  • Functionality: Trifunctional acrylate, enabling high crosslink density.

Applications in 3D Printing and Bioprinting

The application of THT in 3D printing and bioprinting is an emerging area of research. Its ability to form robust, crosslinked networks upon UV exposure makes it a candidate for formulating photopolymer resins and bioinks with tailored properties.

3D Printing Resins

In the context of 3D printing, THT can be incorporated into resin formulations to improve the mechanical properties of the final printed objects. A study on an experimental resin-based dental cement demonstrated that the addition of THT can significantly enhance the degree of conversion and reduce cytotoxicity.[2]

Bioprinting Inks

For bioprinting, THT can be used as a crosslinker to form hydrogel networks that encapsulate cells, creating biocompatible scaffolds for tissue engineering and drug development. While specific data on THT-based bioinks is limited, its properties suggest potential for use in combination with common biopolymers like gelatin methacryloyl (GelMA) to modulate the mechanical stiffness and degradation rate of the resulting hydrogel.

Quantitative Data Summary

The following tables summarize the available quantitative data for THT in a resin formulation. It is important to note that this data is from a study on a specific dental resin cement and may not be directly transferable to all 3D printing or bioprinting applications. Further experimental validation is necessary for different formulations.

Table 1: Physicochemical Properties of an Experimental Resin Cement with THT [2]

PropertyControl (0% THT)1% THT2.5% THT5% THT
Degree of Conversion (%) Not specified>70%>70%>70%
Film Thickness (µm) Not specifiedIncreased compared to controlIncreased compared to controlIncreased compared to control
Flow No statistical differenceNo statistical differenceNo statistical differenceNo statistical difference
Flexural Strength No statistical differenceNo statistical differenceNo statistical differenceNo statistical difference
Softening in Solvent Not specifiedLower than controlLower than controlLower than control

Table 2: Biological Properties of an Experimental Resin Cement with THT [2]

PropertyControl (0% THT)1% THT2.5% THT5% THT
Cytotoxicity Not specifiedLower than controlLower than controlLower than control
Antibacterial Activity (against S. mutans) NoYesYesYes
Biofilm Formation Not specifiedReduced compared to controlReduced compared to controlReduced compared to control

Experimental Protocols

The following sections provide detailed protocols for the formulation, characterization, and biological evaluation of THT-based materials. Where specific data for THT is unavailable, general protocols are provided as a starting point for experimentation.

Formulation of a THT-based Photopolymer Resin

This protocol is based on the formulation of an experimental dental resin and can be adapted for other 3D printing applications.

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • This compound (THT)

  • Photoinitiator system (e.g., camphorquinone and an amine)

Procedure:

  • Prepare the base resin mixture by combining BisGMA, TEGDMA, and HEMA in the desired weight ratios (e.g., 50:25:25 wt%).[2]

  • Add the photoinitiator system to the base resin mixture according to the manufacturer's recommendations.

  • Divide the resin into separate batches. To each batch, add the desired weight percentage of THT (e.g., 0%, 1%, 2.5%, 5%).[2]

  • Thoroughly mix each formulation in the dark until the THT is completely dissolved and the mixture is homogeneous.

  • Store the prepared resins in light-blocking containers at room temperature.

Rheological Characterization of THT-based Inks

Rheological properties are critical for determining the printability of a resin or bioink.

Equipment:

  • Rheometer with a UV-curable accessory and parallel plate geometry.

Procedure:

  • Load the sample onto the rheometer.

  • Perform a viscosity sweep as a function of shear rate to assess the shear-thinning behavior of the ink.

  • Conduct an oscillatory frequency sweep to determine the storage modulus (G') and loss modulus (G'').

  • To study the photopolymerization kinetics, perform a time-sweep experiment while exposing the sample to a UV light source. Monitor the change in G' and G'' over time to determine the gel point.

experimental_workflow cluster_formulation Resin/Bioink Formulation cluster_characterization Material Characterization cluster_printing 3D Printing/Bioprinting cluster_evaluation Biological & Functional Evaluation A Select Base Monomers (e.g., BisGMA, GelMA) B Add THT (Varying Concentrations) A->B C Incorporate Photoinitiator B->C D Homogenize Mixture C->D E Rheological Analysis (Viscosity, G', G'') D->E Characterize H Optimize Printing Parameters (Layer Height, Exposure Time) D->H Print F Mechanical Testing (Tensile, Compression) E->F G Physicochemical Analysis (FTIR, NMR) F->G I Fabricate Scaffolds/Objects H->I J Post-Curing/Processing I->J K Biocompatibility Assays (Cell Viability, Proliferation) J->K Evaluate L In Vitro Degradation Study K->L M Functional Analysis (e.g., Gene Expression) L->M

General workflow for THT-based resin/bioink development.
Mechanical Testing of 3D Printed Scaffolds

Equipment:

  • Universal testing machine with appropriate load cells.

  • Molds for preparing standardized test specimens (e.g., dog-bone shape for tensile testing, cylindrical for compression testing).

Procedure for Compressive Testing:

  • 3D print cylindrical scaffolds with defined dimensions.

  • Place the scaffold between the compression plates of the universal testing machine.

  • Apply a compressive load at a constant strain rate until the scaffold fails.

  • Record the stress-strain data to determine the compressive modulus (Young's modulus) and compressive strength.

Procedure for Tensile Testing:

  • 3D print dog-bone shaped specimens according to ASTM standards.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant strain rate until the specimen fractures.

  • Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.

In Vitro Degradation Study

This protocol describes a general method for assessing the degradation of hydrogel scaffolds. The degradation medium should be chosen based on the expected in vivo environment.

Materials:

  • 3D printed hydrogel scaffolds of known initial weight.

  • Phosphate-buffered saline (PBS) or a relevant enzymatic solution (e.g., collagenase for gelatin-based hydrogels).

  • Incubator at 37°C.

Procedure:

  • Weigh the lyophilized 3D printed scaffolds to determine their initial dry weight (W_initial).

  • Immerse the scaffolds in the degradation medium in individual containers.

  • Incubate the scaffolds at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21 days), remove the scaffolds from the medium.

  • Gently rinse the scaffolds with deionized water to remove any salts.

  • Lyophilize the scaffolds to a constant weight to determine the final dry weight (W_final).

  • Calculate the percentage of weight loss at each time point: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.

Biocompatibility Assessment: Cell Viability and Proliferation

This protocol outlines a general procedure for assessing the viability of cells encapsulated within a 3D bioprinted THT-based hydrogel using a Live/Dead assay.

Materials:

  • 3D bioprinted cell-laden scaffolds.

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1).

  • Phosphate-buffered saline (PBS).

  • Confocal or fluorescence microscope.

Procedure:

  • Culture the cell-laden scaffolds in an appropriate cell culture medium for the desired time period.

  • Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium from the scaffolds and wash them gently with PBS.

  • Incubate the scaffolds in the Live/Dead staining solution for 30-60 minutes at 37°C, protected from light.

  • After incubation, gently wash the scaffolds with PBS to remove excess stain.

  • Image the scaffolds using a confocal or fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells from the acquired images.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) Interaction cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Scaffold THT-Crosslinked Scaffold (Hypothesized Interaction) Integrins Integrins Scaffold->Integrins Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival

References

Application Notes and Protocols for Photopolymerization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) in the formulation of high-performance, ultraviolet (UV) light-curable coatings. TAT is a trifunctional acrylate monomer that acts as an efficient crosslinking agent, significantly enhancing the mechanical, thermal, and chemical resistance properties of coatings.[1] Its rapid polymerization under UV light makes it an ideal candidate for a variety of coating applications where swift curing and robust performance are required.[1]

Introduction to this compound (TAT)

This compound is a white to off-white crystalline solid with a molecular weight of 249.27 g/mol . Its chemical structure features a triazine ring functionalized with three acryloyl groups, which are susceptible to free-radical polymerization upon exposure to UV light in the presence of a suitable photoinitiator. This trifunctionality allows for the formation of a dense and highly crosslinked polymer network, imparting exceptional hardness, scratch resistance, and thermal stability to the cured coating.[1]

Key Properties of TAT:

  • High Reactivity: The three acrylate groups enable rapid and efficient polymerization.[1]

  • Excellent Crosslinking: Forms a dense network structure, leading to enhanced mechanical properties.[1]

  • Improved Thermal Stability: The triazine core contributes to the high thermal resistance of the resulting polymer.[1]

  • Enhanced Chemical Resistance: The highly crosslinked nature of the cured coating provides a robust barrier against chemicals and solvents.

  • Good Adhesion: Promotes strong adhesion to a variety of substrates.[1]

Applications in Coatings

The unique properties of TAT make it a valuable component in a wide range of UV-curable coating applications, including:

  • Protective Coatings: For automotive, aerospace, and industrial applications requiring high durability and resistance to environmental factors.[1]

  • Wood Coatings: Provides a hard, scratch-resistant finish for furniture and flooring.

  • Plastic Coatings: Enhances the surface properties of various plastic substrates.

  • Inks and Varnishes: Used in printing inks and overprint varnishes to provide gloss and protection.[1]

  • Biomedical Coatings: Its potential for biocompatibility is being explored for medical device coatings.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (TAT)

  • Co-monomers/Oligomers (e.g., Urethane Acrylate, Epoxy Acrylate, Bisphenol A-Glycidyl Methacrylate (BisGMA), Urethane Dimethacrylate (UDMA), Triethylene Glycol Dimethacrylate (TEGDMA))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))

  • Reactive Diluents (as needed to adjust viscosity)

  • Substrates (e.g., glass slides, metal panels, plastic sheets)

  • Solvents for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Analytical balance

  • Magnetic stirrer and hotplate

  • Beakers and graduated cylinders

  • Film applicator (e.g., barcoater, spin coater)

  • UV curing system (mercury vapor lamp or LED with controlled intensity and wavelength)

  • Thickness gauge

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Formulation Preparation Protocol

This protocol provides a general guideline for the preparation of a TAT-based UV-curable coating formulation. The specific ratios of components should be optimized based on the desired final properties of the coating.

  • Weighing: Accurately weigh the desired amounts of TAT, co-monomers/oligomers, and photoinitiator in a clean, dry beaker.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed. If necessary, gently heat the mixture (typically to 50-60 °C) to facilitate the dissolution of solid components and reduce viscosity. Stir until a homogeneous, clear solution is obtained.

  • Degassing: If air bubbles are present, degas the formulation using a vacuum chamber or by letting it stand until the bubbles dissipate.

  • Storage: Store the prepared formulation in a dark, cool place to prevent premature polymerization.

Example Formulation (based on a dental resin cement formulation): [2]

ComponentWeight Percentage (wt%)
Bisphenol A-Glycidyl Methacrylate (BisGMA)50
Urethane Dimethacrylate (UDMA)30
Triethylene Glycol Dimethacrylate (TEGDMA)20
This compound (TAT) 15 (of the resin matrix)
Barium Silicate Glass (filler)45
Photoinitiator System(e.g., 0.5-5 wt%)
Coating Application and Curing Protocol
  • Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants. Clean with an appropriate solvent if necessary.

  • Application: Apply the formulated coating onto the substrate using the chosen method (e.g., barcoater for a specific film thickness, spin coater for uniform thin films).

  • Curing: Immediately place the coated substrate under the UV lamp. The curing time and UV intensity will depend on the formulation (especially the photoinitiator concentration) and the desired coating thickness. It is crucial to optimize these parameters for complete curing.

  • Post-Curing: In some cases, a post-curing step (e.g., gentle heating) may be beneficial to enhance the final properties of the coating.

Data Presentation

The inclusion of TAT in a coating formulation can significantly impact its performance. The following table summarizes the kind of quantitative data that should be collected and analyzed to evaluate the effectiveness of TAT.

Table 1: Performance Data of a UV-Cured Coating with and without TAT

PropertyTest MethodControl Formulation (without TAT)Formulation with 15 wt% TAT
Degree of Conversion (%) FTIR Spectroscopy-> 50%[3]
Flexural Strength (MPa) Three-point bending-No significant difference[2]
Pencil Hardness ASTM D3363--
Adhesion (Cross-hatch) ASTM D3359--
Glass Transition Temp. (Tg) DSC or DMA--
Thermal Decomposition Temp. TGA--
Chemical Resistance Solvent wipe test--

Note: The values in this table are illustrative and will vary depending on the specific formulation and curing conditions. A study on an experimental resin-based cement showed that the addition of 15wt% TAT resulted in a higher degree of conversion.[2]

Visualizations

Photopolymerization Workflow

The following diagram illustrates the general workflow for preparing and curing a TAT-based coating.

G cluster_prep Formulation Preparation cluster_app Coating Process cluster_char Characterization Weighing Weighing Mixing Mixing Weighing->Mixing Degassing Degassing Mixing->Degassing Substrate_Prep Substrate Preparation Degassing->Substrate_Prep Application Application Substrate_Prep->Application UV_Curing UV Curing Application->UV_Curing Mechanical_Testing Mechanical Testing UV_Curing->Mechanical_Testing Thermal_Analysis Thermal Analysis UV_Curing->Thermal_Analysis Chemical_Resistance Chemical Resistance UV_Curing->Chemical_Resistance

Workflow for TAT-based coating preparation and analysis.
Free-Radical Photopolymerization Mechanism

The diagram below outlines the fundamental steps of free-radical photopolymerization initiated by UV light.

G PI Photoinitiator Radicals Free Radicals (R●) PI->Radicals Initiation UV UV Light UV->PI Monomers TAT Monomers Radicals->Monomers Propagation Polymer Crosslinked Polymer Network Monomers->Polymer Termination

Mechanism of UV-initiated free-radical polymerization.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use.

  • Inhalation: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.

  • Skin Contact: Fatal in contact with skin. May cause an allergic skin reaction. Wear protective gloves and clothing.

  • Eye Contact: Causes serious eye damage. Wear eye and face protection.

  • Ingestion: Harmful if swallowed.

Work in a well-ventilated area, preferably in a fume hood, and use all recommended personal protective equipment. Dispose of waste materials according to institutional and local regulations.

References

Application Notes: The Role of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Modifying Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as TAHt or TAT, is a trifunctional monomer widely utilized in polymer chemistry and material science.[1] Its molecular structure features a central triazine ring with three reactive acryloyl groups. This unique configuration allows it to act as a highly effective crosslinking agent, significantly enhancing the mechanical properties, thermal stability, and chemical resistance of various polymers.[1][2] TAHt is particularly valuable in formulations that cure via free-radical polymerization, such as those initiated by ultraviolet (UV) light or heat, making it a key component in advanced coatings, adhesives, dental resins, and biocompatible materials.[1][2][3]

Mechanism of Action

The primary role of this compound in modifying polymer properties stems from its ability to form a dense, three-dimensional network. During polymerization, its three acryloyl groups can copolymerize with other monomers or polymer chains. This creates strong covalent bonds that link linear polymer chains together, transforming a soluble or thermoplastic material into an insoluble and thermoset one. This crosslinked structure restricts the movement of polymer chains, which is the fundamental reason for the observed changes in mechanical behavior.

G cluster_0 Before Crosslinking cluster_1 After Polymerization (Crosslinking) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain m TAHt Monomer nm TAHt Crosslink np1 Polymer Chain np2 Polymer Chain np3 Polymer Chain nm->np1 nm->np2 nm->np3 Initiator Initiator Initiator->m UV Light / Heat

Figure 1: Mechanism of TAHt crosslinking.

Impact on Polymer Mechanical Properties

The introduction of TAHt into a polymer formulation leads to predictable and significant alterations in its mechanical and physical properties:

  • Enhanced Strength and Hardness : The crosslinked network provides greater resistance to deformation, increasing the material's tensile strength and surface hardness.[2]

  • Improved Thermal Stability : The covalent crosslinks require more energy to break than the intermolecular forces in linear polymers, leading to enhanced stability at higher temperatures.[1][2]

  • Increased Chemical Resistance : The dense network structure reduces the ability of solvents to penetrate the polymer matrix, thus decreasing swelling and softening. A study on experimental resin-based cements showed that the addition of TAHt resulted in lower softening in solvent.[4]

  • Higher Degree of Conversion : In some formulations, TAHt can lead to a higher degree of monomer-to-polymer conversion during polymerization, creating a more robust final product. This was observed in a dental cement where the TAHt group (CTAT) showed a higher degree of conversion compared to the control.[4]

  • Reduced Brittleness (in some cases) : While high crosslink density can sometimes lead to brittleness, in certain systems like dental resins, TAHt has been shown to improve overall toughness and resistance to fracture.

  • Improved Adhesion : The reactive nature of the molecule can promote better bonding to various substrates, a critical feature in coatings and adhesives.[1]

Application Data: Resin-Based Dental Cement

The following table summarizes data from a study where 15 wt% TAHt was added to an experimental resin-based dental cement (CTAT) and compared to a control formulation without TAHt (CCONTROL).[4]

PropertyControl Group (CCONTROL)TAHt-Modified Group (CTAT)Effect of TAHt
Degree of Conversion (%) LowerHigher▲ Increased
Film Thickness (µm) LowerHigher▲ Increased
Flexural Strength (MPa) No statistical differenceNo statistical difference↔ Maintained
Softening in Solvent (%) HigherLower▼ Decreased
Cytotoxicity HigherLower▼ Decreased
Biofilm Formation HigherLower▼ Decreased
Bond Strength (to ceramic) LowerHigher▲ Increased

Data sourced from Oliveira, N. A. de, et al. (2022).[4][5]

Experimental Protocols

This section provides a detailed methodology for the preparation and evaluation of a polymer matrix modified with this compound, based on the formulation of an experimental dental cement.[4]

Objective: To evaluate the effect of TAHt on the physicochemical properties of a methacrylate-based resin.

1. Materials and Reagents:

  • Monomers: Bisphenol A-Glycidyl Methacrylate (BisGMA), Urethane Dimethacrylate (UDMA), Triethylene Glycol Dimethacrylate (TEGDMA).

  • Crosslinking Agent: this compound (TAHt).

  • Initiator System: Camphorquinone and an amine co-initiator (e.g., Ethyl 4-dimethylaminobenzoate).

  • Filler: Barium silicate glass (silanized).

  • Solvent (for softening test): Ethanol/Water solution (e.g., 75% ethanol).

2. Preparation of Experimental Resin Cements:

  • Control Group (CCONTROL) Formulation:

    • Prepare the organic matrix by mixing 50 wt% BisGMA, 30 wt% UDMA, and 20 wt% TEGDMA.

    • Add the photoinitiator system to the monomer blend.

    • Incorporate 45 wt% of silanized barium silicate glass filler into the organic matrix and mix until a homogeneous paste is formed.

  • TAHt-Modified Group (CTAT) Formulation:

    • Prepare the organic matrix as described for the control group.

    • Incorporate 15 wt% of TAHt into the organic matrix.

    • Add 45 wt% of silanized barium silicate glass filler and mix until a homogeneous paste is achieved.

G cluster_prep Resin Formulation cluster_test Property Testing Monomers Mix Monomers (BisGMA, UDMA, TEGDMA) Initiator Add Photoinitiator Monomers->Initiator TAHt Add 15% TAHt (CTAT Group Only) Initiator->TAHt Filler Incorporate Filler (Barium Silicate) TAHt->Filler Homogenize Homogenize to form Paste Filler->Homogenize SamplePrep Prepare Samples (e.g., molds for flexural strength) Homogenize->SamplePrep Fabricate Test Specimens Cure Photo-cure Samples (e.g., 40s with LED unit) SamplePrep->Cure Testing Perform Mechanical Tests (Flexural Strength, Hardness, Solvent Softening) Cure->Testing Analysis Analyze & Compare Data Testing->Analysis

Figure 2: Workflow for polymer modification and testing.

3. Protocol for Flexural Strength Testing (Three-Point Bending Test):

  • Fabricate bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm) by placing the uncured resin paste into a standardized mold.

  • Cover the mold with a polyester strip and a glass slide to ensure a flat surface and press to extrude excess material.

  • Photo-cure the specimen using a dental curing light (e.g., LED unit with >1000 mW/cm²) according to a standardized protocol (e.g., overlapping irradiations for 40 seconds each).

  • Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine. Mount the specimen on supports with a defined span (e.g., 20 mm).

  • Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • Record the fracture load (F) and calculate the flexural strength (σ) using the formula: σ = (3FL) / (2bd²) Where L is the support span, b is the specimen width, and d is the specimen thickness.

4. Protocol for Solvent Softening Test:

  • Prepare disk-shaped specimens and cure them as described above.

  • Measure the initial Knoop hardness of the top surface of each specimen using a microhardness tester under a specific load (e.g., 50 g for 15 seconds).

  • Immerse the specimens in a 75% ethanol/water solution for 24 hours.

  • After immersion, blot the specimens dry and immediately measure the final Knoop hardness again.

  • Calculate the percentage of softening as the percentage reduction from the initial hardness value.

This compound is a potent crosslinking agent that fundamentally improves the mechanical performance of polymers.[1][2] By creating a robust, covalently bonded network, it enhances strength, thermal stability, and chemical resistance, making it indispensable in high-performance applications. The protocols and data presented demonstrate its clear utility in fields like dental materials, where durability and resistance to degradation are paramount.[3][4] Researchers can leverage TAHt to tailor polymer properties for a wide range of demanding applications.

References

Application Notes and Protocols: Incorporating 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT), a trifunctional monomer, into dental resin composites. TAT is utilized to enhance the mechanical properties and impart antibacterial functionality to dental materials. This document outlines the formulation of TAT-containing resins, and detailed protocols for evaluating their performance.

Introduction to this compound (TAT)

This compound is a crosslinking agent that can be copolymerized into a polymer network.[1] In dental resins, it serves a dual purpose: enhancing the mechanical stability of the cured composite and providing antibacterial activity.[1] As a quaternary ammonium compound, TAT's mechanism of action against bacteria is believed to involve the disruption of the cell membrane, leading to cell lysis.[2][3][4]

Experimental Protocols

Formulation of Experimental Dental Resin with TAT

This protocol describes the preparation of a light-curable experimental dental resin incorporating TAT.

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • This compound (TAT) powder

  • Camphorquinone (CQ) (photoinitiator)

  • Ethyl-4-dimethylaminobenzoate (EDMAB) (co-initiator)

  • Inert fillers (e.g., silanized glass fillers) (optional, for composite formulation)

Equipment:

  • Analytical balance

  • Mixing spatula

  • Opaque mixing vessel

  • Magnetic stirrer or mechanical mixer

  • Dental curing light (wavelength ~470 nm)

Protocol:

  • Resin Matrix Preparation:

    • In an opaque vessel, combine the base monomers. A common formulation consists of 50 wt% BisGMA, 25 wt% TEGDMA, and 25 wt% HEMA.[1]

    • Add the photoinitiator system. A typical concentration is 0.5 wt% camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight.

    • Mix the components thoroughly using a magnetic stirrer or mechanical mixer in a dark environment to prevent premature polymerization until a homogenous solution is obtained.

  • Incorporation of TAT:

    • Weigh the desired amount of TAT powder. Concentrations typically range from 1 wt% to 15 wt% of the total resin matrix weight.[1]

    • Gradually add the TAT powder to the liquid resin matrix while continuously mixing. To ensure a homogenous dispersion and prevent agglomeration of the powder in the viscous resin, a high-speed mechanical mixer or a centrifugal mixer is recommended.[5]

    • Continue mixing until no clumps of powder are visible and the mixture is uniform.

  • Addition of Fillers (for composite formulation):

    • If preparing a composite, gradually add the silanized glass fillers to the resin-TAT mixture. The filler load can be adjusted to achieve the desired handling properties and mechanical strength.

    • Mix thoroughly until the fillers are uniformly distributed throughout the resin matrix.

  • Storage:

    • Store the formulated resin in an opaque, airtight container at a cool temperature (e.g., 4°C) to prevent degradation and premature polymerization.

Evaluation of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization of the resin.

Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental curing light

  • Microscope slide

Protocol:

  • Uncured Spectrum:

    • Place a small drop of the uncured TAT-containing resin on the ATR crystal.

    • Record the FTIR spectrum in the range of 1500-1700 cm⁻¹.

    • Identify the peak for the aliphatic C=C double bond at approximately 1638 cm⁻¹ and a reference peak, typically the aromatic C=C peak at around 1608 cm⁻¹.

  • Curing:

    • Place a standardized amount of the resin on a microscope slide and cover it with a thin transparent film to prevent an oxygen-inhibited layer.

    • Light-cure the sample using a dental curing light for a specified time (e.g., 40 seconds). The distance of the light source from the sample should be standardized.

  • Cured Spectrum:

    • Immediately after curing, place the cured sample onto the ATR crystal and record the FTIR spectrum under the same conditions as the uncured sample.

  • Calculation of Degree of Conversion:

    • The degree of conversion is calculated using the following formula, based on the change in the ratio of the absorbance intensities of the aliphatic and aromatic C=C peaks before and after curing: DC (%) = [1 - (Abs¹⁶³⁸cured / Abs¹⁶⁰⁸cured) / (Abs¹⁶³⁸uncured / Abs¹⁶⁰⁸uncured)] x 100

Mechanical Properties Assessment

Knoop Hardness

Knoop hardness measures the resistance of the material to indentation.

Equipment:

  • Knoop microhardness tester

  • Polishing machine with abrasive papers (e.g., 600, 800, 1200 grit) and polishing cloths with diamond paste.

Protocol:

  • Sample Preparation:

    • Prepare standardized disc-shaped specimens of the cured TAT-containing resin.

    • Polish the surface of the specimens to a mirror-like finish using progressively finer abrasive papers and diamond paste.

  • Measurement:

    • Place the specimen on the stage of the Knoop microhardness tester.

    • Apply a specified load (e.g., 50 g) for a set duration (e.g., 15 seconds).

    • Measure the length of the longer diagonal of the resulting indentation.

    • The Knoop Hardness Number (KHN) is automatically calculated by the machine.

    • Perform multiple indentations at different locations on each specimen and calculate the average KHN.

Flexural Strength

Flexural strength indicates the material's ability to resist fracture under bending loads.

Equipment:

  • Universal testing machine

  • Three-point bending test fixture

Protocol:

  • Sample Preparation:

    • Prepare bar-shaped specimens of the cured resin with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm).

  • Measurement:

    • Place the specimen on the supports of the three-point bending fixture in the universal testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.

    • The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length, b is the width, and d is the thickness of the specimen.

Antibacterial Activity Assessment

This protocol evaluates the antibacterial efficacy of the TAT-containing resin against Streptococcus mutans, a primary cariogenic bacterium.

Equipment:

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer

  • Sterile culture plates and tubes

  • Brain Heart Infusion (BHI) broth

  • Streptococcus mutans culture

Protocol:

  • Sample Preparation:

    • Prepare sterile disc-shaped specimens of the cured TAT-containing resin and a control resin without TAT.

  • Bacterial Culture:

    • Grow S. mutans in BHI broth to a specific optical density (OD) at 600 nm, corresponding to a known bacterial concentration.

  • Direct Contact Test:

    • Place the sterile resin discs in a 24-well plate.

    • Add a standardized suspension of S. mutans to each well.

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere to allow for biofilm formation.

  • Quantification of Viable Bacteria:

    • After incubation, gently wash the discs with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Transfer the discs to a new tube containing PBS and sonicate or vortex vigorously to detach the biofilm.

    • Perform serial dilutions of the resulting bacterial suspension and plate them on BHI agar plates.

    • Incubate the plates for 48 hours and count the number of colony-forming units (CFUs).

    • A significant reduction in CFU counts for the TAT-containing resin compared to the control indicates antibacterial activity.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

  • Human gingival fibroblasts or other relevant oral cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Eluate Preparation:

    • Prepare extracts by incubating cured resin discs in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C. The ratio of the sample surface area to the medium volume should be standardized.

    • Filter the extracts to ensure sterility.

  • Cell Seeding:

    • Seed human gingival fibroblasts in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared resin eluates. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • Remove the eluates and add MTT solution to each well.

    • Incubate for 4 hours, during which viable cells will metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals, resulting in a colored solution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage relative to the negative control.

Data Presentation

The following tables summarize the expected trends in the properties of dental resins upon the incorporation of TAT, based on available literature.

Table 1: Effect of TAT Concentration on Mechanical Properties of Dental Resins

TAT Concentration (wt%)Degree of Conversion (%)Knoop Hardness (KHN)Flexural Strength (MPa)
0 (Control)BaselineBaselineBaseline
1No significant change[1]Increase[1]Increase
2.5No significant change[1]Significant increase[1]Significant increase
5No significant change[1]Significant increase[1]Significant increase
15Increase[1]Not specifiedNo significant change[1]

Table 2: Antibacterial and Cytotoxic Effects of TAT-Containing Resins

Resin FormulationAntibacterial Activity (CFU Reduction vs. Control)Cell Viability (%) (MTT Assay)
Control (without TAT)-~100% (Negative Control)
Resin with TAT (e.g., 2-5 wt%)Significant reductionNon-cytotoxic at lower concentrations[6]
Resin with 15 wt% TATSignificant reductionLower cytotoxicity compared to control[1]

Visualization of Mechanisms and Workflows

Proposed Antibacterial Mechanism of TAT

The antibacterial action of TAT, as a quaternary ammonium compound, is primarily attributed to its cationic nature, which leads to the disruption of the negatively charged bacterial cell membrane.

antibacterial_mechanism TAT TAT Cationic Moiety Interaction Electrostatic Interaction TAT->Interaction Attraction BacterialCell Negatively Charged Bacterial Cell Membrane BacterialCell->Interaction Disruption Membrane Disruption Interaction->Disruption Penetration Lysis Cell Lysis and Death Disruption->Lysis Loss of Integrity

Proposed antibacterial mechanism of TAT.
Experimental Workflow for Evaluating TAT-Containing Dental Resins

The following diagram illustrates the logical flow of experiments to characterize dental resins modified with TAT.

experimental_workflow cluster_formulation Resin Formulation ResinMatrix Prepare Resin Matrix (BisGMA, TEGDMA, etc.) AddTAT Incorporate TAT ResinMatrix->AddTAT Curing Light Curing AddTAT->Curing FTIR Degree of Conversion (FTIR) Curing->FTIR Hardness Knoop Hardness Curing->Hardness Flexural Flexural Strength Curing->Flexural Antibacterial Antibacterial Activity (vs. S. mutans) Curing->Antibacterial Cytotoxicity Cytotoxicity (MTT Assay) Curing->Cytotoxicity

Experimental workflow for TAT-resin evaluation.

Disclaimer: The specific signaling pathways in human oral cells affected by this compound have not been extensively detailed in the reviewed scientific literature. The provided antibacterial mechanism is based on the general understanding of quaternary ammonium compounds. Further research is required to elucidate the precise molecular interactions and cellular responses.

References

Application Notes and Protocols for Controlling Crosslinking Density with 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional crosslinking agent utilized in polymer chemistry to enhance the mechanical and thermal stability of various materials.[1] Its unique structure allows for the formation of a dense and robust three-dimensional polymer network. In fields such as drug delivery, tissue engineering, and biomaterials, precise control over the crosslinking density of hydrogels and other polymers is paramount. The degree of crosslinking directly influences critical material properties including swelling behavior, mechanical strength, degradation rate, and the diffusion of encapsulated molecules. These application notes provide detailed protocols for systematically controlling and characterizing the crosslinking density of polymers, particularly hydrogels, using TAT.

Key Concepts in Controlling Crosslinking Density

The crosslinking density of a polymer network can be modulated by several key experimental parameters:

  • Crosslinker Concentration: The most direct method to control the crosslinking density is by varying the molar ratio of the crosslinking agent (TAT) to the primary monomer. A higher concentration of TAT will result in a more densely crosslinked network, leading to reduced swelling and increased mechanical stiffness.

  • Monomer Concentration: The total concentration of the monomer(s) in the polymerization reaction will also affect the final properties of the crosslinked polymer.

  • Initiator Concentration: The concentration of the polymerization initiator can influence the kinetics of the reaction and the resulting network structure.

  • Reaction Conditions: Temperature and reaction time can impact the efficiency of the crosslinking process. For photopolymerization, the intensity and duration of UV irradiation are critical parameters.

Data Presentation: Correlating TAT Concentration with Polymer Properties

The following tables are templates for systematically recording and presenting experimental data to establish a clear relationship between the concentration of this compound and the resulting physical properties of the crosslinked polymer. It is recommended that researchers generate their own data following the protocols outlined below to build a comprehensive understanding of their specific polymer system.

Table 1: Effect of TAT Concentration on the Swelling Ratio of Acrylamide Hydrogels

Sample IDMonomer (Acrylamide) Concentration (M)Crosslinker (TAT) Concentration (mol% relative to monomer)Equilibrium Swelling Ratio (Q)
A-TAT-0.110.1Experimental Data
A-TAT-0.510.5Experimental Data
A-TAT-1.011.0Experimental Data
A-TAT-2.012.0Experimental Data
A-TAT-5.015.0Experimental Data

Table 2: Effect of TAT Concentration on the Mechanical Properties of Acrylamide Hydrogels

Sample IDCrosslinker (TAT) Concentration (mol% relative to monomer)Storage Modulus (G') (Pa)Young's Modulus (E) (kPa)
A-TAT-0.10.1Experimental DataExperimental Data
A-TAT-0.50.5Experimental DataExperimental Data
A-TAT-1.01.0Experimental DataExperimental Data
A-TAT-2.02.0Experimental DataExperimental Data
A-TAT-5.05.0Experimental DataExperimental Data

Experimental Protocols

Protocol 1: Synthesis of Polyacrylamide Hydrogels with Varying Crosslinking Density using TAT

This protocol describes the preparation of polyacrylamide hydrogels with different concentrations of this compound via free radical polymerization.

Materials:

  • Acrylamide (monomer)

  • This compound (TAT) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Glass vials or molds

  • Magnetic stirrer and stir bars

  • Pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 30% (w/v) stock solution of acrylamide in DI water.

    • Prepare a 1% (w/v) stock solution of TAT in a suitable solvent (e.g., a mixture of DI water and a small amount of a water-miscible organic solvent like DMSO, if necessary for solubility).

    • Prepare a 10% (w/v) stock solution of APS in DI water.

  • Formulation of Pre-gel Solutions:

    • For each desired TAT concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol% relative to acrylamide), calculate the required volumes of the acrylamide and TAT stock solutions.

    • In a glass vial, combine the calculated amounts of the acrylamide stock solution and DI water to achieve the desired final monomer concentration (e.g., 1 M).

    • Add the calculated volume of the TAT stock solution to the vial and mix thoroughly using a vortex mixer.

  • Initiation of Polymerization:

    • Degas the pre-gel solution by bubbling nitrogen gas through it for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the APS solution to the pre-gel solution (a typical concentration is 0.1 mol% relative to the monomer). Mix gently.

    • Add TEMED to the solution (a typical concentration is 0.1% v/v of the total solution volume) to accelerate the polymerization process. Mix gently but quickly.

  • Casting and Curing:

    • Immediately after adding TEMED, pipette the solution into the desired molds (e.g., between two glass plates with a spacer for thin films, or into cylindrical molds).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of DI water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.

Protocol 2: Characterization of Crosslinking Density - Swelling Ratio Measurement

The equilibrium swelling ratio (Q) is an indirect measure of the crosslinking density. A lower swelling ratio indicates a higher crosslinking density.

Materials:

  • Synthesized hydrogel samples

  • Deionized (DI) water

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Weighing:

    • After the washing step in Protocol 1, take a hydrogel sample and gently blot its surface with filter paper to remove excess water.

    • Weigh the swollen hydrogel and record this mass as Ms.

  • Drying:

    • Place the hydrogel sample in a vacuum oven at 60°C until a constant weight is achieved. This may take 24-48 hours.

    • Weigh the dried hydrogel and record this mass as Md.

  • Calculation of Swelling Ratio:

    • Calculate the equilibrium swelling ratio (Q) using the following formula: Q = (Ms - Md) / Md

Protocol 3: Characterization of Crosslinking Density - Mechanical Testing (Rheometry)

Rheological measurements can provide a quantitative measure of the mechanical properties of the hydrogel, which are directly related to the crosslinking density. The storage modulus (G') is a key parameter representing the elastic component of the hydrogel.

Materials:

  • Synthesized hydrogel samples (typically in a disc shape)

  • Rheometer with a parallel plate geometry

Procedure:

  • Sample Preparation:

    • Ensure the hydrogel sample has a flat, uniform surface and a known thickness.

  • Rheometer Setup:

    • Set the gap between the parallel plates to the thickness of the hydrogel sample.

    • Carefully place the hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper plate to make contact with the hydrogel. A small normal force should be applied to ensure good contact without compressing the sample significantly.

  • Frequency Sweep Measurement:

    • Perform a frequency sweep at a constant, small strain (within the linear viscoelastic region, typically 0.1-1%).

    • The frequency range can be set from 0.1 to 100 rad/s.

    • Record the storage modulus (G') as a function of frequency. The value of G' in the plateau region is often taken as a measure of the crosslinking density.

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Polymerization cluster_product Product Monomer Monomer (e.g., Acrylamide) Initiator Initiator (e.g., APS/TEMED) Monomer->Initiator Reacts with TAT 1,3,5-Triacryloylhexahydro- 1,3,5-triazine (TAT) TAT->Initiator Reacts with Crosslinked_Polymer Crosslinked Polymer Network High Crosslinking Density Low Swelling Ratio High Mechanical Strength Initiator->Crosslinked_Polymer Forms

Caption: Mechanism of forming a crosslinked polymer network with TAT.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Prepare Pre-gel Solution (Monomer + TAT + Water) B Initiate Polymerization (Add APS + TEMED) A->B C Casting and Curing B->C D Swelling Ratio Measurement C->D E Mechanical Testing (Rheometry) C->E F Correlate TAT Concentration with Polymer Properties D->F E->F Logical_Relationship TAT_Conc Increase TAT Concentration Crosslink_Density Increase Crosslinking Density TAT_Conc->Crosslink_Density Leads to Swelling_Ratio Decrease Swelling Ratio Crosslink_Density->Swelling_Ratio Results in Mechanical_Strength Increase Mechanical Strength (G') Crosslink_Density->Mechanical_Strength Results in

References

Application Notes and Protocols: 1,3,5-Triacryloylhexahydro-1,3,5-triazine in the Preparation of Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation and analysis of macromolecules, particularly proteins and nucleic acids. The porous matrix of the polyacrylamide gel, which enables molecular sieving, is formed by the polymerization of acrylamide monomers and a crosslinking agent. For decades, N,N'-methylenebisacrylamide (bis-acrylamide) has been the standard crosslinker. However, the exploration of alternative crosslinkers aims to enhance gel properties and separation efficiency. One such alternative is 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT), a hexafunctional crosslinker with three reactive double bonds.

These application notes provide a comprehensive overview of the use of this compound (TAT) as a crosslinking agent in the preparation of polyacrylamide gels. The information presented herein is intended to guide researchers in utilizing TAT to potentially achieve improved separation characteristics compared to traditional bis-acrylamide crosslinked gels.

Advantages of this compound (TAT) as a Crosslinker

The unique trifunctional structure of TAT offers distinct advantages in the formation of polyacrylamide gels. Unlike the bifunctional bis-acrylamide, TAT can create a more complex and interconnected gel matrix. Research has indicated that the use of TAT as a crosslinker results in polyacrylamide gels with larger pore sizes and a broader pore size distribution when compared to gels crosslinked with bis-acrylamide.[1][2][3] This property can be particularly beneficial for the separation of high molecular weight proteins, which may be restricted or poorly resolved in the tighter matrix of standard bis-acrylamide gels.[4]

Data Presentation: Comparative Properties of TAT and Bis-acrylamide Crosslinked Gels

The selection of a crosslinker significantly impacts the physical and separation properties of a polyacrylamide gel. The following tables summarize the key quantitative differences observed between gels prepared with this compound (TAT) and the conventional N,N'-methylenebisacrylamide (bis-acrylamide).

PropertyTAT-Crosslinked GelsBis-acrylamide-Crosslinked GelsReference
Pore Size LargerSmaller[1][2][3]
Pore Size Distribution BroadNarrow[1][2][3]
Suitability for High MW Proteins Potentially enhanced separationMay cause restricted migration[4]
Mechanical Stability Formation of a stable gel matrixWell-established mechanical properties

Note: Further quantitative data from detailed experimental studies would be beneficial for a more comprehensive comparison.

Experimental Protocols

The following protocols provide a general framework for the preparation of polyacrylamide gels using this compound (TAT) as a crosslinker. It is recommended to optimize the concentrations of TAT and other reagents based on the specific application and desired separation characteristics.

Materials
  • Acrylamide solution (e.g., 40% w/v)

  • This compound (TAT)

  • Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel; 0.5 M, pH 6.8 for stacking gel)

  • Sodium dodecyl sulfate (SDS) (10% w/v solution)

  • Ammonium persulfate (APS) (10% w/v solution, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Gel casting apparatus, combs, and spacers

  • Isopropanol or water-saturated butanol

Protocol 1: Preparation of a TAT-Crosslinked Resolving Gel (10% T, 3% C)

This protocol describes the preparation of a 10 mL resolving gel. The total monomer concentration (%T) is 10%, and the crosslinker concentration (%C) is 3%.

ReagentVolume for 10 mL Gel
Deionized Water4.0 mL
40% Acrylamide/TAT Solution (see preparation below)2.5 mL
1.5 M Tris-HCl, pH 8.83.3 mL
10% SDS100 µL
10% APS100 µL
TEMED10 µL

Preparation of 40% Acrylamide/TAT Stock Solution (3% C):

To prepare a 40% (w/v) stock solution with 3% of the total monomer as TAT:

  • Dissolve 38.8 g of acrylamide and 1.2 g of this compound in deionized water to a final volume of 100 mL.

  • Store at 4°C in a dark bottle. Caution: Acrylamide and TAT are neurotoxins. Handle with appropriate personal protective equipment.

Procedure:

  • Assemble the gel casting apparatus with the appropriate spacers.

  • In a small beaker or tube, combine the deionized water, 40% Acrylamide/TAT solution, and 1.5 M Tris-HCl buffer.

  • Add the 10% SDS solution and gently swirl to mix.

  • Initiate polymerization by adding 10% APS and then TEMED. Mix gently but quickly to ensure even distribution.

  • Immediately pour the solution into the gel casting apparatus to the desired height.

  • Overlay the gel solution with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.

Protocol 2: Preparation of a Stacking Gel (4% T, 3% C)

This protocol describes the preparation of a 5 mL stacking gel.

ReagentVolume for 5 mL Gel
Deionized Water3.05 mL
40% Acrylamide/TAT Solution (from above)0.65 mL
0.5 M Tris-HCl, pH 6.81.25 mL
10% SDS50 µL
10% APS25 µL
TEMED5 µL

Procedure:

  • After the resolving gel has polymerized, pour off the overlay.

  • Rinse the top of the resolving gel with deionized water.

  • In a separate tube, combine the deionized water, 40% Acrylamide/TAT solution, and 0.5 M Tris-HCl buffer.

  • Add the 10% SDS solution and mix.

  • Add the 10% APS and TEMED to initiate polymerization.

  • Immediately pour the stacking gel solution on top of the resolving gel.

  • Insert the comb into the stacking gel, ensuring no air bubbles are trapped.

  • Allow the stacking gel to polymerize for 30-45 minutes.

Visualizations

Chemical Structure of this compound

G cluster_TAT This compound (TAT) TAT

Caption: Chemical structure of the crosslinker TAT.

Polyacrylamide Gel Polymerization Workflow

G cluster_workflow Polymerization Workflow A Mix Acrylamide Monomer and TAT Crosslinker B Add Buffer and SDS A->B C Initiate Polymerization (APS + TEMED) B->C D Pour Gel Solution into Mold C->D E Overlay with Isopropanol D->E F Polymerization (30-60 minutes) E->F G Polymerized Gel Matrix F->G

Caption: General workflow for polyacrylamide gel polymerization.

Logical Relationship: Crosslinker Functionality

G cluster_crosslinkers Crosslinker Comparison Bis Bis-acrylamide (Bifunctional) PoreSize Pore Size Bis->PoreSize Smaller PoreDistribution Pore Size Distribution Bis->PoreDistribution Narrow TAT TAT (Trifunctional) TAT->PoreSize Larger TAT->PoreDistribution Broad

Caption: Impact of crosslinker functionality on gel properties.

Conclusion

This compound presents a promising alternative to traditional bis-acrylamide for the preparation of polyacrylamide gels. The resulting gels, characterized by larger and more varied pore sizes, may offer significant advantages for the electrophoretic separation of large proteins and protein complexes. The provided protocols serve as a starting point for researchers to explore the utility of TAT in their specific applications. Further optimization and characterization are encouraged to fully realize the potential of this novel crosslinking agent in advancing separation science.

References

Troubleshooting & Optimization

Technical Support Center: 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor polymerization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THT) and what are its primary applications?

A1: this compound, also known as Triacrylformal, is a trifunctional acrylate monomer. Its unique structure allows for rapid polymerization, especially under UV light, making it an effective crosslinking agent.[1][2] It is widely used in the formulation of high-performance polymers, coatings, adhesives, and resins to enhance mechanical strength, thermal stability, and chemical resistance.[2] Its applications are found in various industries, including automotive, aerospace, electronics, and even in the development of biocompatible materials for medical devices.[2]

Q2: What type of polymerization is typically used for THT?

A2: THT is most commonly polymerized via free-radical polymerization. This can be initiated by thermal initiators, photoinitiators (especially for UV curing), or redox initiator systems.[2] Given its high reactivity under UV light, photopolymerization is a very common method for curing formulations containing THT.[1][2]

Q3: How do I choose the right initiator for my THT polymerization?

A3: The choice of initiator depends on your desired polymerization method (thermal or photo-initiated) and reaction conditions.

  • For UV Curing: Select a photoinitiator with an absorption spectrum that overlaps with the emission spectrum of your UV lamp.[3] Type I photoinitiators, which undergo unimolecular cleavage to form free radicals, are a common choice for acrylate polymerization. The concentration of the photoinitiator is critical; too high a concentration can lead to surface curing that blocks light from penetrating deeper into the sample, while too low a concentration may result in slow or incomplete polymerization.[1][4][5]

  • For Thermal Polymerization: Choose a thermal initiator that decomposes to form free radicals at a temperature compatible with your other reactants and solvent. The initiator's half-life at a given temperature is a key parameter to consider.

Q4: Can I expect 100% conversion of THT during polymerization?

A4: Achieving 100% conversion of multifunctional acrylates like THT can be challenging. Due to the high crosslinking density that develops as the polymerization proceeds, the mobility of the reactive species can become restricted, leading to a phenomenon known as "autoacceleration" followed by a "glassy state" where the reaction rate slows down significantly, trapping some unreacted monomer within the polymer network.

Troubleshooting Poor Polymerization

This section addresses common issues encountered during the polymerization of THT and provides potential causes and solutions.

Problem 1: Slow or Incomplete Polymerization

Your reaction mixture remains liquid or only partially solidifies after the expected reaction time.

Possible Cause Troubleshooting Steps
Insufficient Initiator Concentration Increase the initiator concentration in small increments. For UV curing, ensure the photoinitiator concentration is optimal for the thickness of your sample.[1][4][5]
Inappropriate Initiator Verify that the chosen initiator is suitable for your polymerization conditions (e.g., correct wavelength for photoinitiator, appropriate decomposition temperature for thermal initiator).
Oxygen Inhibition Free radical polymerization of acrylates is sensitive to oxygen.[6][7] Oxygen can scavenge free radicals, preventing them from initiating polymerization. To mitigate this, purge your reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. For UV-cured coatings, increasing the light intensity can help to overcome oxygen inhibition at the surface.[7]
Low Reaction Temperature (for thermal polymerization) Ensure the reaction temperature is high enough to cause efficient decomposition of the thermal initiator.
Low UV Light Intensity (for photopolymerization) Increase the intensity of the UV lamp or decrease the distance between the lamp and the sample. Ensure the lamp's emission spectrum matches the photoinitiator's absorption spectrum.
Presence of Inhibitors THT monomer may contain inhibitors to prevent premature polymerization during storage. While often not necessary to remove for standard polymerization, high concentrations or the presence of other unintentional inhibitors (e.g., from solvents or other reagents) can slow down the reaction. If suspected, purification of the monomer or other components may be necessary.
Problem 2: Tacky or Sticky Surface (UV Curing)

The bulk of your polymer is solid, but the surface exposed to air remains tacky.

Possible Cause Troubleshooting Steps
Oxygen Inhibition This is the most common cause of tacky surfaces in UV-cured acrylate systems.[6][7] Oxygen in the air inhibits polymerization at the surface.
- Increase the UV light intensity to accelerate the surface cure.[7]
- Use a UV lamp with a broader spectrum that includes shorter wavelengths, which are more readily absorbed at the surface.
- If possible, perform the curing in an inert atmosphere (e.g., a nitrogen-purged chamber).
- Formulate with additives that mitigate oxygen inhibition, such as amines or thiols.
Incomplete Cure The exposure time may be too short. Increase the UV exposure time.
Photoinitiator Migration Certain photoinitiators can migrate to the surface, leading to an uneven cure. Consider using a polymeric or polymerizable photoinitiator.
Problem 3: Formation of Gel or Insoluble Particles Prematurely

The monomer solution becomes viscous or forms a gel before the intended polymerization is initiated.

Possible Cause Troubleshooting Steps
Monomer Instability THT is a highly reactive trifunctional monomer and can undergo premature polymerization if not stored correctly.
- Store THT in a cool, dark place, and follow the manufacturer's storage recommendations.
- Ensure the monomer has not expired.
Contamination Contamination with radical initiators (e.g., peroxides from solvents) or exposure to heat or UV light can trigger polymerization.
- Use fresh, peroxide-free solvents.
- Protect the monomer and its solutions from light and heat sources.
High Monomer Concentration Highly concentrated solutions of multifunctional acrylates can be prone to premature gelation.
- Prepare solutions at a lower concentration if possible.
- Keep solutions cool and use them promptly after preparation.

Experimental Protocols

General Protocol for UV Photopolymerization of a THT-based Formulation

This protocol provides a general starting point for the UV curing of a simple THT formulation. Optimization will be required based on the specific application and equipment.

Materials:

  • This compound (THT)

  • A suitable photoinitiator (e.g., a Type I photoinitiator like a phosphine oxide derivative)

  • Other monomers or oligomers as required by the formulation

  • Solvent (if necessary, ensure it is free of peroxides)

Procedure:

  • Formulation Preparation: In a light-blocking container (e.g., an amber vial), dissolve the photoinitiator in the monomer or a mixture of THT and other monomers/oligomers. If a solvent is used, add it at this stage. A typical photoinitiator concentration is in the range of 0.1-5 wt%.

  • Mixing: Ensure the mixture is homogeneous by gentle stirring or vortexing. Avoid introducing excessive air bubbles.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, gently bubble an inert gas (e.g., nitrogen) through the solution for 5-10 minutes.

  • Application: Apply the formulation to the substrate as a thin film of a defined thickness.

  • UV Curing: Expose the sample to a UV light source of appropriate wavelength and intensity. The exposure time will depend on the formulation, film thickness, and light intensity and needs to be determined experimentally.

  • Post-Cure Evaluation: After curing, assess the polymer for properties such as tackiness, hardness, and solvent resistance to determine the extent of polymerization.

Visualization of Troubleshooting and Polymerization

Troubleshooting_Poor_Polymerization cluster_symptoms Identify Symptom cluster_causes_incomplete Potential Causes cluster_causes_tacky Potential Causes cluster_causes_gel Potential Causes cluster_solutions_incomplete Solutions cluster_solutions_tacky Solutions cluster_solutions_gel Solutions start Poor Polymerization Observed incomplete_cure Slow or Incomplete Cure start->incomplete_cure tacky_surface Tacky Surface (UV Cure) start->tacky_surface premature_gel Premature Gelation start->premature_gel low_initiator Low Initiator Conc. incomplete_cure->low_initiator bad_initiator Wrong Initiator incomplete_cure->bad_initiator oxygen Oxygen Inhibition incomplete_cure->oxygen low_temp Low Temperature incomplete_cure->low_temp low_uv Low UV Intensity incomplete_cure->low_uv oxygen_tacky Oxygen Inhibition tacky_surface->oxygen_tacky incomplete_cure_tacky Incomplete Cure tacky_surface->incomplete_cure_tacky instability Monomer Instability premature_gel->instability contamination Contamination premature_gel->contamination high_conc High Concentration premature_gel->high_conc increase_initiator Increase Initiator low_initiator->increase_initiator check_initiator Verify Initiator bad_initiator->check_initiator inert_atmosphere Use Inert Gas oxygen->inert_atmosphere increase_temp Increase Temperature low_temp->increase_temp increase_uv Increase UV Intensity low_uv->increase_uv increase_uv_tacky Increase UV Intensity oxygen_tacky->increase_uv_tacky inert_atmosphere_tacky Use Inert Gas oxygen_tacky->inert_atmosphere_tacky increase_time_tacky Increase Cure Time incomplete_cure_tacky->increase_time_tacky proper_storage Proper Storage instability->proper_storage pure_reagents Use Pure Reagents contamination->pure_reagents adjust_conc Adjust Concentration high_conc->adjust_conc

Figure 1: Troubleshooting workflow for poor polymerization of THT.

UV_Polymerization_Workflow cluster_prep Formulation Preparation mix_monomers Mix THT, Other Monomers/Oligomers add_initiator Add Photoinitiator mix_monomers->add_initiator mix_solution Ensure Homogeneous Solution add_initiator->mix_solution degas Degas with Inert Gas (e.g., N2) mix_solution->degas apply_film Apply as Thin Film degas->apply_film uv_cure Expose to UV Light apply_film->uv_cure evaluation Evaluate Cured Polymer (Tackiness, Hardness, etc.) uv_cure->evaluation

Figure 2: A typical experimental workflow for UV polymerization of THT.

References

Optimizing Hydrogel Pore Size with 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the pore size of hydrogels using 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) as a crosslinking agent. Accurate control over pore size is critical for various applications, including controlled drug delivery, tissue engineering, and cell culture. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (THT) in hydrogel synthesis?

A1: this compound (THT) is a trifunctional crosslinking agent. In hydrogel synthesis, it forms covalent bonds between polymer chains, creating a three-dimensional network structure that entraps water and gives the hydrogel its characteristic properties. The concentration of THT is a critical parameter that directly influences the crosslinking density and, consequently, the pore size of the hydrogel.

Q2: How does the concentration of THT affect the pore size of the hydrogel?

A2: The concentration of THT is inversely proportional to the resulting pore size of the hydrogel. A higher concentration of THT leads to a higher crosslinking density, which results in a more tightly packed polymer network and smaller pores. Conversely, a lower concentration of THT will produce a hydrogel with a lower crosslinking density and larger pores. This relationship is fundamental to tuning the hydrogel for specific applications. For instance, larger pores may be desirable for encapsulating cells, while smaller pores are often necessary for the controlled release of small molecule drugs.

Q3: What are the advantages of using THT as a crosslinker compared to more common crosslinkers like N,N'-methylenebis(acrylamide) (bis-acrylamide)?

A3: While bis-acrylamide is a widely used bifunctional crosslinker, the trifunctional nature of THT can offer unique structural properties to the hydrogel. Studies have suggested that the use of THT can result in polyacrylamide gels with larger pore sizes and a broader pore size distribution compared to those crosslinked with bis-acrylamide at similar concentrations.[1] This can be advantageous in applications where enhanced diffusion or cell migration within the hydrogel matrix is desired.

Q4: What methods are recommended for characterizing the pore size of THT-crosslinked hydrogels?

A4: Scanning Electron Microscopy (SEM) is a widely used technique to visualize and quantify the pore structure of hydrogels.[2] For more accurate representation of the hydrated state, Cryogenic Scanning Electron Microscopy (Cryo-SEM) is often preferred as it minimizes artifacts that can be introduced during sample drying. Image analysis software can then be used to measure pore diameters and determine the pore size distribution from the obtained micrographs.

Troubleshooting Guide

This guide addresses common issues that may be encountered when optimizing hydrogel pore size with THT concentration.

Issue Possible Cause(s) Troubleshooting Steps
Hydrogel is too soft or does not form a stable gel. 1. Insufficient THT Concentration: The crosslinker concentration may be too low to form a stable network. 2. Incomplete Polymerization: The initiator or catalyst concentration may be suboptimal, or the reaction time may be too short. 3. Presence of Inhibitors: Oxygen can inhibit free-radical polymerization.1. Increase THT Concentration: Incrementally increase the molar ratio of THT to the monomer. 2. Optimize Polymerization Conditions: Ensure proper concentrations of initiator (e.g., ammonium persulfate) and catalyst (e.g., TEMED). Extend the polymerization time if necessary. 3. Degas Solutions: Before initiating polymerization, degas the monomer and crosslinker solution by bubbling with an inert gas like nitrogen or argon.
Hydrogel is brittle and fractures easily. 1. Excessive THT Concentration: A very high crosslinking density can lead to a rigid and brittle network.1. Decrease THT Concentration: Systematically reduce the molar ratio of THT in your formulation.
Inconsistent pore size within the same hydrogel batch. 1. Inhomogeneous Mixing: Uneven distribution of THT, monomer, or initiator in the precursor solution. 2. Non-uniform Polymerization: Inconsistent temperature during polymerization.1. Ensure Thorough Mixing: Vigorously mix the precursor solution before initiating polymerization to ensure all components are evenly distributed. 2. Maintain Constant Temperature: Conduct the polymerization in a temperature-controlled environment, such as a water bath.
Observed pore size does not match expected results. 1. Inaccurate Measurement Technique: Artifacts introduced during sample preparation for SEM (e.g., dehydration). 2. Variability in Reagent Quality: Purity of THT, monomer, and other reagents can affect the final hydrogel structure.1. Use Cryo-SEM: For more accurate pore size determination in the hydrated state, utilize Cryo-SEM. 2. Use High-Purity Reagents: Ensure the use of high-quality reagents from a reliable supplier.

Quantitative Data: THT Concentration vs. Hydrogel Pore Size

The following table provides an example of the expected relationship between the molar concentration of THT and the average pore size of a polyacrylamide-based hydrogel. Please note that these values are illustrative and the actual pore sizes may vary depending on the specific monomer concentration, polymerization conditions, and characterization method used.

THT Concentration (mol%)Average Pore Size (µm)Observations
0.515 - 25Highly porous, mechanically weak
1.08 - 15Moderately porous, improved mechanical integrity
2.03 - 8Densely crosslinked, significantly reduced porosity, higher stiffness
3.01 - 3Very dense network, low porosity, brittle

Experimental Protocols

Protocol 1: Synthesis of THT-Crosslinked Polyacrylamide Hydrogels

This protocol describes the preparation of polyacrylamide hydrogels with varying concentrations of THT.

Materials:

  • Acrylamide monomer

  • This compound (THT)

  • Ammonium persulfate (APS) (10% w/v solution in deionized water, freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Prepare Precursor Solutions: For each desired THT concentration, prepare a precursor solution by dissolving the acrylamide monomer and the corresponding amount of THT in deionized water. For example, to prepare a 10% (w/v) acrylamide hydrogel, dissolve 1 g of acrylamide and the calculated amount of THT in a final volume of 10 mL of deionized water.

  • Degas the Solution: Transfer the precursor solution to a vial and bubble with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Initiate Polymerization:

    • Add 10% (w/v) APS solution to the precursor solution. A typical starting concentration is 1 µL of APS solution per 100 µL of precursor solution.

    • Add TEMED to catalyze the reaction. A typical starting concentration is 0.1 µL of TEMED per 100 µL of precursor solution.

  • Mix and Cast: Immediately after adding the initiator and catalyst, gently but thoroughly mix the solution by pipetting up and down. Cast the solution into the desired mold (e.g., between two glass plates with a spacer).

  • Allow Polymerization: Allow the hydrogel to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed.

  • Hydration and Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water. Change the water several times over 24-48 hours to remove any unreacted monomers and other impurities.

Protocol 2: Pore Size Characterization by Scanning Electron Microscopy (SEM)

Procedure:

  • Sample Preparation: Cut a small piece of the swollen hydrogel.

  • Fixation (Optional but Recommended): Fix the hydrogel sample in a glutaraldehyde solution (e.g., 2.5% in phosphate-buffered saline) to preserve its structure.

  • Dehydration: Dehydrate the sample through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol).

  • Drying:

    • Critical Point Drying: This is the preferred method to minimize structural collapse.

    • Freeze-Drying (Lyophilization): An alternative method where the sample is first frozen in liquid nitrogen and then dried under vacuum.

  • Sputter Coating: Coat the dried hydrogel sample with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

  • Imaging: Mount the coated sample onto an SEM stub and image the cross-section to visualize the internal pore structure.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of multiple pores and calculate the average pore size and pore size distribution.

Visualizing the Process

Logical Relationship of THT Concentration and Pore Size

THT_Pore_Size_Relationship THT THT Concentration Crosslinking Crosslinking Density THT->Crosslinking Increases PoreSize Hydrogel Pore Size Crosslinking->PoreSize Decreases Mechanical Mechanical Strength Crosslinking->Mechanical Increases Diffusion Molecule Diffusion Rate PoreSize->Diffusion Decreases

Caption: Relationship between THT concentration and hydrogel properties.

Experimental Workflow for Hydrogel Synthesis and Characterization

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Pore Size Characterization A Prepare Precursor Solution (Acrylamide + THT) B Degas with Inert Gas A->B C Add Initiator (APS) & Catalyst (TEMED) B->C D Cast in Mold & Polymerize C->D E Hydrate & Purify D->E F Sample Preparation (Fixation & Dehydration) E->F To Characterization G Drying (Critical Point or Freeze-Drying) F->G H Sputter Coating G->H I SEM Imaging H->I J Image Analysis I->J

Caption: Workflow for hydrogel synthesis and pore size analysis.

References

preventing premature gelation with 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling and use of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT), a trifunctional monomer crucial for producing highly crosslinked polymers. Due to its high reactivity, THT is susceptible to premature gelation. This guide offers troubleshooting advice and frequently asked questions to help you mitigate this issue and ensure the success of your experiments.

Troubleshooting Guide: Preventing Premature Gelation

Premature gelation, the uncontrolled polymerization of THT before its intended use (e.g., before UV curing), can compromise experimental results and lead to material loss. Below is a systematic guide to identify and resolve common issues.

Visual Indicators of Impending Gelation

Early detection is critical. Be vigilant for the following signs in your THT solutions:

  • Increased Viscosity: A noticeable thickening of the solution.

  • Appearance of Haze or Cloudiness: A loss of clarity in the solution.

  • Formation of Sediments or Precipitates: Solid particles settling at the bottom of the container.

  • Stringy or Syrupy Texture: The solution forms threads when stirred or poured.

If any of these signs are observed, it is crucial to take immediate corrective action as outlined below.

Troubleshooting Scenarios
Problem Potential Cause(s) Recommended Solution(s)
Gelation during Storage 1. Improper Storage Temperature: Storage at elevated temperatures accelerates polymerization. 2. Exposure to Light: UV radiation from sunlight or artificial lighting can initiate polymerization. 3. Absence of Oxygen: Common inhibitors like MEHQ require oxygen to function effectively. 4. Contamination: Presence of radical initiators, strong acids or bases, or metal ions can trigger polymerization.1. Store THT in a cool, dark, and well-ventilated area, ideally between 5-25°C.[1] Avoid direct sunlight and heat sources.[2] 2. Store in an opaque or amber container to block UV light. 3. Ensure a headspace of air (oxygen) is present in the storage container.[3] Do not store under an inert atmosphere like nitrogen.[4] 4. Use clean, dedicated spatulas and glassware. Avoid contact with incompatible materials.
Gelation during Dissolution 1. Localized High Concentration: Adding THT too quickly to the solvent can create areas of high concentration that are prone to polymerization. 2. Use of Uninhibited Solvent: Solvents may contain impurities that can initiate polymerization. 3. Excessive Heating: Applying heat to aid dissolution can accelerate polymerization.1. Add THT powder to the solvent slowly and with continuous, gentle stirring to ensure even dispersion. 2. Use high-purity, inhibitor-free solvents. If in doubt, consider adding a small amount of inhibitor to the solvent before adding THT. 3. Avoid heating the solution. If gentle warming is necessary, use a water bath with a controlled temperature and monitor the solution closely.
Gelation in Solution Before Use 1. Insufficient Inhibitor Concentration: The amount of inhibitor present may not be adequate to stabilize the solution for the required duration. 2. Depletion of Inhibitor: Inhibitors are consumed over time, especially with prolonged storage or exposure to adverse conditions.[1] 3. Oxygen Depletion: If the solution is stored in a sealed container with no headspace, the inhibitor may become ineffective.1. Add an appropriate inhibitor, such as MEHQ or BHT, to the solution. See the inhibitor concentration guidelines below. 2. Prepare fresh solutions as needed and avoid long-term storage of THT solutions. 3. If storing the solution for a short period, ensure there is an air headspace in the container.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature gelation of this compound?

A1: Premature gelation of THT is primarily caused by the spontaneous initiation of free-radical polymerization. This can be triggered by several factors, including:

  • Heat: Elevated temperatures increase the rate of polymerization.

  • Light: Exposure to UV radiation, even from ambient light, can initiate the polymerization process.

  • Contaminants: Impurities such as peroxides, metal ions (e.g., iron and copper), and strong acids or bases can act as initiators.[1]

  • Absence of Oxygen: Many common inhibitors require the presence of dissolved oxygen to effectively scavenge free radicals.[3]

Q2: How do polymerization inhibitors work to prevent premature gelation?

A2: Polymerization inhibitors are chemical compounds that interrupt the free-radical chain reaction that leads to polymerization. They function by reacting with and neutralizing the highly reactive free radicals that initiate the polymerization process. Common inhibitors for acrylate monomers like THT include phenolic compounds such as the monomethyl ether of hydroquinone (MEHQ) and butylated hydroxytoluene (BHT).[5][6] These inhibitors typically require the presence of dissolved oxygen to be effective.[3]

Q3: What are the recommended storage conditions for THT to ensure its stability?

A3: To maximize the shelf life of THT and prevent premature polymerization, it should be stored under the following conditions:

  • Temperature: In a cool, dry, and well-ventilated area, away from sources of heat.[7] Storage temperatures between 5-25°C are generally recommended.[1]

  • Light: In a dark location, protected from direct sunlight and other sources of UV radiation.[2]

  • Container: In a tightly sealed, opaque or amber container to prevent light exposure.[7]

  • Atmosphere: With an air headspace in the container to ensure the presence of oxygen for the inhibitor to function correctly.[3]

Q4: Can I heat a solution to dissolve THT more quickly?

A4: It is generally not recommended to heat solutions of THT. The application of heat can significantly accelerate the rate of polymerization, leading to premature gelation. If dissolution is slow, it is preferable to use continuous, gentle agitation at room temperature. If gentle warming is absolutely necessary, it should be done with extreme caution using a precisely controlled temperature bath and for the shortest possible time, while closely monitoring the solution for any signs of increased viscosity or cloudiness.

Q5: What should I do if my THT solution starts to show signs of gelation?

A5: If you observe any signs of impending gelation, such as increased viscosity, haze, or the formation of precipitates, the polymerization process has already begun. At this point, it is very difficult to reverse. The best course of action is to safely dispose of the solution according to your institution's hazardous waste disposal procedures. Do not attempt to use a partially gelled solution, as it will not produce reliable or reproducible results. To prevent recurrence, review your storage, handling, and dissolution procedures to identify and correct the potential cause.

Experimental Protocols

Protocol for Preparing a Stabilized THT Solution

This protocol outlines the steps for preparing a solution of THT with an added inhibitor to enhance its stability and prevent premature gelation.

Materials:

  • This compound (THT) powder

  • High-purity solvent (e.g., N,N-Dimethylformamide, acetone, methanol)[8]

  • Polymerization inhibitor (e.g., Butylated hydroxytoluene - BHT)

  • Stir plate and magnetic stir bar

  • Amber glass vial or a vial wrapped in aluminum foil

Procedure:

  • Prepare the Inhibitor Stock Solution:

    • Accurately weigh the desired amount of BHT.

    • Dissolve the BHT in a small volume of the chosen solvent to create a concentrated stock solution. This ensures accurate and uniform addition of the inhibitor.

  • Solvent and Inhibitor Addition:

    • Measure the required volume of the solvent into the amber vial.

    • Add the appropriate volume of the BHT stock solution to the solvent to achieve the desired final inhibitor concentration (refer to the inhibitor concentration table below).

    • Place the magnetic stir bar in the vial and begin gentle stirring.

  • Dissolving THT:

    • Slowly and incrementally add the pre-weighed THT powder to the stirring solvent-inhibitor mixture.

    • Continue stirring at room temperature until the THT is completely dissolved. Avoid heating.

  • Storage of the Solution:

    • If the solution is not for immediate use, ensure it is stored in a tightly sealed amber vial with an air headspace.

    • Store the vial in a cool, dark place.

    • It is recommended to use the solution as soon as possible after preparation.

Data Presentation

Inhibitor Concentration Guidelines

The optimal concentration of an inhibitor can vary depending on the specific application, desired shelf life, and the presence of other components in the formulation. The following table provides a general guideline for the use of Butylated Hydroxytoluene (BHT) as an inhibitor in resin composites, which can serve as a starting point for optimizing the stabilization of THT solutions.

BHT Concentration (% w/w) Effect on Polymerization and Properties Reference
0.01Commonly used concentration in commercial resin composites.[5]
0.1Showed the best overall outcomes in an experimental resin composite.[1][4]
0.25 - 0.5Optimal range for reducing shrinkage stress without significantly affecting other physicochemical properties in an experimental resin composite.[9]
> 0.5May lead to a decrease in the degree of conversion upon curing.[4]

Note: These values are based on studies of experimental resin composites and may need to be adjusted for specific THT solutions. It is recommended to perform preliminary stability tests to determine the optimal inhibitor concentration for your particular system.

Visualizations

Logical Workflow for Preventing Premature Gelation

The following diagram illustrates the decision-making process and key considerations for preventing the premature gelation of THT.

Preventing Premature Gelation of THT Workflow for Preventing THT Gelation cluster_storage Storage of THT Powder cluster_prep Solution Preparation cluster_handling Handling of THT Solution cluster_troubleshooting Troubleshooting storage Store in Cool, Dark, Dry Place (5-25°C) container Use Opaque, Tightly Sealed Container storage->container headspace Ensure Air Headspace container->headspace solvent Select High-Purity Solvent headspace->solvent Use Powder inhibitor Add Inhibitor to Solvent (e.g., BHT) solvent->inhibitor dissolve Slowly Add THT with Gentle Stirring at Room Temp inhibitor->dissolve avoid_heat Avoid Exposure to Heat dissolve->avoid_heat Use Solution avoid_light Avoid Exposure to UV Light avoid_heat->avoid_light use_promptly Use Solution Promptly avoid_light->use_promptly gelation Signs of Gelation Observed? (Increased Viscosity, Haze) dispose Safely Dispose of Material gelation->dispose Yes review Review Storage, Handling, and Preparation Procedures dispose->review

Caption: A logical workflow outlining the key steps for the proper storage, preparation, and handling of this compound to prevent premature gelation.

Signaling Pathway of Inhibition

This diagram illustrates the mechanism by which a phenolic inhibitor, in the presence of oxygen, interrupts the free-radical polymerization cascade.

Inhibition Mechanism Mechanism of Free-Radical Polymerization Inhibition initiator Initiator (e.g., Heat, Light) radical Free Radical (R•) initiator->radical generates propagating_radical Propagating Radical (P•) radical->propagating_radical reacts with peroxy_radical Peroxy Radical (ROO•) radical->peroxy_radical reacts with monomer THT Monomer monomer->propagating_radical propagating_radical->propagating_radical polymer Polymer (Gel) propagating_radical->polymer Chain Propagation inhibitor Phenolic Inhibitor (InH) stable_product Stable, Non-Radical Product inhibitor->stable_product oxygen Oxygen (O2) oxygen->peroxy_radical peroxy_radical->stable_product reacts with

Caption: A diagram illustrating the competitive reaction pathways of free-radical polymerization and its inhibition by a phenolic inhibitor in the presence of oxygen.

References

Technical Support Center: 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize unreacted 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) in the final polymer.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THT), and what are its primary applications?

A1: this compound (CAS No. 959-52-4) is a trifunctional acrylate monomer.[1][2] Due to its three reactive acryloyl groups, it is an effective crosslinking agent used to enhance the mechanical properties and thermal stability of polymers.[3][4] Its unique structure allows for rapid polymerization, making it suitable for applications such as UV-curable inks, coatings, and adhesives.[3][4]

Q2: What are the common causes of high residual THT in my final polymer?

A2: High levels of unreacted THT can stem from several factors, including:

  • Inadequate Initiator Concentration: Insufficient initiator will result in a low concentration of free radicals, leading to incomplete polymerization. Conversely, excessively high concentrations can lead to premature chain termination, also leaving unreacted monomer.

  • Oxygen Inhibition: Oxygen in the reaction environment can scavenge free radicals, forming less reactive peroxy radicals and hindering the polymerization process, particularly at the surface.[5][6]

  • Presence of Inhibitors: THT is often supplied with inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) to prevent premature polymerization during storage.[3][7] These inhibitors need to be overcome by the initiation system for the polymerization to proceed efficiently.

  • Suboptimal Reaction Temperature: For thermally initiated polymerization, the temperature must be appropriate for the chosen initiator's half-life. Temperatures that are too low will result in slow and incomplete initiation, while temperatures that are too high can cause degradation or unwanted side reactions.

  • Insufficient UV Exposure (for photopolymerization): Inadequate light intensity or exposure time will not generate enough free radicals to achieve a high degree of conversion. The wavelength of the UV source must also be matched to the absorption spectrum of the photoinitiator.[8]

  • Poor Mixing: Inhomogeneous mixing of the initiator and monomer can lead to localized areas of incomplete polymerization.

Q3: How can I quantify the amount of unreacted THT in my polymer?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying residual THT.[6] This involves extracting the unreacted monomer from the polymer matrix using a suitable solvent and then analyzing the extract. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to minimize residual THT.

Problem Potential Cause Recommended Solution
High levels of unreacted THT throughout the polymer bulk. Inappropriate Initiator Concentration: The concentration of your thermal or photoinitiator may be too low for efficient initiation.Increase the initiator concentration incrementally. A general starting point for many acrylate formulations is 0.1-5.0 wt%. It is advisable to perform a concentration screening to find the optimal level for your specific system.
Suboptimal Temperature (Thermal Polymerization): The reaction temperature may be too low for the selected thermal initiator to decompose at an appropriate rate.Ensure the reaction temperature is suitable for the half-life of your chosen initiator. For example, if using Azobisisobutyronitrile (AIBN), a common thermal initiator, a temperature range of 60-80°C is typically effective.
Tacky or under-cured polymer surface. Oxygen Inhibition: Free radicals at the surface are being quenched by atmospheric oxygen.[5][6]- Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8] - Increase UV Intensity: For photopolymerization, higher light intensity can generate free radicals at a faster rate than they are consumed by oxygen.[6] - Use of Amine Synergists: Tertiary amines can be added to the formulation to reduce oxygen inhibition.[8]
Inconsistent polymerization or localized soft spots. Poor Mixing: The initiator and/or other components are not uniformly dispersed throughout the monomer.Ensure thorough and homogenous mixing of all components before initiating polymerization. For viscous formulations, consider using a high-shear mixer or diluting with a suitable solvent that is removed prior to curing.
Slow or no polymerization. Presence of Inhibitors: The initiator concentration may not be sufficient to overcome the stabilizing inhibitor (e.g., MEHQ) present in the THT monomer.[3][7]Increase the initiator concentration. In some cases, passing the monomer through an inhibitor removal column may be necessary, but care must be taken to prevent premature polymerization.
Incorrect UV Wavelength: The emission spectrum of your UV lamp does not sufficiently overlap with the absorption spectrum of your photoinitiator.[8]Select a photoinitiator that is activated by the wavelength of your UV source. For example, some common photoinitiators are activated by long-wave UV (365 nm).
Reduced degree of conversion after initial cure. Vitrification: As the polymer network forms, the mobility of the remaining unreacted monomer and reactive chain ends is restricted, slowing down the polymerization.Post-Curing: Implement a post-curing step by heating the polymer above its glass transition temperature (Tg) to increase molecular mobility and allow for further reaction. For UV-cured polymers, additional UV exposure can also enhance conversion.[9]

Data Presentation

Table 1: Influence of Initiator Concentration on Polymerization of a Methacrylate-Based System (Analogous System)

Initiator (BPO) Concentration (wt%)Co-initiator (DMA) Concentration (wt%)Maximum Polymerization Rate (Rpmax) (1/s)Time to Reach Rpmax (s)Final Double Bond Conversion (%)
0.10.50.0011588074
0.30.50.00185640100
0.50.50.0019858090

Data adapted from a study on methacrylate bone cement, which serves as a relevant model for triacrylate polymerization. BPO (Benzoyl Peroxide) is the initiator and DMA (N,N-dimethyl-p-toluidine) is the co-initiator. This data illustrates that increasing the initiator concentration generally increases the rate of polymerization. However, an optimal concentration exists for achieving the highest final conversion.[5]

Experimental Protocols

Protocol for Quantification of Unreacted THT using HPLC

This protocol provides a general method for the determination of residual THT in a polymer matrix. Optimization may be required for your specific polymer system.

1. Materials and Reagents:

  • Polymer sample containing THT

  • THT standard (for calibration curve)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[7]

  • Solvent for extraction (e.g., Dichloromethane, Acetone, or Acetonitrile)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

3. Sample Preparation: a. Accurately weigh a known amount of the polymer sample (e.g., 100 mg). b. Finely grind or cut the polymer to increase the surface area for extraction. c. Add a precise volume of extraction solvent (e.g., 10 mL of Dichloromethane) to the polymer sample in a sealed vial. d. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure complete extraction of the residual monomer. e. Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v).[7] The ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength appropriate for THT absorbance)

  • Injection Volume: 10 µL

5. Calibration Curve: a. Prepare a series of standard solutions of THT in the extraction solvent at known concentrations. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.

6. Analysis and Calculation: a. Inject the filtered sample extract into the HPLC. b. Identify the THT peak based on the retention time from the standard injections. c. Determine the concentration of THT in the extract from the calibration curve. d. Calculate the percentage of residual THT in the original polymer sample using the following formula:

Mandatory Visualizations

Troubleshooting_Workflow start High Residual THT Detected check_surface Is the polymer surface tacky? start->check_surface oxygen_inhibition Potential Oxygen Inhibition check_surface->oxygen_inhibition Yes check_bulk High residual THT in bulk polymer? check_surface->check_bulk No solution_inert Implement Inert Atmosphere (N2 or Ar) oxygen_inhibition->solution_inert solution_uv Increase UV Intensity / Use Amine Synergist oxygen_inhibition->solution_uv post_cure Consider Post-Curing (Thermal or UV) solution_inert->post_cure solution_uv->post_cure initiator_issue Potential Initiator Issue check_bulk->initiator_issue Yes check_consistency Is polymerization inconsistent? check_bulk->check_consistency No solution_initiator_conc Optimize Initiator Concentration (Perform Screening) initiator_issue->solution_initiator_conc solution_initiator_type Verify Initiator Type and Temperature/Wavelength Compatibility initiator_issue->solution_initiator_type solution_initiator_conc->post_cure solution_initiator_type->post_cure mixing_issue Potential Mixing Issue check_consistency->mixing_issue Yes check_consistency->post_cure No solution_mixing Improve Mixing Protocol mixing_issue->solution_mixing solution_mixing->post_cure end Re-analyze Residual THT post_cure->end

Caption: Troubleshooting workflow for addressing high residual THT.

HPLC_Workflow start Start: Quantify Residual THT prep_sample 1. Prepare Polymer Sample (Weigh and Grind) start->prep_sample extraction 2. Solvent Extraction (e.g., 24h with agitation) prep_sample->extraction filtration 3. Filter Extract (0.45 µm syringe filter) extraction->filtration hplc_analysis 4. HPLC Analysis (Inject Sample and Standards) filtration->hplc_analysis prep_standards Prepare THT Calibration Standards prep_standards->hplc_analysis calibration_curve 5. Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve quantification 6. Quantify THT in Sample calibration_curve->quantification end End: Report % Residual THT quantification->end

Caption: Experimental workflow for HPLC quantification of residual THT.

References

Technical Support Center: 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) as a crosslinking agent. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Troubleshooting Guides

Encountering issues during crosslinking experiments is common. This guide provides a structured approach to identifying and resolving problems related to the use of THT.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no crosslinking efficiency Suboptimal pH: The reaction of THT with primary amines is pH-dependent. At acidic or neutral pH, the concentration of the reactive deprotonated amine is low.- Increase the reaction pH to a range of 8.0-9.5 to favor the deprotonation of lysine's epsilon-amino group. - Perform a pH optimization experiment by testing a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0).
Hydrolysis of THT: The triazine ring can be susceptible to hydrolysis, especially at very high or low pH, though it is generally more stable than many other crosslinkers.[1]- Prepare THT solutions fresh before each use. - Avoid prolonged storage of THT in aqueous solutions. - Perform the crosslinking reaction promptly after adding THT to the reaction mixture.
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with THT.[2]- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[2][3] - If a primary amine-containing buffer must be used for sample stability, perform a buffer exchange step (e.g., dialysis, desalting column) before adding THT.
Insufficient THT concentration: The molar ratio of THT to the target protein may be too low for efficient crosslinking.- Increase the molar excess of THT relative to the protein. A typical starting point is a 20-fold molar excess. - Perform a concentration titration to determine the optimal THT concentration for your specific application.
Short reaction time or low temperature: The crosslinking reaction may not have proceeded to completion.- Increase the reaction time. Typical reaction times range from 30 minutes to 2 hours. - Increase the reaction temperature. Reactions are often performed at room temperature or 37°C. Note that higher temperatures can risk protein denaturation.
Protein precipitation or aggregation High degree of crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.- Decrease the concentration of THT. - Reduce the reaction time. - Optimize the pH; very high pH can sometimes lead to changes in protein conformation that promote aggregation upon crosslinking.
Change in protein solubility due to modification: The modification of lysine residues can alter the protein's isoelectric point and solubility.- Adjust the buffer composition, for example, by including mild detergents or altering the salt concentration.
Non-specific crosslinking or unexpected bands on a gel Reaction with other nucleophilic residues: Besides primary amines, THT can also react with other nucleophilic groups like thiols (cysteine) at a much higher rate.[4]- If targeting lysine residues is critical, consider capping free thiols with a reagent like N-ethylmaleimide (NEM) prior to adding THT. - Be aware of the potential for reaction with other nucleophiles when interpreting results.
Hydrolysis products of THT reacting with the protein. - Ensure THT is of high purity and used promptly after dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for THT as a crosslinker?

A1: this compound is a trifunctional crosslinking agent.[4] Its reactivity stems from the three acryloyl groups. These groups react with nucleophiles, primarily the deprotonated epsilon-amino groups of lysine residues in proteins, via a Michael addition reaction. This forms stable covalent bonds, leading to the crosslinking of protein subunits or different protein molecules.

Q2: What is the optimal pH for crosslinking with THT?

A2: The optimal pH for THT crosslinking is generally in the alkaline range, typically between pH 8.0 and 9.5. This is because the reaction targets the deprotonated form of primary amines (like the side chain of lysine). At lower pH values, the amine groups are protonated (-NH3+) and are poor nucleophiles, leading to reduced reaction efficiency. A study on the reaction of THT with model nucleophiles was conducted at pH 9.0.[4]

Q3: How stable is THT in aqueous solutions?

Q4: Can THT react with other amino acid residues besides lysine?

A4: Yes. The acryloyl groups of THT are susceptible to Michael addition reactions with other nucleophilic residues. Notably, THT reacts significantly faster with thiol groups (from cysteine residues) than with amino groups.[4] It can also react with the imidazole ring of histidine, although at a much slower rate.[4]

Q5: What buffers are compatible with THT crosslinking reactions?

A5: It is crucial to use buffers that do not contain primary amines, as these will compete with the target protein for reaction with THT.[2] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer at the desired alkaline pH.[2][3] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

Quantitative Data

Table 1: Reaction Rate Constants of THT with Model Nucleophiles

The following table summarizes the rate constants for the reaction of this compound with various model nucleophiles in an aqueous solution at 25°C. This data is derived from a study by Dienys et al. (1998).[4]

NucleophilepHRate Constant (M⁻¹ s⁻¹)
Glycine anion amino group9.07.69 x 10⁻³
N-acetyl-L-cysteine thiol group (anionic form)9.05.54
Nα-acetyl-L-histidine imidazole ring9.01.19 x 10⁻⁵

Experimental Protocols

Protocol: Crosslinking of Protein Subunits with THT

This protocol is a general guideline for the crosslinking of proteins using THT and is based on methodologies described in the literature.[4] Optimization of parameters such as protein concentration, THT concentration, pH, and reaction time may be necessary for specific applications.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium borate, pH 9.0)

  • This compound (THT)

  • Anhydrous DMSO or DMF to prepare THT stock solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

  • Thermomixer or water bath

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in an appropriate amine-free buffer (e.g., 100 mM sodium borate, pH 9.0).

  • THT Stock Solution Preparation: Immediately before use, prepare a stock solution of THT (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Crosslinking Reaction: a. Add the desired volume of the THT stock solution to the protein solution to achieve the target molar excess (e.g., 20-fold molar excess of THT over protein). b. Mix the solution gently but thoroughly. c. Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1 hour).

  • Quenching the Reaction: Stop the crosslinking reaction by adding a quenching solution containing a high concentration of primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted THT.

  • Analysis: Analyze the crosslinking products using appropriate techniques, such as SDS-PAGE, to observe the formation of higher molecular weight species.

Visualizations

THT_Crosslinking_Mechanism THT 1,3,5-Triacryloylhexahydro- 1,3,5-triazine (THT) CovalentBond Stable Covalent Bond (Amide Linkage) THT->CovalentBond Michael Addition (Alkaline pH) Lysine Protein Lysine Residue (-NH2) Lysine->CovalentBond

Caption: Mechanism of THT crosslinking with a protein lysine residue.

Troubleshooting_Workflow start Start: Suboptimal Crosslinking check_ph Is the reaction pH in the 8.0-9.5 range? start->check_ph check_buffer Is the buffer a non-amine buffer? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.0-9.5 check_ph->adjust_ph No check_conc Is the THT concentration and reaction time sufficient? check_buffer->check_conc Yes change_buffer Buffer exchange to PBS, Borate, or HEPES check_buffer->change_buffer No increase_conc_time Increase THT molar excess and/or reaction time check_conc->increase_conc_time No success Successful Crosslinking check_conc->success Yes adjust_ph->check_ph change_buffer->check_buffer increase_conc_time->check_conc

Caption: Troubleshooting workflow for suboptimal THT crosslinking.

References

Technical Support Center: Controlling the Degradation Rate of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATT) Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the control of degradation rates in polymers crosslinked with 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATT). This resource is designed to assist researchers in optimizing their experiments for applications such as controlled drug delivery and tissue engineering.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and degradation studies of TATT crosslinked polymers.

Issue Potential Cause Suggested Solution
No or Slow Polymer Degradation 1. Stable Crosslinks: The amide linkages in the TATT crosslinker may be resistant to hydrolysis under the experimental conditions. 2. High Crosslinking Density: A dense polymer network can hinder the diffusion of water or enzymes required for degradation.[1][2] 3. Inappropriate Degradation Stimulus: The chosen stimulus (e.g., pH, enzyme) may not be effective for cleaving the TATT crosslinks.1. Introduce Labile Linkages: Synthesize copolymers that incorporate hydrolytically or enzymatically cleavable monomers alongside TATT to create susceptible points for degradation. 2. Adjust Monomer/Crosslinker Ratio: Decrease the concentration of TATT during polymerization to reduce the crosslinking density.[1][3] 3. Select an Appropriate Stimulus: Investigate different pH conditions (acidic or basic) or specific enzymes that may target amide bonds.
Inconsistent or Unpredictable Degradation Rates 1. Inhomogeneous Polymer Network: Uneven distribution of the crosslinker can lead to variable degradation rates throughout the polymer matrix. 2. Fluctuations in Environmental Conditions: Inconsistent temperature, pH, or enzyme concentration during the degradation study will affect the kinetics.[4] 3. Batch-to-Batch Variability in Synthesis: Minor variations in the polymerization process can alter the polymer structure and, consequently, its degradation profile.1. Optimize Polymerization Conditions: Ensure thorough mixing of monomers and initiator during polymerization to achieve a homogeneous network. 2. Maintain Strict Control Over Degradation Environment: Use buffered solutions to maintain a constant pH and conduct experiments in a temperature-controlled incubator.[5] 3. Standardize Synthesis Protocol: Carefully document and control all parameters of the synthesis, including monomer concentrations, reaction time, and temperature.[6]
Rapid Polymer Degradation 1. Low Crosslinking Density: Insufficient crosslinking results in a loose network that is more susceptible to degradation.[1][2] 2. Presence of Highly Labile Bonds: If other components in the polymer backbone are highly susceptible to hydrolysis or enzymatic cleavage, this will dominate the degradation process. 3. Aggressive Degradation Conditions: Extreme pH or high concentrations of enzymes can accelerate polymer degradation.1. Increase Crosslinker Concentration: Increase the amount of TATT during polymerization to create a more densely crosslinked and stable network.[3] 2. Modify Polymer Composition: Select more stable co-monomers if a slower degradation rate is desired. 3. Moderate Degradation Conditions: Adjust the pH of the degradation medium to be closer to neutral or use a lower concentration of the enzyme.
Difficulty in Forming a Hydrogel 1. Insufficient Crosslinking: The concentration of the TATT crosslinker may be too low.[7] 2. Inappropriate Polymerization Conditions: The initiator concentration, temperature, or reaction time may not be optimal for gelation. 3. Poor Monomer Solubility: The monomers may not be fully dissolved, leading to incomplete polymerization.1. Optimize Crosslinker Concentration: Gradually increase the TATT concentration in the precursor solution.[7] 2. Adjust Polymerization Parameters: Systematically vary the initiator concentration, temperature, and polymerization time to find the optimal conditions for hydrogel formation. 3. Improve Monomer Dissolution: Use a suitable solvent or co-solvent system to ensure all components are fully dissolved before initiating polymerization.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms for degrading TATT crosslinked polymers?

The degradation of TATT crosslinked polymers primarily involves the hydrolysis of the amide bonds within the triazine crosslinker. This hydrolysis can be influenced by pH (acid or base catalysis) and potentially by enzymatic activity, although specific enzyme susceptibility would need to be determined experimentally.[8][9] The acrylate backbone of the polymer can also undergo degradation, particularly through photodegradation if exposed to UV light.[10][11]

2. How can I control the degradation rate of my TATT hydrogel?

Several strategies can be employed to control the degradation rate:

  • Varying Crosslinking Density: Increasing the concentration of TATT will lead to a more densely crosslinked network, which generally slows down degradation by reducing water uptake and diffusion of degradative agents.[1][2][3]

  • Introducing Co-monomers: Incorporating other monomers into the polymer backbone can alter its hydrophilicity and susceptibility to degradation. Hydrophilic co-monomers can increase water uptake and potentially accelerate hydrolysis, while hydrophobic co-monomers may slow it down.

  • Controlling the Degradation Environment:

    • pH: The rate of amide bond hydrolysis is pH-dependent.[12][13] Performing degradation studies at different pH values will help determine the optimal conditions for the desired degradation rate.

    • Temperature: Increasing the temperature will generally accelerate the degradation process.

    • Enzymes: While not extensively documented for TATT, certain proteases or amidases could potentially cleave the amide bonds. Screening different enzymes may reveal a method for enzymatic control of degradation.[14][15][16]

3. What experimental techniques can I use to monitor the degradation of TATT polymers?

A variety of techniques can be used to monitor polymer degradation:

  • Mass Loss: The simplest method is to measure the change in the dry weight of the polymer over time.[5]

  • Swelling Ratio: Changes in the swelling behavior of a hydrogel can indicate degradation of the network structure.[17]

  • Mechanical Testing: A decrease in the mechanical properties, such as the elastic modulus, is a direct measure of network degradation.[18][19]

  • Spectroscopy (FTIR, NMR): These techniques can be used to track chemical changes in the polymer, such as the cleavage of amide bonds or the formation of new functional groups.[18]

  • Chromatography (GPC/SEC): Gel permeation chromatography can be used to analyze the molecular weight distribution of the soluble degradation products.[19]

  • Microscopy (SEM): Scanning electron microscopy can visualize changes in the surface morphology of the polymer as it degrades.

4. How does the structure of the TATT crosslinker influence degradation?

The 1,3,5-triazine ring is a stable heterocyclic structure. The degradation of TATT crosslinked polymers is therefore more likely to occur at the N-acryloyl amide bonds. The stability of these amide bonds can be influenced by the electron-withdrawing nature of the triazine ring. At low pH, protonation of the triazine nitrogen atoms could potentially retard acid-catalyzed hydrolysis of the amide linkages.[8]

Experimental Protocols

While specific, validated protocols for the controlled degradation of TATT crosslinked polymers are not widely available in the literature, the following provides a general framework for synthesis and degradation studies based on established methodologies for other hydrogel systems. Researchers should optimize these protocols for their specific experimental needs.

Synthesis of a TATT Crosslinked Polyacrylamide Hydrogel

This protocol describes a basic method for preparing a TATT crosslinked hydrogel. The ratios of monomer to crosslinker should be varied to control the crosslinking density.

Materials:

  • Acrylamide (monomer)

  • This compound (TATT) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving acrylamide and TATT in deionized water to the desired concentrations.

  • Degas the solution by bubbling nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS solution to the monomer solution and mix thoroughly.

  • Add TEMED to the solution and mix quickly. The amount of TEMED will influence the polymerization rate.

  • Immediately cast the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours) or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

In Vitro Hydrolytic Degradation Study

This protocol outlines a method for studying the degradation of TATT crosslinked hydrogels in a pH-controlled environment.

Materials:

  • Synthesized TATT crosslinked hydrogel samples of known weight and dimensions.

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

  • Temperature-controlled incubator.

Procedure:

  • Pre-swell the hydrogel samples in deionized water to equilibrium.

  • Blot the surface of the swollen hydrogels to remove excess water and record their initial swollen weight (Ws,0).

  • Place each hydrogel sample in a separate container with a known volume of the desired pH buffer.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At predetermined time points, remove the hydrogel samples from the buffer.

  • Blot the surface to remove excess buffer and record the swollen weight (Ws,t).

  • Dry the hydrogel samples to a constant weight in a vacuum oven and record the dry weight (Wd,t).

  • Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(Wd,0 - Wd,t) / Wd,0] * 100 (where Wd,0 is the initial dry weight)

  • Plot the mass loss as a function of time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Degradation Study

G cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis at Time Points synthesis Synthesize TATT Crosslinked Polymer characterization Initial Characterization (Weight, Dimensions) synthesis->characterization immersion Immerse in Degradation Medium (e.g., pH buffer, enzyme solution) characterization->immersion incubation Incubate at Controlled Temperature immersion->incubation removal Remove Samples incubation->removal measurement Measure Properties (Mass Loss, Swelling, Mechanical) removal->measurement analysis Analyze Chemical Changes (FTIR, NMR) removal->analysis plot Plot Data & Determine Kinetics measurement->plot analysis->plot

Caption: Workflow for a typical in vitro degradation study of TATT crosslinked polymers.

Factors Influencing TATT Polymer Degradation Rate

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors DegradationRate Degradation Rate CrosslinkDensity Crosslinking Density CrosslinkDensity->DegradationRate inversely proportional PolymerComposition Polymer Composition (Co-monomers) PolymerComposition->DegradationRate influences pH pH pH->DegradationRate catalyzes hydrolysis Temperature Temperature Temperature->DegradationRate accelerates Enzymes Enzymes Enzymes->DegradationRate potential cleavage Light Light (UV) Light->DegradationRate induces photodegradation

Caption: Key intrinsic and extrinsic factors that can be modulated to control the degradation rate of TATT crosslinked polymers.

References

Technical Support Center: Photopolymerization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photopolymerization efficiency of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATT).

Troubleshooting Guide

This guide addresses common issues encountered during the photopolymerization of TATT and other multifunctional acrylates, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Slow or Incomplete Polymerization Insufficient Light Intensity: The energy supplied is not adequate to generate a sufficient number of initiating radicals.Increase the intensity of the UV lamp. Ensure the light source's spectral output matches the absorption spectrum of the photoinitiator.
Inappropriate Photoinitiator Concentration: Too low a concentration generates insufficient radicals, while too high a concentration can lead to inner filter effects, where the surface absorbs too much light, preventing curing of deeper layers.[1]Optimize the photoinitiator concentration. Start with a concentration range of 0.1-5 wt% and perform a concentration-dependent study to find the optimal loading.
Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals, terminating the polymerization chain reaction, especially at the surface.[2][3]- Perform the polymerization in an inert atmosphere (e.g., nitrogen or argon).- Increase the light intensity to generate radicals faster than oxygen can inhibit them.[3]- Use a higher concentration of photoinitiator.- Employ co-initiators or oxygen scavengers in the formulation.
Low Monomer Purity: Impurities can act as inhibitors or retarders.Use high-purity TATT monomer.
Tacky or Uncured Surface Oxygen Inhibition: This is a primary cause of surface tackiness as oxygen diffusion from the air is highest at the surface.[3]- Use a nitrogen or argon purge during curing.- Apply a barrier coating (e.g., a thin polymer film) to prevent oxygen contact.- Utilize a photoinitiator system less sensitive to oxygen inhibition.
Low Light Dose at the Surface: Insufficient UV exposure on the surface.Increase the exposure time or the light intensity.
Yellowing of the Cured Polymer Photoinitiator Degradation Products: Some photoinitiators and their byproducts can cause discoloration upon exposure to UV light.- Select a photoinitiator known for low yellowing.- Optimize the photoinitiator concentration to the minimum effective level.- Use a UV absorber or light stabilizer in the formulation if the application allows.
Brittle or Cracked Polymer High Crosslinking Density: TATT is a trifunctional monomer, leading to a high degree of crosslinking which can result in brittleness.- Blend TATT with monofunctional or difunctional acrylates to reduce the overall crosslink density.- Incorporate flexibilizing oligomers or polymers into the formulation.
Shrinkage Stress: Significant volume reduction during polymerization can induce stress, leading to cracks.- Control the curing rate by adjusting light intensity.- Use a lower light intensity initially, followed by a higher intensity post-cure.- Incorporate fillers to reduce the overall shrinkage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TATT)?

A1: this compound (TATT) is a trifunctional acrylate monomer.[4] Due to its three reactive acrylate groups, it acts as an effective crosslinking agent in polymer chemistry.[4] This structure allows for rapid polymerization under UV light, making it suitable for applications such as UV-curable inks, coatings, and adhesives where enhanced mechanical properties and thermal stability are desired.[4]

Q2: How does the concentration of the photoinitiator affect the polymerization of TATT?

A2: The photoinitiator concentration is a critical parameter. A higher concentration generally leads to a faster polymerization rate. However, an excessively high concentration can be detrimental, causing a "self-shielding" or "inner filter" effect where the surface of the sample absorbs a large amount of the UV light, preventing it from penetrating deeper into the material.[1] This can result in incomplete curing in thicker sections. Therefore, an optimal concentration must be determined experimentally for a given formulation thickness and light source.

Q3: What is the role of oxygen in the photopolymerization of TATT?

A3: Oxygen is a potent inhibitor of free-radical photopolymerization.[2][5][3] It reacts with the initiating and propagating radicals to form peroxy radicals, which are much less reactive and can terminate the polymerization chain. This inhibition is most pronounced at the surface of the sample where oxygen from the atmosphere is readily available, often resulting in a tacky, uncured surface.

Q4: How can I measure the efficiency of TATT photopolymerization?

A4: The efficiency of photopolymerization is often quantified by measuring the degree of conversion (DC), which is the percentage of monomer double bonds that have reacted. A common and effective technique for measuring the DC is Fourier-transform infrared (FTIR) spectroscopy.[1][6][7][8][9] By monitoring the decrease in the absorbance of the acrylate C=C double bond peak (typically around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization, the DC can be calculated.

Q5: What types of photoinitiators are suitable for TATT polymerization?

A5: Type I (photo-cleavage) and Type II (hydrogen abstraction) photoinitiators that are active in the UV-A range (320-400 nm) are commonly used for acrylate photopolymerization. The choice of photoinitiator will depend on the specific UV light source being used, the desired curing speed, and the final properties of the polymer. It is important to match the absorption spectrum of the photoinitiator with the emission spectrum of the UV lamp for efficient radical generation.

Quantitative Data Summary

The following tables provide representative data on how key parameters can influence the photopolymerization of acrylate-based systems. While not specific to TATT, these values illustrate general trends and can serve as a starting point for experimental design.

Table 1: Effect of Photoinitiator Concentration on Polymerization Rate and Degree of Conversion

Photoinitiator Concentration (wt%)Peak Polymerization Rate (s⁻¹)Final Degree of Conversion (%)
0.10.865
0.51.578
1.02.285
2.02.184
5.01.882
(Data are illustrative and based on typical multifunctional acrylate systems.)

Table 2: Influence of Light Intensity on Polymerization Rate and Degree of Conversion

Light Intensity (mW/cm²)Peak Polymerization Rate (s⁻¹)Final Degree of Conversion (%)
100.560
502.080
1003.588
2004.892
(Data are illustrative and based on a formulation with 1 wt% photoinitiator.)

Experimental Protocols

Protocol 1: Sample Preparation for Photopolymerization
  • Formulation Preparation:

    • In a light-protected container (e.g., an amber vial), weigh the desired amount of this compound (TATT) monomer.

    • Add the desired weight percentage of the chosen photoinitiator (e.g., 1 wt%).

    • If co-monomers, oligomers, or other additives are being used, add them to the mixture.

    • Ensure thorough mixing until the photoinitiator is completely dissolved. This can be facilitated by gentle heating (e.g., 40-50 °C) and stirring or vortexing. Keep the mixture protected from ambient light.

  • Sample Loading:

    • Prepare a mold of the desired dimensions (e.g., a silicone rubber mold or two glass slides separated by a spacer of a defined thickness).

    • Carefully dispense the liquid resin formulation into the mold, avoiding the introduction of air bubbles.

Protocol 2: Photopolymerization (UV Curing)
  • UV Light Source Setup:

    • Turn on the UV curing system and allow the lamp to warm up and stabilize to ensure a constant light output.

    • Calibrate the light intensity at the sample surface using a radiometer. Adjust the distance between the lamp and the sample to achieve the desired intensity.

  • Curing Process:

    • Place the sample under the UV lamp.

    • For experiments requiring an inert atmosphere, place the sample in a chamber and purge with nitrogen or argon for several minutes before and during curing to minimize oxygen inhibition.

    • Expose the sample to UV light for the predetermined curing time.

  • Post-Curing:

    • After the initial UV exposure, the sample can be post-cured to enhance the final degree of conversion and mechanical properties. This can involve a longer exposure to UV light or thermal post-curing in an oven at a temperature below the degradation temperature of the polymer.

Protocol 3: Measurement of Degree of Conversion (DC) using FTIR Spectroscopy
  • Uncured Sample Spectrum:

    • Place a small drop of the uncured liquid resin between two KBr pellets or on the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

    • Record the infrared spectrum. Identify the absorbance peak for the acrylate C=C double bond (around 1635 cm⁻¹) and a suitable internal reference peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹ or an aromatic peak if an aromatic co-monomer is present).[8]

    • Calculate the ratio of the height of the C=C peak to the height of the reference peak for the uncured sample.

  • Cured Sample Spectrum:

    • Cure the sample as described in Protocol 2.

    • Record the FTIR spectrum of the cured polymer using the same method as for the uncured sample.

    • Calculate the ratio of the height of the C=C peak to the height of the reference peak for the cured sample.

  • Calculation of Degree of Conversion:

    • Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - ( (C=C peak / Reference peak)cured / (C=C peak / Reference peak)uncured )] x 100

Visualizations

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_cure 2. UV Curing cluster_analysis 3. Analysis A Weigh TATT Monomer B Add Photoinitiator A->B C Add Other Components B->C D Mix Thoroughly C->D E Prepare Sample Mold D->E F Dispense Resin E->F G Expose to UV Light F->G H Post-Cure (Optional) G->H J FTIR of Cured Polymer H->J I FTIR of Uncured Resin K Calculate Degree of Conversion I->K J->K

Caption: Experimental workflow for the photopolymerization of TATT.

Troubleshooting_Logic cluster_solutions_slow Solutions for Slow/Incomplete Cure cluster_solutions_tacky Solutions for Tacky Surface cluster_solutions_yellow Solutions for Yellowing cluster_solutions_brittle Solutions for Brittleness Start Polymerization Issue SlowCure Slow/Incomplete Cure Start->SlowCure TackySurface Tacky Surface Start->TackySurface Yellowing Yellowing Start->Yellowing Brittle Brittle/Cracked Start->Brittle IncIntensity Increase Light Intensity SlowCure->IncIntensity OptPI Optimize PI Conc. SlowCure->OptPI InertAtm Use Inert Atmosphere SlowCure->InertAtm InertAtm2 Use Inert Atmosphere TackySurface->InertAtm2 Barrier Apply Barrier Coating TackySurface->Barrier IncDose Increase Light Dose TackySurface->IncDose LowYellowPI Use Low-Yellowing PI Yellowing->LowYellowPI MinPI Minimize PI Conc. Yellowing->MinPI UVabsorber Add UV Absorber Yellowing->UVabsorber BlendMonomers Blend with other Monomers Brittle->BlendMonomers Flexibilizer Add Flexibilizer Brittle->Flexibilizer ControlRate Control Cure Rate Brittle->ControlRate

Caption: Troubleshooting logic for TATT photopolymerization issues.

References

Technical Support Center: 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT)-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT)-based biomaterials. The focus is on identifying and mitigating cytotoxic effects to enhance the biocompatibility of these materials in experimental settings.

Troubleshooting Guides and FAQs

Question 1: We are observing significant cell death and poor cell attachment on our newly fabricated THT-based hydrogels. What is the likely cause and how can we address it?

Answer: The most probable cause of acute cytotoxicity in freshly polymerized THT-based biomaterials is the presence of unreacted THT monomer.[1] THT is a trifunctional acrylate crosslinker that can be toxic to cells if it is not fully incorporated into the polymer network.[1] Leaching of these residual monomers into the cell culture medium leads to cell death.

Recommended Solution: Post-Polymerization Purification

To minimize cytotoxicity, a thorough purification process to remove unreacted components is critical. The most common method is exhaustive washing or solvent extraction.

Troubleshooting Steps:

  • Swelling and Washing: Immerse the hydrogels in a large volume of a suitable solvent (e.g., phosphate-buffered saline (PBS) for hydrogels intended for cell culture, or ethanol/water mixtures for other polymers). The solvent volume should be at least 100 times the volume of the hydrogel.

  • Solvent Exchange: Agitate the hydrogels in the solvent at room temperature. Replace the solvent completely every 12-24 hours.

  • Duration: Continue this process for a minimum of 72 hours to ensure maximum removal of unreacted THT. For highly sensitive cell lines, extending the washing period is advisable.

  • Verification (Optional but Recommended): The wash supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the absence of leached THT monomer.

Question 2: Our THT-based biomaterial shows initial biocompatibility, but we observe a gradual increase in cytotoxicity over several days in culture. What could be the underlying issue?

Answer: Delayed cytotoxicity can be attributed to the slow hydrolysis of the THT crosslinker within the biomaterial, which can release cytotoxic byproducts. The hexahydro-1,3,5-triazine ring can be susceptible to hydrolysis, especially under physiological conditions (aqueous environment, 37°C).[2][3] This degradation can release formaldehyde and other amine-containing compounds, which are known to be cytotoxic.[3]

Recommended Solution: Material and Experimental Modifications

  • pH Control: The rate of hydrolysis of triazine rings is often pH-dependent.[2] Ensure that the cell culture medium is adequately buffered and changed regularly to prevent local pH shifts that could accelerate degradation.

  • Surface Modification: Applying a stable, biocompatible coating to the THT-based biomaterial can act as a barrier, reducing the direct contact of the hydrolytically unstable core with the aqueous environment.[4][5][6] Techniques like grafting polyethylene glycol (PEG) can enhance biocompatibility and create a protective layer.[7]

  • Consider Alternative Crosslinkers: For long-term applications, it may be necessary to select a more hydrolytically stable crosslinker. Crosslinkers based on vinyl sulfones, for example, form more stable thioether bonds compared to the acrylate Michael adducts and are less prone to hydrolysis.[8][9]

Question 3: How can we quantitatively assess the reduction in cytotoxicity after modifying our THT-based biomaterials?

Answer: Standardized in vitro cytotoxicity assays are essential for quantifying changes in biocompatibility. The choice of assay depends on the specific cytotoxic mechanism you wish to investigate (e.g., cell membrane integrity, metabolic activity).

Recommended Assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH from damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.

  • Live/Dead Staining (Visualization): This fluorescence-based method uses dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to directly visualize and quantify the ratio of live to dead cells on your biomaterial.

These assays should be performed by comparing cells cultured on purified/modified THT biomaterials against an unpurified THT control and a tissue culture plastic (TCP) negative control.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from cytotoxicity assays, illustrating the effectiveness of purification and surface modification in reducing the cytotoxicity of THT-based hydrogels.

Material ConditionCell Viability (MTT Assay, % of TCP Control)LDH Release (% of Max Lysis Control)
Unpurified THT Hydrogel25%85%
Purified THT Hydrogel (72h PBS Wash)88%15%
PEG-Coated Purified THT Hydrogel95%8%
Tissue Culture Plastic (TCP) - Control100%5%

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment of Hydrogels

Objective: To determine the cell viability of cells cultured on THT-based hydrogels by measuring mitochondrial reductase activity.

Materials:

  • Sterile, disc-shaped hydrogel samples (purified and unpurified)

  • Tissue culture plates (24-well)

  • Cell line of interest (e.g., L929 Fibroblasts)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Methodology:

  • Place sterile hydrogel discs into the wells of a 24-well plate. Place control discs of tissue culture plastic.

  • Seed cells directly onto the surface of the hydrogel discs and control surfaces at a density of 1 x 10^4 cells/well.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • After incubation, carefully remove the culture medium.

  • Add 500 µL of fresh medium and 50 µL of MTT solution to each well.

  • Incubate for 4 hours under standard culture conditions, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium.

  • Add 500 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Transfer 100-200 µL of the solution from each well to a 96-well plate.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the tissue culture plastic control.

Visualizations

G cluster_0 Troubleshooting Workflow: High Cytotoxicity in THT-based Biomaterials start Problem: High Cell Death Observed on THT Biomaterial q1 Is the material freshly polymerized? start->q1 cause1 Likely Cause: Leaching of Unreacted THT Monomer q1->cause1  Yes q2 Does cytotoxicity appear after prolonged culture? q1->q2  No solution1 Solution: Perform Exhaustive Washing (e.g., 72h in PBS) cause1->solution1 end_node Re-evaluate Cytotoxicity (e.g., MTT, LDH assays) solution1->end_node cause2 Likely Cause: Hydrolytic Degradation of THT Crosslinker q2->cause2  Yes solution2 Solutions: 1. Control Medium pH 2. Apply Biocompatible Coating (PEG) 3. Use a More Stable Crosslinker cause2->solution2 solution2->end_node

Caption: Troubleshooting workflow for diagnosing and mitigating cytotoxicity.

G THT THT Monomer / Hydrolysis Product (e.g., Formaldehyde) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) THT->ROS Mito Mitochondrial Damage ROS->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome C Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Potential apoptotic signaling pathway induced by THT cytotoxicity.

References

Technical Support Center: Uniform Dispersion of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATHT) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATHT) in polymer matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of TATHT into a polymer matrix.

Issue 1: Agglomeration of TATHT particles during processing.

  • Question: My TATHT powder is forming clumps in the polymer melt/solution, leading to a non-uniform mixture. What can I do?

  • Answer: Agglomeration is a common issue due to the high surface energy of fine powders and potential incompatibilities with the polymer matrix. Here are several strategies to mitigate this:

    • Surface Modification of TATHT:

      • Silane Coupling Agents: Treating the surface of TATHT particles with silane coupling agents can improve compatibility with the polymer matrix. The silane molecule can form a chemical bridge between the inorganic filler (TATHT) and the organic polymer.

      • Grafting: Grafting polymers onto the TATHT surface that are miscible with the matrix polymer can enhance dispersion.

    • Use of Compatibilizers:

      • Block or Graft Copolymers: Adding a block or graft copolymer that has segments compatible with both TATHT and the polymer matrix can act as a surfactant, reducing interfacial tension and promoting finer dispersion.[1]

      • Reactive Compatibilization: Introduce a reactive polymer that can form copolymers at the interface with either the TATHT or the matrix polymer during processing.

    • Processing Parameters Optimization:

      • High-Shear Mixing: Employing high-shear mixing techniques can help break down agglomerates. However, be mindful of shear-induced degradation of the polymer.

      • Ultrasonication: For liquid resin systems, ultrasonication is an effective method to deagglomerate and disperse nanoparticles.

      • Temperature Profile: Optimizing the melt processing temperature can influence the viscosity of the polymer and the dispersion kinetics of TATHT.

Issue 2: Poor mechanical properties of the final composite.

  • Question: After adding TATHT, the mechanical properties (e.g., tensile strength, impact strength) of my polymer composite are worse than expected. Why is this happening and how can I fix it?

  • Answer: A decrease in mechanical properties often points to poor interfacial adhesion between the TATHT filler and the polymer matrix, or the presence of voids due to agglomeration.

    • Improve Interfacial Adhesion: As with agglomeration, the use of coupling agents or compatibilizers is crucial.[1] Improved adhesion ensures that stress is effectively transferred from the polymer matrix to the filler particles.

    • Ensure Uniform Dispersion: Agglomerates can act as stress concentration points, leading to premature failure. Refer to the strategies in "Issue 1" to improve dispersion.

    • Optimize TATHT Loading: There is often an optimal loading level for fillers. Too little may not provide the desired reinforcement, while too much can lead to increased agglomeration and brittleness. A loading optimization study is recommended.

Issue 3: Inconsistent curing or crosslinking behavior.

  • Question: The curing time of my thermoset resin containing TATHT is inconsistent, or the final product has regions that are not fully cured. What could be the cause?

  • Answer: Inconsistent curing is often a direct result of non-uniform dispersion of the crosslinking agent, TATHT.

    • Improve Dispersion: Ensure TATHT is homogeneously dispersed throughout the resin before initiating curing. Any localized concentrations of TATHT can lead to areas with a higher crosslink density, while areas depleted of TATHT will be under-cured. Utilize the dispersion techniques mentioned in "Issue 1."

    • Solvent-Based Approach (for solution processing): A significant challenge with TATHT is its limited solubility in many common organic solvents.[2] One approach to achieve better dispersion is to first dissolve or suspend TATHT in a suitable solvent and then mix this solution/suspension with the polymer solution.[2] Subsequent removal of the solvent is then required.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TATHT)?

A1: this compound (TATHT) is a trifunctional acrylic monomer.[3][4] It is often used as a crosslinking agent in polymer chemistry to enhance the mechanical properties and thermal stability of materials.[4] It finds applications in UV-curable inks, coatings, adhesives, and the development of biocompatible materials.[4]

Q2: What are the main challenges in dispersing TATHT in a polymer matrix?

A2: The primary challenge is the poor solubility of TATHT in many common organic solvents and its tendency to agglomerate.[2] This makes achieving a uniform dispersion throughout the polymer matrix difficult.[2]

Q3: How can I verify the dispersion of TATHT in my polymer composite?

A3: Several analytical techniques can be used to characterize the dispersion of fillers in a polymer matrix:

  • Microscopy:

    • Scanning Electron Microscopy (SEM): Provides high-resolution images of the composite's surface or fracture surface, allowing for the visualization of TATHT particle distribution and agglomerates.[5][6]

    • Transmission Electron Microscopy (TEM): Offers higher resolution than SEM and can be used to analyze the dispersion of nanoparticles within the polymer matrix.[6]

    • Atomic Force Microscopy (AFM): Can be used for nanoscale imaging of the surface to assess dispersion.[6]

  • Spectroscopy:

    • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify the chemical bonds and functional groups of both the polymer and TATHT, and can provide information on the interactions between them.[7][8]

    • Raman Spectroscopy: Similar to FTIR, this technique analyzes the vibrational properties of the material and can be used to assess filler dispersion and interactions.[7]

  • Diffraction and Scattering:

    • X-ray Diffraction (XRD): Can be used to analyze the crystalline structure of the composite and can provide information on the orientation of polymer chains and filler particles.[5][7]

    • Laser Diffraction Scattering: This method measures the particle size distribution by analyzing the scattering of laser light, which can be used to quantify the dispersion of filler particles in a matrix.[9]

Q4: Are there any safety precautions I should take when handling TATHT?

A4: Yes, this compound is a hazardous substance. It can be fatal in contact with skin and toxic if inhaled.[3] It can also cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye and face protection, and respiratory protection.[3] Always handle this chemical in a well-ventilated area or under a fume hood.

Quantitative Data Summary

Due to the proprietary nature of many industrial formulations, publicly available quantitative data for specific TATHT-polymer systems is limited. The following table provides a general overview of parameters that should be experimentally determined for your specific system.

ParameterTypical Range/ConsiderationsAnalytical Technique for Optimization
TATHT Loading (% by weight) 0.5 - 10% (highly application dependent)Mechanical Testing (Tensile, Impact), DMA
Compatibilizer Loading (% by weight) 1 - 5% (relative to filler content)SEM, TEM, Mechanical Testing
Mixing Speed (for melt processing) 50 - 200 RPM (in twin-screw extruder)SEM, Rheometry
Mixing Time 5 - 30 minutesSEM, Mechanical Testing
Processing Temperature Dependent on the polymer's melting/processing temperatureDSC, TGA (to ensure no degradation)
Ultrasonication Parameters (for liquid resins) Frequency: 20-40 kHz; Power: 100-500 WParticle Size Analysis, Rheometry

Experimental Protocols

General Protocol for Melt Blending of TATHT with a Thermoplastic Polymer

  • Drying: Dry the polymer pellets and TATHT powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Premixing: Dry blend the polymer pellets and TATHT powder in the desired ratio. If a compatibilizer is used, add it during this step.

  • Melt Extrusion: Feed the premixed material into a twin-screw extruder.

  • Parameter Optimization: Set the temperature profile and screw speed of the extruder according to the polymer's processing recommendations. Experiment with different screw speeds and temperature profiles to optimize dispersion.

  • Pelletizing: Extrude the molten composite into strands and cool them in a water bath. Pelletize the cooled strands.

  • Characterization: Use the analytical techniques mentioned in FAQ 3 to evaluate the dispersion of TATHT in the extruded pellets.

  • Specimen Preparation: Use the compounded pellets for subsequent processes like injection molding or compression molding to prepare specimens for mechanical testing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis & Testing cluster_output Output drying Drying of Polymer and TATHT premixing Dry Blending of Components drying->premixing extrusion Melt Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing characterization Dispersion Characterization (SEM, etc.) pelletizing->characterization testing Mechanical Property Testing characterization->testing final_product Final Composite Product testing->final_product

Caption: Workflow for dispersing TATHT in a polymer matrix via melt extrusion.

References

Validation & Comparative

A Comparative Analysis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine and Triallyl Isocyanurate as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate crosslinking agent is paramount to tailoring the end properties of materials for specific applications. This guide provides a detailed comparative analysis of two prominent trifunctional crosslinking agents: 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) and Triallyl Isocyanurate (TAIC). Both molecules, possessing a triazine-based core, are utilized to enhance the thermal, mechanical, and chemical resistance of a wide array of polymers. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their polymer formulation needs.

Chemical Structure and Properties

At the molecular level, both TAT and TAIC are derivatives of a 1,3,5-triazine heterocyclic ring, but they differ in the nature of their reactive functional groups. TAT possesses three acryloyl groups, while TAIC features three allyl groups. This fundamental difference in their chemical structure dictates their reactivity and the resulting network architecture.

This compound (TAT) is a versatile compound known for its role as an effective crosslinking agent in the formulation of various resins and coatings.[1] Its structure allows for rapid polymerization, particularly under UV light, making it a suitable candidate for applications in UV-curable inks, adhesives, and coatings.[1]

Triallyl Isocyanurate (TAIC) is a multifunctional olefin monomer widely used as a co-agent in the crosslinking of polymers to augment their heat resistance, weatherability, and mechanical properties.[2] It is a key component in the production of heat-shrinkable materials, wires, and solar panels.[2]

Below is a visual representation of their chemical structures.

cluster_TAT This compound (TAT) cluster_TAIC Triallyl Isocyanurate (TAIC) TAT_structure TAIC_structure

Caption: Chemical structures of TAT and TAIC.

A summary of their general properties is presented in the table below.

PropertyThis compound (TAT)Triallyl Isocyanurate (TAIC)
CAS Number 959-52-41025-15-6
Molecular Formula C₁₂H₁₅N₃O₃[3]C₁₂H₁₅N₃O₃[2][4]
Molecular Weight 249.27 g/mol [3]~249.27 g/mol [2]
Appearance White to almost white powder/crystal[5]Colorless crystalline solid[2]
Melting Point 156 °C (decomposes)[3]26-28 °C[2]
Boiling Point Not applicable~195 °C (at 3 mmHg)[2]
Solubility Soluble in many organic solventsSoluble in most common organic solvents, insoluble in water[2][4]

Performance Comparison

While direct comparative studies between TAT and TAIC are limited in publicly available literature, an analysis of their performance can be inferred from their use in various polymer systems. The selection between these two crosslinkers is highly dependent on the polymer matrix, the desired curing mechanism, and the targeted end-use properties.

Crosslinking Efficiency and Gel Content

The efficiency of a crosslinking agent is often evaluated by measuring the gel content of the resulting polymer, which represents the insoluble, crosslinked fraction. A higher gel content generally indicates a more densely crosslinked network.

In a study on acrylic pressure-sensitive adhesives, the addition of TAIC significantly increased the gel content of the polymer.[1] This suggests that TAIC is effective at forming a crosslinked network. While specific gel content data for TAT in a directly comparable system was not found, its application in UV-curable systems, which are known for their high crosslinking densities, suggests it is also a highly efficient crosslinking agent.

Polymer SystemCrosslinking AgentConcentrationGel Content (%)Reference
Acrylic EmulsionTAICIncreasingSignificant Increase[1]
High-Density Polyethylene (HDPE)TAIC (with DTBP)0.5%82.1[6]

Note: The table presents available data for TAIC. A direct comparison with TAT requires further experimental investigation under identical conditions.

Thermal Stability

Crosslinking enhances the thermal stability of polymers by restricting the mobility of polymer chains. Thermogravimetric analysis (TGA) is a common method to evaluate this property by measuring the weight loss of a material as a function of temperature.

Studies have shown that the incorporation of TAIC significantly improves the thermal stability of polymers.[1] For instance, in HDPE, the addition of TAIC along with a peroxide initiator led to an increase in the heat deformation temperature.[6] Similarly, TAT is known to enhance the thermal stability of specialty polymers.[1]

Polymer SystemCrosslinking AgentKey Thermal PropertyImprovementReference
Acrylic EmulsionTAICThermal StabilitySignificantly Improved[1]
High-Density Polyethylene (HDPE)TAIC (with DTBP)Heat Deformation TemperatureIncreased by 22% (compared to DTBP alone)[6]

Note: The data highlights the positive impact of TAIC on thermal properties. Comparative TGA data for TAT under similar conditions would be necessary for a direct performance evaluation.

Mechanical Properties

The mechanical properties of a crosslinked polymer, such as tensile strength, hardness, and flexibility, are directly influenced by the crosslinker's structure and concentration.

The use of TAIC as a crosslinking co-agent in HDPE has been shown to significantly improve impact strength and flexural strength.[6] In acrylic adhesives, TAIC increased shear strength, though at the expense of loop tack and peel strength.[1] TAT is also recognized for enhancing the mechanical properties of high-performance polymers, coatings, and adhesives.[1]

Polymer SystemCrosslinking AgentMechanical PropertyObservationReference
High-Density Polyethylene (HDPE)TAIC (with DTBP)Impact StrengthIncreased by 207% (compared to neat HDPE)[6]
High-Density Polyethylene (HDPE)TAIC (with DTBP)Flexural StrengthIncreased by 22% (compared to neat HDPE)[6]
Acrylic Emulsion AdhesiveTAICShear StrengthGreatly Improved[1]

Note: The presented data for TAIC demonstrates its effectiveness in enhancing mechanical properties. A direct comparison with TAT would require testing under identical protocols.

Experimental Protocols

To conduct a direct comparative analysis of TAT and TAIC, a standardized experimental workflow is essential. The following outlines a general methodology for evaluating their performance as crosslinking agents in a model polymer system.

cluster_cure Curing cluster_analysis Performance Analysis p1 Polymer + Initiator p2 Polymer + Initiator + TAT c1 Thermal or UV Curing p1->c1 p3 Polymer + Initiator + TAIC p2->c1 p3->c1 a1 Gel Content Analysis c1->a1 a2 Thermal Analysis (TGA, DSC) c1->a2 a3 Mechanical Testing (Tensile, Hardness) c1->a3 a4 Chemical Resistance Testing c1->a4

Caption: Experimental workflow for comparing crosslinkers.

1. Materials:

  • Base Polymer (e.g., Polyethylene, Polypropylene, or a specific resin)

  • Initiator (e.g., Dicumyl peroxide for thermal curing, a photoinitiator for UV curing)

  • This compound (TAT)

  • Triallyl Isocyanurate (TAIC)

  • Appropriate solvents for gel content analysis.

2. Sample Preparation:

  • Prepare three formulations: a control with only the polymer and initiator, a second with the addition of a specific concentration of TAT, and a third with the same concentration of TAIC.

  • Ensure homogeneous mixing of all components.

3. Curing:

  • Subject the prepared samples to the appropriate curing conditions (e.g., specific temperature and time for thermal curing, or a defined UV dosage for photocuring).

4. Performance Evaluation:

  • Gel Content Analysis:

    • Accurately weigh a dried sample of the cured polymer.

    • Extract the soluble (uncrosslinked) portion using a suitable solvent (e.g., toluene) in a Soxhlet extractor for a defined period.

    • Dry the remaining insoluble gel to a constant weight.

    • Calculate the gel content as: Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determine the onset of degradation temperature and char yield in an inert atmosphere to assess thermal stability.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to understand the effect of crosslinking on polymer chain mobility.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638): Measure tensile strength, Young's modulus, and elongation at break to characterize the material's strength and flexibility.

    • Hardness Testing (Shore or Rockwell): Determine the material's resistance to indentation.

  • Chemical Resistance Testing (ASTM D543):

    • Immerse cured samples in various chemical agents (e.g., acids, bases, organic solvents) for a specified duration.

    • Evaluate changes in weight, dimensions, and mechanical properties to assess chemical resistance.

Conclusion

Both this compound (TAT) and Triallyl Isocyanurate (TAIC) are highly effective trifunctional crosslinking agents that significantly enhance the performance of a wide range of polymers. The choice between them is not straightforward and depends heavily on the specific polymer system, the intended curing mechanism, and the desired balance of properties in the final product.

  • TAT , with its acryloyl groups, is particularly well-suited for rapid curing processes, such as UV curing, making it a strong candidate for coatings, inks, and adhesives where fast processing is critical.

  • TAIC , featuring allyl groups, is a versatile crosslinker for various thermosets and thermoplastics, demonstrating significant improvements in thermal and mechanical properties, especially in peroxide-cured systems.

While this guide provides a comprehensive overview based on available data, direct experimental comparisons under identical conditions are necessary for a definitive selection for a specific application. The provided experimental protocols offer a framework for such a comparative evaluation, enabling researchers to make data-driven decisions in their material development endeavors.

References

A Comparative Analysis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine and Other Multifunctional Acrylates in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Characteristics

In the realm of polymer chemistry, particularly in the development of high-performance materials for coatings, adhesives, and biomedical applications, the choice of a crosslinking agent is paramount. Among the diverse array of multifunctional acrylates, 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) has emerged as a noteworthy candidate, lauded for its ability to enhance mechanical strength, thermal stability, and adhesion.[1][2] This guide provides a comprehensive comparison of the performance of TAT against other commonly utilized multifunctional acrylates, supported by available data and detailed experimental methodologies.

Performance Comparison: A Tabular Overview

While direct comparative studies under identical conditions are limited, this section aggregates available data to offer a qualitative and quantitative snapshot of the performance of TAT in relation to other standard multifunctional acrylates such as Trimethylolpropane triacrylate (TMPTA) and Tripropylene glycol diacrylate (TPGDA).

Table 1: General Properties of Selected Multifunctional Acrylates

PropertyThis compound (TAT)Trimethylolpropane triacrylate (TMPTA)Tripropylene glycol diacrylate (TPGDA)
Molecular Weight 249.27 g/mol 296.32 g/mol 300.35 g/mol
Functionality 332
Key Features High crosslink density, good thermal stability, enhanced adhesion, low toxicity.[1][2]Fast curing, good hardness, chemical resistance.[3]Good flexibility, good adhesion.
Primary Applications UV-curable inks, coatings, adhesives, biomedical materials.[1]Coatings, inks, adhesives.[3]Flexible coatings, adhesives.

Table 2: Curing Performance

ParameterThis compound (TAT)Trimethylolpropane triacrylate (TMPTA)
Curing Speed Rapid polymerization under UV light.[1][2]Generally exhibits a fast curing rate.[4]
Gel Fraction Forms a tightly cross-linked network.[4]Can achieve high gel fractions, indicating efficient network formation.[4]

Note: Direct quantitative comparison of curing speed between TAT and TMPTA from a single study is not available in the provided search results. The information is based on general descriptions from multiple sources.

Table 3: Mechanical Properties of Cured Polymers

PropertyPolymer with TATPolymer with TMPTA
Hardness Contributes to good hardness.Known to impart good surface hardness.
Tensile Strength Enhances mechanical properties.[1][2]Can exhibit high tensile strength depending on the formulation.
Flexibility The rigid triazine ring may lead to more brittle polymers compared to more flexible backbones.Generally produces rigid and brittle films.

Note: The mechanical properties are highly dependent on the overall formulation, including the oligomers and other monomers used.

Table 4: Thermal and Adhesion Properties

PropertyPolymer with TATPolymer with other Acrylates
Thermal Stability Offers enhanced thermal stability.[1][2]Varies depending on the specific acrylate and formulation.
Adhesion Excellent adhesion properties.[1][2]Good adhesion, which can be formulation-dependent.

Experimental Protocols

To ensure objective and reproducible comparisons of multifunctional acrylates, standardized experimental protocols are crucial. The following are detailed methodologies for key performance indicators.

Curing Performance Analysis

Objective: To determine the rate and extent of polymerization upon UV exposure.

Methodology: Photo-Differential Scanning Calorimetry (Photo-DSC)

  • Sample Preparation: Prepare a liquid formulation containing the multifunctional acrylate, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and any other relevant components.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) equipped with a UV light source.

  • Procedure:

    • Place a small, accurately weighed sample (typically 1-5 mg) in an open aluminum DSC pan.

    • Place the pan in the DSC cell under a nitrogen purge to prevent oxygen inhibition.

    • Equilibrate the sample at the desired isothermal temperature.

    • Expose the sample to UV radiation of a specific intensity and wavelength.

    • Record the heat flow as a function of time.

  • Data Analysis: The exothermic heat flow is proportional to the rate of polymerization. The total heat evolved is proportional to the overall conversion of double bonds.

Mechanical Properties Assessment

Objective: To evaluate the mechanical strength and durability of the cured polymer.

Methodology: Tensile Testing (ASTM D882)

  • Sample Preparation: Prepare thin films of the cured polymer with uniform thickness. The films can be cast on a substrate and then detached after curing.

  • Instrumentation: Use a universal testing machine equipped with a suitable load cell.

  • Procedure:

    • Cut the cured films into dumbbell-shaped specimens according to the ASTM standard.

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation.

  • Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Thermal Stability Evaluation

Objective: To determine the thermal degradation behavior of the cured polymer.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the cured polymer into a TGA pan.

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Adhesion Strength Measurement

Objective: To quantify the adhesion of a coating formulation to a substrate.

Methodology: Cross-Cut Adhesion Test (ASTM D3359)

  • Sample Preparation: Apply the coating formulation containing the multifunctional acrylate to a substrate and cure it under specified conditions.

  • Procedure:

    • Using a sharp blade or a specific cross-cut tool, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a grid pattern.

    • Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.

  • Data Analysis: Visually inspect the grid area and classify the adhesion according to the ASTM scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key analyses.

Curing_Performance_Workflow cluster_prep Sample Preparation cluster_analysis Photo-DSC Analysis cluster_data Data Interpretation Formulation Prepare Liquid Formulation Sample Weigh Sample in DSC Pan Formulation->Sample DSC Place in DSC under N2 Sample->DSC Equilibrate Equilibrate Temperature DSC->Equilibrate UV_Expose Expose to UV Radiation Equilibrate->UV_Expose Record Record Heat Flow UV_Expose->Record Analyze Analyze Exotherm Record->Analyze Determine Determine Curing Rate & Conversion Analyze->Determine

Caption: Workflow for Curing Performance Analysis using Photo-DSC.

Mechanical_Properties_Workflow cluster_prep Sample Preparation cluster_testing Tensile Testing cluster_data Data Analysis Cure Cure Polymer Film Cut Cut Dumbbell Specimen Cure->Cut Mount Mount in Universal Tester Cut->Mount Load Apply Tensile Load Mount->Load Record Record Load & Elongation Load->Record Plot Plot Stress-Strain Curve Record->Plot Calculate Calculate Mechanical Properties Plot->Calculate

Caption: Workflow for Mechanical Properties Assessment via Tensile Testing.

References

A Comparative Guide to Validating Protein Crosslinking with 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATA) via SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins is an invaluable technique for studying protein-protein interactions, stabilizing protein complexes, and elucidating the quaternary structure of proteins. The choice of a suitable crosslinking agent is critical for the success of these experiments. This guide provides an objective comparison of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATA) with other common crosslinking agents, supported by experimental data and detailed protocols for validation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Performance Comparison of Crosslinking Agents

The effectiveness of a crosslinking agent is determined by several factors, including its reactivity towards specific amino acid residues, spacer arm length, and the stability of the resulting crosslinks. Below is a comparison of TATA with two widely used crosslinkers, glutaraldehyde and formaldehyde.

FeatureThis compound (TATA)GlutaraldehydeFormaldehyde
Reactive Groups Acryloyl groupsAldehyde groupsAldehyde group
Target Residues Primarily primary amines (e.g., Lysine), thiols (e.g., Cysteine), and imidazoles (e.g., Histidine)[1]Primarily primary amines (e.g., Lysine)Primarily primary amines (e.g., Lysine)
Reaction Mechanism Michael additionSchiff base formationSchiff base formation followed by Mannich reaction
Spacer Arm Length Short and rigid5-carbon flexible chainSingle carbon
Reversibility IrreversibleReversible (Schiff base can be reduced to make it irreversible)[2]Reversible
Reaction Rate Constants (at 25°C) - Glycine anion amino group: 7.69 x 10⁻³ M⁻¹s⁻¹ - N-acetyl-L-cysteine thiol group (anionic): 5.54 M⁻¹s⁻¹ - Nα-acetyl-L-histidine imidazole ring (pH 9.0): 1.19 x 10⁻⁵ M⁻¹s⁻¹[1]Generally rapid, but can be complex due to polymerization in solution.Slower than glutaraldehyde.
Specificity High reactivity towards thiols, moderate towards amines.Less specific, can lead to polymerization and heterogeneous products.[3]Less specific, can crosslink proteins to nucleic acids.
SDS-PAGE Analysis Effective for creating stable crosslinks visible as higher molecular weight bands.[1]Commonly used, but extensive crosslinking can result in large aggregates that do not enter the gel.[3][4]Often used for in-cell crosslinking, with results visualized by Western blot.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for protein crosslinking with TATA and glutaraldehyde, followed by analysis with SDS-PAGE.

Protocol 1: Protein Crosslinking with this compound (TATA)

This protocol is based on the reactivity data for TATA and general protein crosslinking procedures.[1]

Materials:

  • Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (TATA)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE loading buffer (non-reducing and reducing)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 10-20 mM stock solution of TATA in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the TATA stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction mixture. For analysis of crosslinked products, a non-reducing loading buffer is typically used. A parallel sample with a reducing agent can help identify disulfide-linked complexes.

  • SDS-PAGE Analysis: Heat the samples at 95°C for 5 minutes and then load them onto a polyacrylamide gel. The percentage of the gel should be chosen based on the expected sizes of the monomeric and crosslinked protein species.

  • Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Crosslinking is validated by the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers, and a decrease in the intensity of the monomer band.

Protocol 2: Protein Crosslinking with Glutaraldehyde

Materials:

  • Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer.

  • Crosslinker Preparation: Prepare a fresh working solution of glutaraldehyde in the reaction buffer.

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.05-0.5% (v/v).[3] The optimal concentration and incubation time should be determined empirically.

  • Incubation: Incubate for 5-15 minutes at room temperature.[3]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[3]

  • Sample Preparation for SDS-PAGE: Mix the quenched reaction with SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Analyze the samples by SDS-PAGE as described in Protocol 1.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating protein crosslinking and the chemical mechanism of TATA.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Purified Protein Reaction Incubation (Room Temperature) Protein->Reaction Crosslinker Crosslinking Agent (e.g., TATA) Crosslinker->Reaction Quenching Quenching (e.g., Tris or Glycine) Reaction->Quenching SDSPAGE SDS-PAGE Quenching->SDSPAGE Staining Gel Staining (e.g., Coomassie) SDSPAGE->Staining Analysis Analysis of Bands (Monomer vs. Multimers) Staining->Analysis

Caption: Experimental workflow for protein crosslinking and SDS-PAGE analysis.

Caption: Reaction mechanism of TATA with protein nucleophiles.

Conclusion

This compound is a potent trifunctional crosslinking agent with high reactivity towards several nucleophilic amino acid residues, particularly thiols and primary amines.[1] Its irreversible nature and defined reactivity make it a valuable tool for stabilizing protein complexes for structural analysis. In comparison, while glutaraldehyde is a highly efficient crosslinker, its tendency to polymerize can lead to less specific and more heterogeneous crosslinked products.[3] Formaldehyde is a smaller and more readily reversible crosslinker, often employed for in-cell studies.

The validation of protein crosslinking by SDS-PAGE is a straightforward and effective method. A successful crosslinking reaction is indicated by a decrease in the monomeric protein band and the appearance of higher molecular weight bands corresponding to covalently linked dimers, trimers, and higher-order oligomers. Careful optimization of the crosslinker concentration and reaction time is crucial to achieve the desired degree of crosslinking without forming large aggregates that cannot be resolved by SDS-PAGE. The choice of crosslinker should be guided by the specific application, the nature of the protein(s) under investigation, and the desired characteristics of the final crosslinked product.

References

A Comparative Guide to the Biocompatibility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine Crosslinked Hydrogels and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of hydrogels crosslinked with 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAHT) against three common alternatives: N,N'-methylenebis(acrylamide) (BIS), poly(ethylene glycol) diacrylate (PEGDA), and gelatin methacryloyl (GelMA). The selection of an appropriate crosslinking agent is critical in the design of hydrogels for biomedical applications, directly influencing the material's interaction with biological systems. This document summarizes key quantitative data, details experimental protocols for biocompatibility assessment, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

The biocompatibility of a hydrogel is paramount for its successful application in drug delivery, tissue engineering, and medical devices. While all four crosslinkers discussed in this guide are utilized in the fabrication of hydrogels for biomedical research, they exhibit varying degrees of biocompatibility.

  • This compound (TAHT) is noted for its use in creating biocompatible materials for medical devices and drug delivery systems[1]. However, specific quantitative data on its in vitro and in vivo biocompatibility remains limited in publicly available literature, necessitating further direct comparative studies.

  • N,N'-methylenebis(acrylamide) (BIS) is a widely used crosslinker, but some studies suggest it can exhibit higher cytotoxicity compared to other alternatives, with its biocompatibility being dose-dependent[2].

  • Poly(ethylene glycol) diacrylate (PEGDA) is a popular synthetic crosslinker known for its tunable properties and good biocompatibility. However, its cytotoxicity can be influenced by its molecular weight and concentration, with higher molecular weight and lower concentrations generally showing better cell viability[3][4][5].

  • Gelatin Methacryloyl (GelMA) , derived from a natural polymer, is renowned for its excellent biocompatibility, biodegradability, and inherent cell-adhesive properties, often exhibiting high cell viability across various cell types[6][7].

This guide aims to provide an objective comparison based on available experimental data to aid researchers in selecting the most suitable crosslinker for their specific application.

Data Presentation: Comparative Biocompatibility of Hydrogel Crosslinkers

The following tables summarize quantitative data from various studies on the in vitro cytotoxicity and in vivo inflammatory response of hydrogels crosslinked with TAHT, BIS, PEGDA, and GelMA. Direct comparison between studies should be approached with caution due to variations in experimental conditions, cell types, and hydrogel formulations.

Table 1: In Vitro Cytotoxicity Data

CrosslinkerHydrogel SystemCell TypeAssayTime PointCell Viability (%)Citation
TAHT Data Not Available-----
BIS Polyacrylamide (PAM)Neuronal CellsCumulative Glucose Consumption (ED50)-0.2 mM (most toxic)[2]
Polyacrylamide (PAM)L929 Mouse FibroblastsCellQuanti-Blue™-Excellent (qualitative)[8]
PEGDA PEGDAMouse PreosteoblastsLive/Dead7 days~45% (3.4 kDa), ~60% (5 kDa), >80% (10 & 20 kDa)[3]
PEGDA Blends-Live/Dead-~80% (20 wt% total polymer)[4]
PEGDANIH/3T3MTS14 daysVariable, dependent on MW[9]
GelMA GelMA-A (3%)BV2 MicrogliaLive/Dead7 days91.7 ± 3.0%[6]
GelMA-B (3%)BV2 MicrogliaLive/Dead7 days76.5 ± 2.5%[6]
Gelatin (physio-chemically crosslinked)3T3 FibroblastsLive/Dead4 hours≥ 98%[10]

Table 2: In Vivo Biocompatibility and Inflammatory Response

CrosslinkerAnimal ModelImplantation SiteTime PointKey FindingsCitation
TAHT Data Not Available----
BIS RatSubcutaneous10 weeksWell tolerated, non-toxic, progressed from acute inflammation, no necrosis or tumorigenesis.[11]
PEGDA MouseSubcutaneous4 weeksClassic foreign body response with inflammatory cells at the surface and a fibrous capsule.[12]
GelMA MouseSubcutaneous-Good integration with surrounding tissue, no progredient fibrous capsule formation, and no inflammatory tissue reaction.[13]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Sample Preparation: Prepare hydrogel samples and sterilize them (e.g., by UV irradiation). Prepare extracts by incubating the hydrogels in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C.

  • Cell Seeding: Seed cells (e.g., L929 or NIH/3T3 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh culture medium). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: (Absorbance of sample / Absorbance of negative control) x 100%.

Live/Dead Staining for Cell Viability

Principle: This assay uses two fluorescent dyes, Calcein-AM and Ethidium Homodimer-1 (EthD-1), to distinguish live from dead cells. Calcein-AM is cell-permeable and is cleaved by intracellular esterases in live cells to produce green fluorescence. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Cell Seeding: Seed cells on or encapsulate cells within the hydrogel scaffolds.

  • Staining Solution Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a buffered saline solution (e.g., PBS).

  • Staining: Remove the culture medium and wash the cell-laden hydrogels with PBS. Add the Live/Dead staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the hydrogels with PBS to remove excess dyes.

  • Imaging: Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantification: The percentage of viable cells can be determined by counting the number of green and red cells in representative images.

In Vivo Subcutaneous Implantation for Biocompatibility

Principle: This in vivo assay evaluates the local tissue response to an implanted biomaterial over time. Histological analysis of the tissue surrounding the implant provides information on the inflammatory response, fibrous capsule formation, and overall tissue integration.

Protocol:

  • Implant Preparation: Prepare sterile, disc-shaped hydrogel implants.

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Surgical Procedure: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the hydrogel implant. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of infection or distress.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining and Analysis: Section the tissue and stain with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and tissue morphology. Immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages) can also be performed.

  • Evaluation: A pathologist can then evaluate the tissue sections for the thickness of the fibrous capsule, the type and density of inflammatory cells, and the presence of necrosis or neovascularization.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways in Biocompatibility

The interaction of hydrogels with cells can trigger various intracellular signaling pathways that mediate the inflammatory and healing responses. The NF-κB and MAPK pathways are two critical signaling cascades involved in the cellular response to biomaterials.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB IkB_p p-IκB IkB->IkB_p NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates IkB_p->NF_kB Releases Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NF_kB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates Transcription_Factor Transcription Factor ERK_nuc->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression Regulates in_vitro_workflow Prepare_Hydrogels Prepare & Sterilize Hydrogel Samples Prepare_Extracts Prepare Hydrogel Extracts (24-72h incubation) Prepare_Hydrogels->Prepare_Extracts Expose_Cells Expose Cells to Hydrogel Extracts (24-72h) Prepare_Extracts->Expose_Cells Seed_Cells Seed Cells in 96-well Plate (24h) Seed_Cells->Expose_Cells Perform_Assay Perform Cytotoxicity Assay (e.g., MTT) Expose_Cells->Perform_Assay Measure_Signal Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Analyze_Data Analyze Data & Calculate Cell Viability Measure_Signal->Analyze_Data in_vivo_workflow Prepare_Implants Prepare & Sterilize Hydrogel Implants Surgical_Implantation Subcutaneous Implantation in Animal Model Prepare_Implants->Surgical_Implantation Post_Op_Monitoring Post-operative Monitoring Surgical_Implantation->Post_Op_Monitoring Explantation Explantation of Implant & Surrounding Tissue Post_Op_Monitoring->Explantation Tissue_Processing Tissue Fixation, Processing & Embedding Explantation->Tissue_Processing Histological_Staining Sectioning & Histological Staining (e.g., H&E) Tissue_Processing->Histological_Staining Microscopic_Analysis Microscopic Analysis & Evaluation Histological_Staining->Microscopic_Analysis

References

A Comparative Guide to the Long-Term Stability of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of crosslinking agents is a critical determinant of the performance and biocompatibility of hydrogels in physiological environments. This guide provides a comparative analysis of the long-term stability of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT), a trifunctional acrylamide-based crosslinker, with other commonly used alternatives. Due to a lack of direct long-term stability data for THT in physiological conditions, this guide draws comparisons from the known behavior of acrylamide-based hydrogels and provides a framework for evaluating its stability against well-characterized crosslinkers such as N,N'-methylenebis(acrylamide) (MBAA) and glutaraldehyde.

Introduction to this compound (THT)

This compound is a versatile crosslinking agent employed in polymer chemistry to enhance the mechanical properties and thermal stability of materials. Its trifunctional nature allows for the formation of a dense and highly crosslinked polymer network. While its use in biocompatible materials and drug delivery systems has been explored, comprehensive data on its long-term stability under physiological conditions remains limited.

Comparative Analysis of Crosslinker Stability

The stability of a hydrogel network is intrinsically linked to the stability of its crosslinks. Hydrolytic and enzymatic degradation are the primary mechanisms that can compromise the structural integrity of hydrogels in the body.

Key Stability Considerations:

  • Hydrolytic Degradation: The cleavage of chemical bonds by water. The ester and amide bonds present in many crosslinkers can be susceptible to hydrolysis, especially at physiological pH (7.4) and temperature (37°C). The rate of hydrolysis can be influenced by the chemical structure of the crosslinker and the overall hydrophilicity of the hydrogel.

  • Enzymatic Degradation: Many biological environments contain enzymes that can catalyze the degradation of specific chemical bonds. For instance, proteases can cleave peptide-based crosslinkers, while other enzymes may target other functionalities. The susceptibility of a crosslinker to enzymatic degradation is a key factor in its in vivo performance.[1]

Comparison with Alternatives:

While direct quantitative data for THT is scarce, we can infer its potential stability based on the known properties of acrylamide-based polymers and compare it to established crosslinkers.

  • N,N'-methylenebis(acrylamide) (MBAA): As a common difunctional acrylamide-based crosslinker, MBAA forms hydrogels that are generally considered resistant to degradation under physiological conditions.[2] However, studies have shown that the amide bonds in MBAA can be susceptible to slow hydrolysis, particularly under accelerated aging conditions (high temperature) or in highly alkaline environments, which can lead to a loss of mechanical integrity over extended periods.[3][4]

  • Glutaraldehyde: This dialdehyde crosslinker reacts with amine groups on polymers like gelatin to form Schiff bases and other covalent linkages. The stability of these crosslinks can be variable. While glutaraldehyde-crosslinked hydrogels can exhibit good initial mechanical properties, they can be prone to dissolution over time at physiological temperatures, especially if the crosslinking is not extensive.[5][6] Furthermore, concerns about the potential cytotoxicity of residual glutaraldehyde exist.[7]

Based on its trifunctional acrylamide structure, it is hypothesized that THT-crosslinked hydrogels would exhibit high initial mechanical strength and a relatively slow degradation profile due to the formation of a dense, covalently crosslinked network. The multiple acrylamide groups per molecule could contribute to a more stable network compared to difunctional crosslinkers like MBAA. However, without direct experimental evidence, the susceptibility of the triazine ring and the acryloyl groups to long-term hydrolysis and enzymatic action in physiological environments remains an open question.

Quantitative Data Summary

The following table summarizes the available and inferred stability characteristics of THT in comparison to MBAA and glutaraldehyde. It is important to note the significant data gap for THT.

CrosslinkerTypePrimary Degradation MechanismInferred/Reported Stability in Physiological ConditionsKey Considerations
This compound (THT) Trifunctional AcrylamideHydrolysis (inferred), Enzymatic (unknown)Expected to be relatively stable due to high crosslinking density, but lacks direct experimental data.The stability of the hexahydrotriazine ring under physiological conditions is not well-documented.
N,N'-methylenebis(acrylamide) (MBAA) Difunctional AcrylamideSlow hydrolysis of amide bondsGenerally stable, but can exhibit loss of mechanical properties over long periods or under harsh conditions.[3][4]The rate of degradation is influenced by temperature and pH.[8]
Glutaraldehyde DialdehydeHydrolysis of crosslinks, dissolutionStability is dependent on crosslinking density; can be unstable at 37°C if not sufficiently crosslinked.[5][6]Potential for cytotoxicity from unreacted crosslinker.[7]

Experimental Protocols for Stability Assessment

To address the data gap for THT and for a comprehensive evaluation of any crosslinker's long-term stability in physiological conditions, a combination of the following experimental protocols is recommended.

Hydrolytic Degradation Study

Objective: To determine the rate of hydrogel degradation in a simulated physiological environment without enzymes.

Methodology:

  • Hydrogel Preparation: Prepare hydrogel discs of a standardized size and crosslinker concentration.

  • Incubation: Immerse the hydrogel discs in phosphate-buffered saline (PBS) at pH 7.4. Place the samples in an incubator at 37°C.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), remove a subset of hydrogel samples for analysis.

  • Analysis:

    • Swelling Ratio: Measure the wet and dry weights of the hydrogels to determine the swelling ratio. An increasing swelling ratio over time can indicate network degradation.[8]

    • Mass Loss: Lyophilize the hydrogel samples and measure their dry weight. A decrease in dry weight indicates the erosion of the polymer network.[9]

    • Mechanical Testing: Perform rheological or compression tests to measure the storage modulus (G') or compressive modulus. A decrease in modulus signifies a loss of mechanical integrity due to degradation.[2]

Enzymatic Degradation Study

Objective: To assess the susceptibility of the hydrogel to degradation by relevant enzymes.

Methodology:

  • Hydrogel Preparation: Prepare hydrogel discs as described above.

  • Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., lysozyme, collagenase, or a general protease like trypsin) in PBS at a physiologically relevant concentration.[1][10]

  • Incubation: Immerse the hydrogel discs in the enzyme solution at 37°C. A control group should be incubated in PBS without the enzyme.

  • Time Points: At regular intervals, remove samples for analysis.

  • Analysis: Monitor changes in swelling ratio, mass loss, and mechanical properties as described in the hydrolytic degradation study. The difference in the rate of change between the enzyme and control groups indicates the extent of enzymatic degradation.

Accelerated Degradation Study

Objective: To expedite the degradation process to predict long-term stability in a shorter timeframe.

Methodology:

  • Hydrogel Preparation: Prepare hydrogel discs as described above.

  • Accelerated Conditions: Incubate the hydrogels in PBS at an elevated temperature (e.g., 50°C, 60°C, or 70°C) or in solutions with altered pH (e.g., acidic or basic conditions).[11]

  • Analysis: Monitor the changes in swelling ratio, mass loss, and mechanical properties over time. The data can be used to model and predict the degradation profile under normal physiological conditions.

Visualizing Experimental Workflow and Degradation Pathway

Experimental Workflow for Stability Assessment

experimental_workflow cluster_prep Hydrogel Preparation cluster_studies Stability Studies cluster_analysis Analysis at Time Points cluster_outcome Outcome prep Prepare Hydrogel Discs (Standardized Size & Composition) hydrolytic Hydrolytic Degradation (PBS, pH 7.4, 37°C) prep->hydrolytic Incubate enzymatic Enzymatic Degradation (Enzyme in PBS, 37°C) prep->enzymatic Incubate accelerated Accelerated Degradation (Elevated Temp. or pH) prep->accelerated Incubate swelling Swelling Ratio hydrolytic->swelling Measure mass_loss Mass Loss enzymatic->mass_loss Measure mechanical Mechanical Properties (Rheology/Compression) accelerated->mechanical Measure outcome Determine Degradation Kinetics & Long-Term Stability Profile swelling->outcome mass_loss->outcome mechanical->outcome degradation_pathway cluster_hydrogel Crosslinked Hydrogel Network cluster_degradation Degradation cluster_products Degradation Products cluster_consequences Consequences hydrogel Intact Acrylamide Crosslinked Network hydrolysis Hydrolysis of Amide Bonds hydrogel->hydrolysis Physiological Conditions enzyme Enzymatic Cleavage (if susceptible) hydrogel->enzyme Presence of Enzymes products Soluble Polymer Fragments & Carboxylic Acid Groups hydrolysis->products enzyme->products swelling Increased Swelling products->swelling mass_loss Mass Loss products->mass_loss mechanical_loss Loss of Mechanical Integrity products->mechanical_loss

References

A Comparative Guide to Extractables and Leachables from Polymers Containing 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of extractables and leachables (E&L) from polymers synthesized with 1,3,5-Triacryloylhexahydro-1,3,5-triazine. It offers a comparative analysis with alternative crosslinking agents, supported by established experimental protocols and toxicological data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding material selection and risk assessment for pharmaceutical and medical device applications.

Introduction to this compound and the Importance of E&L Studies

This compound is a trifunctional acrylate monomer utilized as a crosslinking agent in the formulation of various polymers, including those used in medical devices, UV-curable inks, and coatings. Its structure allows for the formation of densely crosslinked polymer networks, enhancing mechanical strength and thermal stability.

However, the use of this and any polymer additive in sensitive applications necessitates a thorough evaluation of its potential to release chemical entities. These "extractables" (substances extracted under aggressive laboratory conditions) and "leachables" (substances that migrate under normal product use) can pose a risk to patient safety and product efficacy. Regulatory bodies worldwide require rigorous E&L studies to identify and quantify these migrants and assess their toxicological impact.

Comparative Analysis of Crosslinking Agents

While specific E&L data for this compound from polymers is not extensively published, a comparative assessment can be made with other commonly used multifunctional acrylate crosslinkers based on their chemical properties and known toxicological profiles.

Table 1: Comparison of this compound with Alternative Crosslinkers

FeatureThis compoundTrimethylolpropane Triacrylate (TMPTA)Pentaerythritol Tetraacrylate (PETA)
Chemical Structure Triazine-based trifunctional acrylateTrifunctional acrylate esterTetrafunctional acrylate ester
Primary Function Crosslinking agent for polymersCrosslinking agent, used in plastics, adhesives, and inks[1]Monomer for polymer manufacturing, crosslinking agent[2][3]
Known Hazards Highly toxic if ingested, inhaled, or in contact with skin[4][5]. May cause allergic skin and respiratory reactions[5].Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing cancer[6].Causes skin and eye irritation. May cause an allergic skin reaction[2].
Potential Extractables/Leachables Unreacted monomer, degradation products of the triazine ring, acrylate oligomers.Unreacted monomer, acrylate oligomers, degradation products.Unreacted monomer, triester impurities, acrylate oligomers[3].
Regulatory Status On the EPA Toxic Substance Control Act (TSCA) inventory[4].Subject to classification as a Category 2 carcinogen in the EU[7].
Biocompatibility Considerations Limited public data available. The triazine structure may raise specific toxicological concerns.Used in some medical and dental applications, but concerns about carcinogenicity exist[1].Used in some industrial applications, but skin and eye irritation are noted hazards[2][8].

Experimental Protocols for E&L Evaluation

A comprehensive E&L assessment involves a series of well-defined experimental stages. The following protocols are based on industry best practices and regulatory guidance.

Extractables Study

The goal of an extractables study is to create a "worst-case" profile of potential leachables.

  • Sample Preparation : The polymer material containing this compound is sectioned to maximize the surface area-to-volume ratio.

  • Extraction Conditions : Extractions are performed using a range of solvents with varying polarities (e.g., hexane, ethanol, and water) to simulate different drug product formulations.[9] These extractions are conducted under exaggerated conditions of time and temperature (e.g., 72 hours at 50°C for organic solvents and 70°C for aqueous solutions).[9]

  • Analytical Techniques : The resulting extracts are analyzed using a suite of analytical methods to identify and quantify the extractables.[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : For the identification of volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : For the identification of non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : For the detection of elemental impurities.

Leachables Study

Leachables studies are designed to simulate the migration of substances under actual product use and storage conditions.

  • Sample Preparation : The final drug product is stored in contact with the polymer packaging or device.

  • Leaching Conditions : The product is stored under real-time and accelerated stability conditions (e.g., controlled temperature and humidity over the product's shelf life).

  • Analytical Techniques : At specified time points, the drug product is analyzed for the presence of target leachables (identified in the extractables study) and any new, unexpected leachables. The same analytical techniques as in the extractables study are employed.

Visualization of Workflows

Experimental Workflow for E&L Assessment

E_and_L_Workflow cluster_extractables Extractables Study cluster_leachables Leachables Study cluster_risk Toxicological Risk Assessment E1 Polymer Sample Preparation E2 Forced Extraction (Multiple Solvents, High Temp) E1->E2 E3 Analytical Screening (GC-MS, LC-MS, ICP-MS) E2->E3 E4 Identification of Potential Leachables E3->E4 R1 Leachable Identity & Concentration E4->R1 Input for Risk Assessment L1 Drug Product in Final Container L2 Real-time & Accelerated Stability Storage L1->L2 L3 Periodic Sampling & Analysis L2->L3 L4 Quantification of Leachables L3->L4 L4->R1 R2 Toxicological Data Review R1->R2 R3 Safety Concern Threshold (SCT) Comparison R2->R3 R4 Risk Evaluation & Mitigation R3->R4

Caption: Workflow for Extractables and Leachables Assessment.

Logical Workflow for Leachable Risk Assessment

Leachable_Risk_Assessment Start Leachable Detected Identify Identify Leachable Structure Start->Identify Quantify Quantify Leachable Concentration Identify->Quantify Compare Compare Concentration to SCT Quantify->Compare Tox_Data Search for Existing Toxicological Data SCT Calculate Safety Concern Threshold (SCT) Tox_Data->SCT SCT->Compare Acceptable Risk is Acceptable Compare->Acceptable Concentration < SCT Unacceptable Risk is Unacceptable Compare->Unacceptable Concentration > SCT Mitigate Mitigation Strategy (e.g., Material Change) Unacceptable->Mitigate

Caption: Logical Flow for Leachable Toxicological Risk Assessment.

Conclusion and Recommendations

The use of this compound as a crosslinking agent in polymers for medical and pharmaceutical applications requires careful consideration due to its inherent toxicity and the potential for migration of unreacted monomer and degradation products. While direct comparative E&L data is limited, a risk-based approach should be adopted.

Recommendations:

  • Prioritize Low-Toxicity Alternatives : Whenever possible, consider alternative crosslinking agents with more established safety profiles and lower inherent toxicity, such as certain multifunctional acrylates, keeping in mind their own potential hazards.

  • Thorough E&L Testing : Conduct comprehensive extractables and leachables studies as outlined in this guide for any polymer formulation containing this compound.

  • Supplier Collaboration : Work closely with polymer and raw material suppliers to obtain any available data on residual monomers, oligomers, and potential degradation products.

  • Toxicological Assessment : Engage with toxicologists to perform a thorough risk assessment of any identified leachables, even at low concentrations, given the high toxicity of the parent monomer.

By following these guidelines, researchers and drug development professionals can better ensure the safety and quality of their products when considering the use of polymers containing this compound.

References

The Influence of Crosslinker Selection on Hydrogel Swelling Behavior: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties, particularly its swelling ratio. This guide provides a comparative analysis of the effects of different crosslinkers on hydrogel swelling, supported by experimental data and detailed protocols.

The ability of a hydrogel to absorb and retain water, quantified by its swelling ratio, is fundamental to its function in applications ranging from drug delivery and tissue engineering to superabsorbent materials. The crosslinker, which forms the bridges between polymer chains to create the three-dimensional network, dictates the mesh size and hydrophilicity of the hydrogel, thereby directly influencing its swelling capacity. This guide will explore the impact of various crosslinkers, from traditional synthetic options to novel branched and natural alternatives.

Comparative Swelling Ratio Data

The selection of a crosslinker can lead to significant variations in the equilibrium swelling ratio of a hydrogel. The following table summarizes experimental data from various studies, showcasing the performance of different crosslinkers in specific hydrogel systems.

Hydrogel SystemCrosslinkerCrosslinker Concentration (% w/w)Swelling Ratio (%)Reference
Poly(acrylic acid)Poly(ethylene glycol) diacrylate (PEGDA575)0.1%5300[1]
Poly(acrylic acid)Poly(ethylene glycol) diacrylate (PEGDA575)1.0%3360[1]
Poly(acrylic acid)Branched Poly(aspartic acid) (PAsp-M20)Equivalent to 0.1% PEGDA57511000[1]
Poly(acrylic acid)Branched Poly(aspartic acid) (PAsp-M30)Equivalent to 0.1% PEGDA57511200[1]
Hemicellulose-basedN,N'-methylenebis(acrylamide) (MBA)0.01 g615[2]
Hemicellulose-basedGlutaraldehyde (GA)-Intermediate[2]
Gelatin-PEG CompositeGlutaraldehyde (GA)5 ml (of 20% solution)473.83[3]
Gelatin-PEG CompositeGlutaraldehyde (GA)15 ml (of 20% solution)428.97[3]
Acrylamide/Sodium MethacrylateEthylene glycol dimethacrylate (EGMA)-24730[4]

Key Observations:

  • Crosslinker Concentration: Increasing the concentration of the crosslinker generally leads to a decrease in the swelling ratio.[1][3][5] This is attributed to a higher crosslinking density, which results in a more tightly bound network with smaller mesh sizes, thus restricting the influx of water.

  • Crosslinker Architecture: The structure of the crosslinker plays a crucial role. For instance, branched crosslinkers like PAsp-g-MA have been shown to significantly increase the swelling ratio compared to linear crosslinkers like PEGDA at equivalent functional group concentrations.[1] This is because the branched structure can create a more open network.

  • Crosslinker Type: Different crosslinkers exhibit varying efficiencies and interactions with the polymer chains. In hemicellulose-based hydrogels, MBA at a low concentration resulted in a higher swelling ratio compared to GA, suggesting that MBA created a less dense network.[2] In acrylamide-based hydrogels, EGMA demonstrated a remarkably high swelling capacity.[4]

  • Natural vs. Synthetic Crosslinkers: Natural crosslinkers like citric acid and genipin are gaining interest due to their biocompatibility.[6][7] While synthetic crosslinkers like glutaraldehyde can yield mechanically strong hydrogels, they may also exhibit cytotoxicity, necessitating thorough purification.[6] In some cases, natural crosslinkers can lead to enhanced swelling capacity compared to their synthetic counterparts.[7]

Experimental Protocols

The following are generalized methodologies for hydrogel synthesis and swelling ratio determination based on common experimental practices.

I. Hydrogel Synthesis via Free Radical Polymerization

This protocol provides a general framework for synthesizing hydrogels using a chemical crosslinker.

  • Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylic acid, acrylamide) and the chosen crosslinker (e.g., MBA, PEGDA) in a suitable solvent, typically deionized water. The molar ratio of monomer to crosslinker is a critical parameter to control the crosslinking density.[8]

  • Initiator Addition: Add a polymerization initiator, such as ammonium persulfate (APS), to the monomer solution. The concentration of the initiator will influence the rate of polymerization.[8] To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.

  • Polymerization: Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free radical polymerization. The polymerization is then initiated by raising the temperature or by UV irradiation, depending on the initiator system used.

  • Gelation and Washing: Allow the polymerization to proceed until a solid hydrogel is formed. The resulting hydrogel is then typically immersed in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.

II. Determination of Swelling Ratio

The swelling ratio is a measure of the amount of water a hydrogel can absorb.

  • Drying: The purified hydrogel is dried to a constant weight. This can be achieved through methods such as lyophilization (freeze-drying) or oven drying at a specific temperature (e.g., 60 °C). The constant dry weight (Wd) is recorded.[8]

  • Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.[8]

  • Measurement: At predetermined time intervals, remove the swollen hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and record its weight (Ws).

  • Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:

    ESR (%) = [(Ws,eq - Wd) / Wd] x 100

    Where Ws,eq is the weight of the hydrogel at equilibrium swelling.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in comparing the effects of different crosslinkers on hydrogel swelling.

G cluster_prep Hydrogel Preparation cluster_swell Swelling Measurement cluster_analysis Data Analysis Monomer Monomer Solution Polymerization Polymerization Monomer->Polymerization CrosslinkerA Crosslinker A CrosslinkerA->Polymerization CrosslinkerB Crosslinker B CrosslinkerB->Polymerization Initiator Initiator Initiator->Polymerization HydrogelA Hydrogel A Polymerization->HydrogelA HydrogelB Hydrogel B Polymerization->HydrogelB Drying Drying to Constant Weight (Wd) HydrogelA->Drying HydrogelB->Drying Swelling Immersion in Swelling Medium Drying->Swelling Weighing Periodic Weighing (Ws) Swelling->Weighing Equilibrium Equilibrium Swelling Weighing->Equilibrium Calculation Calculate Swelling Ratio Equilibrium->Calculation Comparison Compare Swelling Ratios Calculation->Comparison

Caption: Experimental workflow for comparing hydrogel swelling ratios with different crosslinkers.

G cluster_low Low Crosslinker Concentration cluster_high High Crosslinker Concentration Low_Network Loosely Crosslinked Network (Large Mesh Size) High_Swelling High Swelling Ratio Low_Network->High_Swelling High_Network Densely Crosslinked Network (Small Mesh Size) Low_Swelling Low Swelling Ratio High_Network->Low_Swelling

Caption: Impact of crosslinker concentration on hydrogel network structure and swelling ratio.

References

A Comparative Guide to Spectroscopic Methods for Quantifying Crosslinking by 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the quantitative analysis of the degree of crosslinking in polymers incorporating 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TATA). We will explore the utility of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. This guide also presents a comparison with alternative crosslinking agents and includes detailed experimental protocols and data presentation to aid in methodology selection and application.

Introduction to this compound (TATA) as a Crosslinker

This compound (TATA) is a trifunctional acrylate monomer utilized as a crosslinking agent in the formation of polymer networks.[1] Its three reactive acryloyl groups enable the formation of a dense and highly crosslinked three-dimensional structure upon polymerization. This high degree of crosslinking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer, making it a valuable component in the formulation of hydrogels, coatings, and adhesives for various industrial and biomedical applications.[2][3] The quantification of the degree of crosslinking is crucial for understanding and predicting the final properties of the polymer network.

Spectroscopic Methods for Quantifying the Degree of Crosslinking

The degree of crosslinking in polymers crosslinked with TATA can be quantified by monitoring the consumption of its reactive acryloyl groups. Spectroscopic techniques are particularly well-suited for this purpose as they can directly probe the chemical changes occurring during the polymerization process.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely accessible and powerful technique for monitoring the conversion of functional groups. For TATA and other acrylate-based crosslinkers, the polymerization can be followed by observing the decrease in the intensity of absorption bands associated with the vinyl group (C=C) of the acryloyl moiety.

Key Spectral Features for TATA:

  • Vinyl C=C stretch: Typically observed around 1635 cm⁻¹. The decrease in the intensity of this peak is directly proportional to the consumption of the acryloyl groups.

  • Carbonyl C=O stretch: Located around 1650-1750 cm⁻¹. This peak can be used as an internal standard as its concentration should remain constant throughout the polymerization.

The degree of conversion (DC%) can be calculated using the following formula, by comparing the peak height or area of the vinyl absorption band against an internal reference peak before and after curing:

DC (%) = [1 - (Area_vinyl_cured / Area_ref_cured) / (Area_vinyl_uncured / Area_ref_uncured)] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides a highly quantitative method for determining the degree of crosslinking by monitoring the disappearance of signals from the vinyl protons of the acryloyl groups.

Key Spectral Features for TATA:

  • Vinyl Protons (-CH=CH₂): These protons typically appear as a multiplet in the range of 5.5-6.5 ppm.[4] The integration of these signals decreases as the crosslinking reaction proceeds.

  • Internal Standard: A non-reactive compound with a known concentration and a distinct NMR signal can be added to the formulation to serve as an internal standard for accurate quantification.

The degree of conversion can be calculated by comparing the integral of the vinyl proton signals to the integral of an internal standard before and after polymerization.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that offers several advantages for monitoring polymerization, including minimal sample preparation and the ability to analyze aqueous samples. Similar to FTIR, it relies on tracking the disappearance of the C=C bond of the acrylate group.

Key Spectral Features for TATA:

  • C=C stretch: A strong Raman band for the acrylate C=C bond is typically observed around 1640 cm⁻¹.[4][5] The intensity of this peak decreases as polymerization progresses.

  • Internal Reference: A Raman band that does not change during the reaction, such as a C-C skeletal vibration or a band from an internal standard, can be used for normalization.

The degree of conversion is calculated in a similar manner to FTIR, using the ratio of the intensity of the C=C stretching band to that of an internal reference band.

Comparison of Spectroscopic Methods

FeatureFTIR SpectroscopyNMR SpectroscopyRaman Spectroscopy
Principle Measures absorption of infrared radiation by molecular vibrations.Measures the magnetic properties of atomic nuclei.Measures inelastic scattering of monochromatic light.
Key Measurement Decrease in vinyl C=C absorption band (around 1635 cm⁻¹).Decrease in the integral of vinyl proton signals (5.5-6.5 ppm).Decrease in the intensity of the vinyl C=C stretching band (around 1640 cm⁻¹).
Quantification Semi-quantitative to quantitative with an internal standard.[6]Highly quantitative.Quantitative with an internal standard.[7]
Sample State Solid films, liquids, powders.Solutions, gels (with specialized techniques).Solids, liquids, gels, aqueous solutions.
Advantages Widely available, relatively low cost, fast measurements.Provides detailed structural information, highly quantitative.Minimal sample preparation, insensitive to water, high spatial resolution with microscopy.[7]
Disadvantages Water absorption can interfere, sample thickness can affect results.Lower sensitivity, more expensive instrumentation, can be time-consuming.Can be affected by sample fluorescence, weaker signal than IR absorption.

Alternative Crosslinkers to TATA

Several other multifunctional acrylates are commonly used as crosslinkers and can be compared to TATA. A prominent example is Trimethylolpropane Triacrylate (TMPTA) .

CrosslinkerChemical StructureMolecular WeightFunctionalityKey Features
TATA This compound249.27 g/mol [3]3High reactivity, forms densely crosslinked networks.
TMPTA Trimethylolpropane Triacrylate296.32 g/mol 3Widely used, provides good hardness and chemical resistance.[8]

Performance Comparison:

Experimental Protocols

FTIR Spectroscopy Protocol for Quantifying TATA Crosslinking
  • Sample Preparation:

    • Prepare a formulation containing the base polymer, TATA, and a photoinitiator (for UV curing).

    • If an internal standard is used (e.g., a compound with a stable, non-interfering IR band), add it at a known concentration.

    • Cast a thin film of the uncured formulation between two transparent IR windows (e.g., KBr or NaCl plates) or on a single ATR crystal.

  • FTIR Analysis (Uncured):

    • Acquire the FTIR spectrum of the uncured sample.

    • Identify the absorption peak for the acrylate C=C bond (around 1635 cm⁻¹) and the internal reference peak.

    • Measure the peak height or area of both peaks.

  • Curing:

    • Expose the sample to the curing conditions (e.g., UV light of a specific intensity and duration).

  • FTIR Analysis (Cured):

    • Acquire the FTIR spectrum of the cured sample in the same position.

    • Measure the peak height or area of the C=C and reference peaks.

  • Calculation of Degree of Conversion:

    • Use the formula provided in the FTIR section above.

¹H NMR Spectroscopy Protocol for Quantifying TATA Crosslinking
  • Sample Preparation:

    • Prepare the polymer formulation with TATA and an internal standard (e.g., a known amount of a non-reactive solvent with a distinct NMR signal like dimethyl sulfoxide-d6).

    • Dissolve a known mass of the uncured formulation in a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Analysis (Uncured):

    • Acquire the ¹H NMR spectrum of the uncured sample.

    • Integrate the signals corresponding to the vinyl protons of TATA (5.5-6.5 ppm) and the signal of the internal standard.

  • Curing:

    • Prepare a separate, identical sample and cure it under the desired conditions.

  • ¹H NMR Analysis (Cured):

    • Extract a known mass of the cured polymer and swell or dissolve it in the same deuterated solvent containing the same concentration of the internal standard. For insoluble crosslinked polymers, solid-state NMR would be required.

    • Acquire the ¹H NMR spectrum and integrate the remaining vinyl proton signals and the internal standard signal.

  • Calculation of Degree of Conversion:

    • Calculate the conversion based on the change in the relative integral of the vinyl protons compared to the internal standard.

Raman Spectroscopy Protocol for Quantifying TATA Crosslinking
  • Sample Preparation:

    • Prepare the formulation with TATA. An internal standard may not be necessary if a stable, non-reacting band from the polymer backbone can be identified.

    • Place the sample on a microscope slide or in a suitable container for Raman analysis.

  • Raman Analysis (Uncured):

    • Acquire the Raman spectrum of the uncured sample.

    • Identify the C=C stretching band of the acrylate group (around 1640 cm⁻¹) and a suitable reference band.

    • Measure the intensity or area of these peaks.

  • Curing:

    • Cure the sample in situ using a UV light source coupled to the Raman spectrometer, or cure it separately and re-analyze.

  • Raman Analysis (Cured):

    • Acquire the Raman spectrum of the cured sample.

    • Measure the intensity or area of the C=C and reference peaks.

  • Calculation of Degree of Conversion:

    • Calculate the degree of conversion using a formula analogous to the one for FTIR.

Visualizations

Chemical Structure of this compound (TATA)

TATA_Structure cluster_TATA This compound (TATA) cluster_Ac1 cluster_Ac2 cluster_Ac3 N1 C1 N1->C1 C4 N1->C4 N2 C1->N2 C2 N2->C2 C7 N2->C7 N3 C2->N3 C3 N3->C3 C10 N3->C10 C3->N1 C5 C4->C5 C6 C5->C6 C5->C6 C8 C7->C8 C9 C8->C9 C8->C9 C11 C10->C11 C12 C11->C12 C11->C12

Caption: Chemical structure of this compound (TATA).

General Workflow for Spectroscopic Quantification of Crosslinking

Workflow A Prepare Polymer Formulation (with TATA) B Acquire Spectrum of Uncured Sample A->B C Cure Sample B->C E Identify & Measure Reactive & Reference Peaks B->E D Acquire Spectrum of Cured Sample C->D D->E F Calculate Degree of Crosslinking E->F

Caption: Experimental workflow for quantifying the degree of crosslinking.

Decision Tree for Selecting a Spectroscopic Method

Decision_Tree A Need for high quantitative accuracy? B Yes A->B C No A->C D NMR Spectroscopy B->D E Is the sample aqueous? C->E F Yes E->F G No E->G H Raman Spectroscopy F->H I FTIR Spectroscopy G->I

Caption: Decision guide for selecting a spectroscopic method.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a compound commonly used in polymer chemistry and material science.[1] Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the significant health and environmental risks associated with this chemical.

This compound is classified as a toxic material, fatal in contact with skin, harmful if swallowed, and may cause allergic skin or respiratory reactions.[2][3] Therefore, proper handling and disposal are critical to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably under a chemical fume hood.[4][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure:

  • Eye Protection: Wear chemical safety goggles or glasses.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[5]

  • Skin Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[4][5]

  • Respiratory Protection: In case of dust or aerosol generation, an approved respirator is necessary.[5]

Avoid all contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] After handling, wash hands thoroughly.[5] Keep the container tightly closed when not in use.[5]

Quantitative Hazard and Disposal Summary

The following table summarizes key hazard and disposal information for this compound, based on available safety data sheets.

Hazard ClassificationDisposal MethodRegulatory Compliance
DOT CLASS 6.1: Toxic material [6]Incineration: Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[4][6]Observe all federal, state, and local environmental regulations.[6]
WHMIS CLASS D-1B: Material causing immediate and serious toxic effects (TOXIC) [6]Licensed Chemical Destruction: Disposal must be undertaken by qualified personnel at a licensed chemical destruction plant.[4][6]Consult local or regional authorities for approved disposal facilities.[6]
Fatal in contact with skin (H310) [2][3]Landfill (for packaging): Containers can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]Discharge into the environment must be avoided. Do not let the chemical enter drains.[4]
Harmful if swallowed (H302) [2]Waste Segregation: Keep the chemical in suitable, closed containers for disposal.[4]Store apart from incompatible materials such as oxidizing agents.[6]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process and procedural steps for disposal.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_end Completion start Start: Unused this compound or Contaminated Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate consult_regs Consult Federal, State, and Local Disposal Regulations segregate->consult_regs packaging_disposal Contaminated Packaging Disposal segregate->packaging_disposal incineration Option 1: Incineration - Mix with combustible solvent - Burn in a chemical incinerator  with afterburner and scrubber consult_regs->incineration If Permitted licensed_facility Option 2: Licensed Disposal - Transfer to a licensed  chemical destruction plant consult_regs->licensed_facility If Required/Available end End: Disposal Complete incineration->end licensed_facility->end rinse Triple Rinse Container packaging_disposal->rinse puncture Puncture to Prevent Reuse rinse->puncture recycle Recycle or Recondition rinse->recycle landfill Dispose in Sanitary Landfill puncture->landfill recycle->end landfill->end

Disposal workflow for this compound.

Experimental Protocols

Incineration Protocol (General Guidance):

  • Ensure compliance with all applicable regulations regarding chemical incineration.

  • If possible, the material may be dissolved or mixed with a combustible solvent.[6]

  • The mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[4][6]

Licensed Disposal Facility Protocol (General Guidance):

  • Contact a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Ensure the waste is properly packaged and labeled according to the contractor's and regulatory requirements.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Disposal of this substance must be undertaken by qualified personnel who are knowledgeable in all applicable regulations and follow all pertinent safety precautions.[6] It is crucial to prevent the entry of this chemical into sewers, basements, or confined areas.[6] In case of a spill, use a water spray to reduce vapors and dike the area if necessary.[6] Eliminate all sources of ignition.[4][6]

For any uncertainties, always consult your institution's environmental health and safety department and your local or regional authorities.[6]

References

Essential Safety and Logistics for Handling 1,3,5-Triacryloylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, procedural guidance for the safe handling and disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (CAS No. 959-52-4). Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly toxic chemical that can be fatal if it comes into contact with the skin and is harmful if swallowed.[1] It may also cause an allergic skin reaction and serious eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.Prevents skin contact, which can be fatal.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards, or a face shield.[3]Protects against splashes and dust particles that can cause serious eye damage.[2]
Skin and Body Protection A chemical-resistant apron or full-body suit, and closed-toe shoes. Fire/flame resistant and impervious clothing is recommended.[4]Provides a barrier against accidental spills and contact with the skin.[1] Contaminated work clothing must not be allowed out of the workplace.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a P3 filter is required when dusts are generated.[5] Use in a well-ventilated area or under a chemical fume hood.Protects against inhalation of toxic dust particles which can cause allergy or asthma symptoms and breathing difficulties.[2] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.

Operational Plan for Safe Handling

The following step-by-step workflow must be followed when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling Equipment (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials don_ppe Don All PPE gather_materials->don_ppe Proceed to Handling handle_chemical Handle Chemical Inside Fume Hood don_ppe->handle_chemical clean_up Clean Work Area & Equipment handle_chemical->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe Proceed to Post-Handling dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE as detailed in Table 1.

    • Gather all required handling equipment such as spatulas, weighing paper, and sealable containers.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Conduct all manipulations of the chemical, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust.[4]

    • Do not eat, drink, or smoke when using this product.

    • After handling, decontaminate all equipment and the work surface.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Dispose of all contaminated waste as outlined in the disposal plan below.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Procedures

In case of exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
In case of skin contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.
If inhaled Move the person into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and consult a doctor immediately.[4]
If swallowed Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow:

start Contaminated Material (Chemical, PPE, Equipment) collect Collect in a Labeled, Sealable Container start->collect store Store in a Designated Hazardous Waste Area collect->store dispose Arrange for Disposal by a Licensed Waste Disposal Contractor store->dispose

Figure 2. Workflow for the proper disposal of this compound and associated waste.

Disposal Protocol:

  • Containment:

    • Collect all waste material, including unused chemical, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.

  • Disposal:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[6]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by qualified personnel at a licensed facility.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triacryloylhexahydro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
1,3,5-Triacryloylhexahydro-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.